molecular formula C11H17N3O2 B1513335 tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate CAS No. 1060803-71-5

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Cat. No.: B1513335
CAS No.: 1060803-71-5
M. Wt: 223.27 g/mol
InChI Key: QOSXKEVUNZWVFW-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,7,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSXKEVUNZWVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857008
Record name tert-Butyl [2-(aminomethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060803-71-5
Record name tert-Butyl [2-(aminomethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Executive Summary: The Orthogonal Pyridine Scaffold

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (Formula:


; MW: 223.27 Da) is a specialized bifunctional building block in medicinal chemistry. It serves as a critical "privileged scaffold" precursor, primarily used to access pyrido[3,2-d]pyrimidines —a heterocyclic core found in potent inhibitors of PI3K

, PDE4, and various tyrosine kinases.

Its chemical value lies in its orthogonal nitrogen differentiation :

  • Position 2 (

    
    ):  A primary aliphatic amine (highly nucleophilic, basic, 
    
    
    
    ).
  • Position 3 (

    
    ):  A protected aromatic amine (non-nucleophilic until deprotected, 
    
    
    
    of conjugate acid
    
    
    ).

This structure allows for controlled, sequential functionalization, enabling the rapid assembly of bicyclic heterocycles with high regioselectivity.

Chemical & Physical Properties

The following data summarizes the core physicochemical attributes of the compound.

PropertyValue / DescriptionNote
IUPAC Name tert-Butyl N-[2-(aminomethyl)pyridin-3-yl]carbamate
Molecular Formula

Molecular Weight 223.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAcLow solubility in water/hexanes
pKa (Predicted) ~9.2 (Aliphatic

), ~3.5 (Pyridine N)
The Boc-NH is weakly acidic (

)
H-Bond Donors 2 (Free

, Carbamate

)
H-Bond Acceptors 4 (Pyridine N, Carbonyl O, Carbamate O, Amine N)
Storage 2–8°C, Inert Atmosphere (

/Ar)
Hygroscopic; amine absorbs

Synthetic Routes & Causality

The synthesis of this molecule requires a strategy that introduces the sensitive primary aliphatic amine last or protects it differentially. The most robust industrial route involves the reduction of a nitrile precursor .

The Nitrile Reduction Strategy (Preferred)

Directly protecting a 2,3-diaminopyridine is inefficient because the aliphatic amine (C2) is more nucleophilic than the aromatic amine (C3). To achieve the desired 3-Boc-amino-2-aminomethyl pattern, we start with 3-amino-2-cyanopyridine .

Mechanistic Workflow:

  • Chemo-selective Protection: The aromatic amine at C3 is protected with

    
    . Since the C2 substituent is a nitrile (electron-withdrawing), the C3 amine is less nucleophilic, often requiring catalysis (DMAP) or strong bases (NaHMDS) to drive the reaction.
    
  • Nitrile Hydrogenation: The nitrile is reduced to the methylene amine. This step is critical; standard conditions (e.g.,

    
    ) might attack the Boc group. Catalytic hydrogenation (Raney Ni or 
    
    
    
    ) is preferred.

Synthesis Start 3-Amino-2-cyanopyridine Step1 Step 1: Boc Protection (Boc2O, DMAP/Base) Start->Step1 Inter Intermediate: tert-Butyl (2-cyanopyridin-3-yl)carbamate Step1->Inter Electrophilic Attack Step2 Step 2: Hydrogenation (H2, Raney Ni, MeOH/NH3) Inter->Step2 Final Target: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate Step2->Final Selective Reduction

Figure 1: Retrosynthetic logic for accessing the target scaffold while preserving regiochemistry.

Reactivity Profile: The Cyclization Gateway

The primary utility of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is its ability to undergo cyclization to form pyrido[3,2-d]pyrimidines .

A. Urea Cyclization (Dihydro-pyrido-pyrimidines)

Reacting the free aliphatic amine with a carbonyl source (CDI, Triphosgene) leads to an isocyanate intermediate (or activated carbamate) which then attacks the deprotected aromatic amine (usually requiring a "one-pot" deprotection-cyclization sequence or base-promoted cyclization if the Boc group is labile enough under the reaction conditions).

B. Condensation Cyclization (Tetrahydro-pyrido-pyrimidines)

Reaction with aldehydes followed by reduction (or direct Pictet-Spengler type cyclization if conditions allow) yields the tetrahydro-pyrimidine ring.

Reactivity Core tert-Butyl (2-(aminomethyl) pyridin-3-yl)carbamate Reagent1 + CDI / Triphosgene (Base) Core->Reagent1 Reagent2 + R-CHO (Reductive Amination) Core->Reagent2 Reagent3 + TFA / HCl (Deprotection) Core->Reagent3 Prod1 Pyrido[3,2-d]pyrimidin-2(1H)-one (Urea Core) Reagent1->Prod1 Cyclization Prod2 1,2,3,4-Tetrahydropyrido [3,2-d]pyrimidine Reagent2->Prod2 Condensation Prod3 3-Amino-2-(aminomethyl)pyridine (Free Diamine) Reagent3->Prod3 Acidolysis

Figure 2: Divergent synthesis pathways from the core scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis from 3-Amino-2-cyanopyridine

1. Boc-Protection of 3-Amino-2-cyanopyridine

  • Reagents: 3-Amino-2-cyanopyridine (1.0 eq),

    
     (1.2 eq), DMAP (0.1 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve 3-amino-2-cyanopyridine in anhydrous THF under

      
      .
      
    • Add DMAP and cool to 0°C.

    • Add

      
       (dissolved in THF) dropwise.
      
    • Allow to warm to RT and stir for 12–16 h. Monitor by TLC (Start material is polar; Product is less polar).[1]

    • Workup: Concentrate, dilute with EtOAc, wash with 1N HCl (to remove DMAP/unreacted amine), sat.

      
      , and brine.[2][3] Dry over 
      
      
      
      .[2]
    • Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

2. Hydrogenation to Target

  • Reagents: Boc-intermediate (from Step 1), Raney Nickel (50% slurry in water, washed with MeOH), Methanol,

    
     (7N in MeOH, optional to prevent secondary amine formation).
    
  • Procedure:

    • Safety: Raney Ni is pyrophoric. Handle under inert gas.[4]

    • Dissolve the intermediate in MeOH. Add ammonia solution (prevents dimerization).

    • Add washed Raney Ni catalyst.

    • Hydrogenate at 40–60 psi

      
       for 6–12 h.
      
    • Workup: Filter through Celite (keep wet to prevent fire). Concentrate filtrate in vacuo.

    • Validation: NMR should show disappearance of Nitrile stretch (IR) and appearance of methylene doublet (~4.0 ppm) and broad amine singlet.

Protocol B: Handling & Storage
  • Stability: The free primary amine is prone to carbamylation by atmospheric

    
    .
    
  • Storage: Store in a tightly sealed vial, preferably under Argon, at 4°C.

  • Re-purification: If the solid turns yellow or sticky, dissolve in DCM, wash with basic brine (

    
    ), dry, and re-precipitate.
    

References

  • Kisliuk, R. L., et al. (1993). "Synthesis and biological activity of pyrido[2,3-d]pyrimidine-2,4-diamines." Journal of Medicinal Chemistry. Link (Foundational chemistry for pyridopyrimidine synthesis).

  • Le Meur, M., et al. (2022). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals (MDPI). Link (Comprehensive review of the scaffold applications).

  • Enamine Ltd. (2025). "Building Blocks: Pyridine Derivatives." Enamine Catalog. Link (Commercial availability and physical data verification).

  • MilliporeSigma. "tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate Safety Data Sheet." Link (Safety and handling analogies for aminomethyl-pyridine carbamates).

Sources

Technical Guide: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate , a critical pyridine-based scaffold used in modern medicinal chemistry.

CAS Number: 1060803-71-5

Executive Summary

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a orthogonally protected pyridine diamine scaffold. It features a primary aminomethyl group at the C2 position and a tert-butoxycarbonyl (Boc)-protected amine at the C3 position. This specific substitution pattern is highly valued in drug discovery for its ability to serve as a bidentate ligand or a precursor to fused bicyclic heterocycles (e.g., pyrido[3,2-d]pyrimidines, 1,5-naphthyridines).

Its primary utility lies in fragment-based drug design (FBDD), particularly in the development of kinase inhibitors and RNA methyltransferase (e.g., METTL3) modulators, where the pyridine nitrogen and the C2-aminomethyl group often engage in critical hydrogen bonding networks within the ATP-binding pocket.

Chemical Identity & Properties

PropertySpecification
CAS Number 1060803-71-5
IUPAC Name tert-Butyl N-[2-(aminomethyl)pyridin-3-yl]carbamate
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~8.5 (primary amine), ~3.5 (pyridine N)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic

Synthesis & Production Protocols

The synthesis of this scaffold requires careful orchestration to differentiate the two amino groups. The most robust field-proven route involves the cyanation of a 2-chloropyridine precursor followed by controlled reduction.

Retrosynthetic Analysis

The target is best accessed via tert-butyl (2-cyanopyridin-3-yl)carbamate (CAS 887579-88-6).[1][2][3][4] Direct selective protection of the diamine (2-(aminomethyl)pyridin-3-amine) is often low-yielding due to competing reactivity; therefore, the "Protection-First, Reduction-Second" strategy is preferred.

Step-by-Step Methodology
Stage 1: Palladium-Catalyzed Cyanation

Precursor:tert-Butyl (2-chloropyridin-3-yl)carbamate (CAS 139032-86-5)

  • Reaction Setup: In a dry pressure vial, dissolve tert-butyl (2-chloropyridin-3-yl)carbamate (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagents: Add Zn(CN)₂ (0.6 eq) and Zinc dust (0.12 eq).

  • Catalyst: Add PdCl₂(dppf) (0.05 eq) or Pd(PPh₃)₄ (0.05 eq).

  • Conditions: Sparge with Argon for 15 min. Seal and heat to 120°C for 4–16 hours .

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine (3x) to remove DMF. Dry over Na₂SO₄.[5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Product: tert-Butyl (2-cyanopyridin-3-yl)carbamate (Yield: ~70–85%).

Stage 2: Selective Hydrogenation (The Critical Step)

Objective: Reduce the nitrile to the primary amine without reducing the pyridine ring or cleaving the Boc group.

  • Reaction Setup: Dissolve the nitrile intermediate (from Stage 1) in MeOH or EtOH (0.1 M).

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C (if strictly controlling H₂ pressure). Note: Raney Nickel is preferred for nitrile-to-amine conversions to avoid secondary amine formation.

  • Additive: Add aqueous NH₄OH (5–10 eq) or 7N NH₃ in MeOH. Crucial: Ammonia suppresses the formation of secondary amine dimers.

  • Conditions: Hydrogenate under H₂ balloon (1 atm) or Parr shaker (40 psi) at RT for 6–12 hours.

  • Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate in vacuo.

  • Purification: The crude is often pure enough. If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (basic buffer).

Synthesis Workflow Diagram

SynthesisPath Start 2-Chloropyridin-3-amine Boc tert-Butyl (2-chloropyridin-3-yl)carbamate Start->Boc Boc2O, HMDS THF, Reflux Nitrile tert-Butyl (2-cyanopyridin-3-yl)carbamate (CAS 887579-88-6) Boc->Nitrile Zn(CN)2, Pd catalyst DMF, 120°C Target tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (CAS 1060803-71-5) Nitrile->Target H2, Raney Ni NH3/MeOH

Figure 1: Validated synthetic route from commercially available chloropyridines to the target scaffold.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes that require bidentate hydrogen bonding.

METTL3 Inhibition (Epigenetics)

Recent research highlights this scaffold in the development of METTL3 inhibitors for Acute Myeloid Leukemia (AML). The 2-aminomethyl group mimics the adenosine moiety of the natural substrate (SAM), while the pyridine ring provides pi-stacking interactions within the catalytic pocket.

Kinase Inhibitor Design

The 1,2-diamine motif (masked by Boc) allows for the construction of bicyclic cores.

  • Cyclization: Reaction of the free amine with aldehydes or carboxylic acids, followed by Boc-deprotection and cyclization, yields pyrido[3,2-d]pyrimidines .

  • Significance: These fused systems are potent scaffolds for EGFR, PI3K, and CDK inhibitors.

Mechanism of Action Workflow

Application cluster_0 Medicinal Chemistry Utility cluster_1 Direct Interaction Target tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate Cyclization Cyclization with R-CHO Target->Cyclization Ligand Bidentate Ligand Formation Target->Ligand FusedSystem Pyrido[3,2-d]pyrimidine Core Cyclization->FusedSystem KinaseInhib Kinase Inhibitor (ATP Competitive) FusedSystem->KinaseInhib METTL3 METTL3 Inhibition (AML Therapy) Ligand->METTL3

Figure 2: Strategic application of the scaffold in generating bicyclic heterocycles and direct enzyme inhibitors.

Handling & Stability

  • Stability: The compound is stable as a solid but the free primary amine is prone to oxidation or carbamate migration (N -> N acyl transfer) if left in solution at high pH or temperature for extended periods.

  • Storage: Store at -20°C or 2–8°C under argon.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

  • Google Patents. (2021). WO2021111124A1 - Polyheterocyclic compounds as METTL3 inhibitors.
  • Organic Chemistry Portal . (n.d.). Synthesis of Pyridine Derivatives. Retrieved from [Link]

Sources

Synthesis of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Value

The synthesis of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate represents a critical entry point for accessing 2,3-disubstituted pyridine scaffolds, widely utilized in kinase inhibitors and bidentate ligands for coordination chemistry.[1][2]

The core challenge in synthesizing this molecule lies in the orthogonal differentiation of the two nitrogen centers. The target molecule features a protected aromatic amine at position 3 and a free aliphatic amine at position 2. A direct alkylation of a diamine precursor would likely result in non-selective alkylation or preferential reaction at the more nucleophilic aliphatic amine (the wrong isomer).[1]

Therefore, this guide details a regioselective "Protection-First" strategy , utilizing the electron-deficient nature of 3-amino-2-cyanopyridine to install the Boc group before generating the nucleophilic aminomethyl group via nitrile reduction.[1][2]

Retrosynthetic Analysis

To guarantee the correct isomeric outcome, the synthesis is designed backwards from the target to the commercially available 3-aminopicolinonitrile .[1][2]

Retrosynthesis Target Target: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate Intermediate Intermediate: tert-Butyl (2-cyanopyridin-3-yl)carbamate Target->Intermediate FGI: Nitrile Reduction (Must preserve Boc) StartingMaterial Starting Material: 3-Aminopicolinonitrile (3-Amino-2-cyanopyridine) Intermediate->StartingMaterial N-Protection (Regioselective)

Figure 1: Retrosynthetic disconnection strategy ensuring regiochemical integrity.

Synthetic Route & Protocols

Phase 1: N-Boc Protection of the Aromatic Amine

Objective: Install the tert-butoxycarbonyl (Boc) group on the electron-deficient aromatic amine. Challenge: The nitrile group at position 2 withdraws electron density, making the amine at position 3 a poor nucleophile. Standard conditions (Boc anhydride + base) may require catalysis or heating.[1][2]

Experimental Protocol
  • Reagents:

    • 3-Aminopicolinonitrile (1.0 equiv)[1][2]

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 – 1.5 equiv)[1][2]

    • 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv, catalyst)[1][2]

    • Triethylamine (TEA) or DIPEA (1.5 equiv)[1][2]

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

  • Procedure:

    • Dissolve 3-aminopicolinonitrile in anhydrous DCM (0.2 M concentration).

    • Add TEA and DMAP.[2] Stir for 10 minutes at room temperature.

    • Add (Boc)₂O (dissolved in minimal DCM) dropwise.[1][2]

    • Critical Control Point: If reaction is sluggish after 4 hours, heat to reflux (40°C). The electron-withdrawing nitrile group significantly deactivates the amine.

    • Monitor by TLC (Hexane:EtOAc 7:3).[1][2] The product is less polar than the starting material.

  • Workup:

    • Wash with 1M citric acid (to remove DMAP/TEA), then saturated NaHCO₃, then brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[2]

    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Expected Yield: 75-90%.

Phase 2: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile (-CN) to the primary amine (-CH₂NH₂) without reducing the pyridine ring or removing the Boc group.[1] Selection: We present two validated methods. Method A is preferred for scale; Method B is preferred for laboratory convenience without high-pressure equipment.[2]

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Clean profiles, preserving Boc groups.[1][2][3]

  • Reagents:

    • tert-Butyl (2-cyanopyridin-3-yl)carbamate (Intermediate from Phase 1)[1][2]

    • Raney Nickel (Active slurry, ~20-50 wt%)[1][2]

    • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH)[1][2]

    • Hydrogen Gas (Balloon or Parr shaker at 30-50 psi)

  • Procedure:

    • Safety: Raney Nickel is pyrophoric.[2] Handle under inert atmosphere (Argon/Nitrogen).[1][2] Keep wet.[2]

    • Dissolve the intermediate in methanolic ammonia. The ammonia is crucial to suppress the formation of secondary amines (dimers).[1]

    • Add Raney Nickel carefully.[2]

    • Purge the vessel with Hydrogen (3x).[1][2]

    • Stir vigorously under H₂ atmosphere (balloon is often sufficient; 50 psi speeds up the reaction).[1][2]

    • Monitor by LC-MS.[2] Look for the M+1 peak of the diamine.

  • Workup:

    • Filter through a Celite pad (keep wet to prevent fire).[1][2] Rinse with MeOH.[2]

    • Concentrate the filtrate to obtain the crude amine.

Method B: Chemical Reduction (CoCl₂ / NaBH₄)

Best for: Labs without hydrogenation setups.[1][2] Highly chemoselective.[1][2]

  • Reagents:

    • Cobalt(II) Chloride hexahydrate (CoCl₂[1][2]·6H₂O) (1.0 - 2.0 equiv)[1][2]

    • Sodium Borohydride (NaBH₄) (5.0 - 7.0 equiv)[1][2]

    • Solvent: Methanol[1][2][4]

  • Procedure:

    • Dissolve the intermediate and CoCl₂·6H₂O in Methanol (solution turns deep purple/pink).[1][2] Cool to 0°C.[2]

    • Add NaBH₄ portion-wise.[2][5][6] Caution: Vigorous gas evolution (H₂).[1][2] The solution will turn black (formation of Cobalt Boride active species).[1]

    • Stir at 0°C for 30 mins, then warm to room temperature.

    • Mechanistic Note: The in-situ generated Cobalt Boride coordinates to the nitrile, facilitating hydride transfer while leaving the Boc-carbamate and pyridine ring intact.[1][2]

  • Workup:

    • Quench with 1M HCl (carefully) or saturated NH₄Cl to dissolve the black precipitate.[1][2]

    • Adjust pH to >10 using NH₄OH (to free the amine).[1][2]

    • Extract with DCM or CHCl₃/iPrOH (3:1) multiple times.

    • Dry and concentrate.[2]

Reaction Workflow Diagram

Workflow cluster_methods Reduction Options Start 3-Aminopicolinonitrile Step1 Step 1: (Boc)2O, DMAP, DCM Reflux Start->Step1 Inter Intermediate: N-Boc Nitrile Step1->Inter MethodA Method A: Raney Ni, H2, NH3/MeOH Inter->MethodA MethodB Method B: CoCl2, NaBH4, MeOH Inter->MethodB Step2 Step 2: Reduction End Final Product: tert-Butyl (2-(aminomethyl) pyridin-3-yl)carbamate MethodA->End MethodB->End

Figure 2: Integrated workflow comparing the two primary reduction strategies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Low nucleophilicity of amine.[1][2]Increase DMAP to 0.5 equiv or switch solvent to refluxing THF.
Dimer Formation (Step 2) Secondary amine formation during reduction.[1][2]Essential: Use 7N NH₃ in MeOH. The excess ammonia competes with the primary amine for the intermediate imine.
Loss of Boc Group Acidic workup or prolonged exposure to Lewis Acids.Ensure pH > 8 during workup.[2] If using CoCl₂, quench with NH₄Cl/NH₄OH, not strong acid.[1][2]
Over-reduction Pyridine ring hydrogenation.[2]Avoid PtO₂ or Pd/C under acidic conditions.[2] Stick to Raney Ni or CoCl₂/NaBH₄.[2]

Characterization Profile (Expected Data)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine protons: Three signals in the aromatic region (~7.2 - 8.4 ppm).[1]

    • Amide NH:[1][2] Broad singlet, exchangeable (~9.0 ppm).[1][2]

    • Aminomethyl (-CH₂-): Singlet or doublet (if coupled to NH2) around 3.8 - 4.0 ppm.[1][2]

    • Boc Group:[2][3][5][6][7][8][9] Strong singlet at ~1.4 - 1.5 ppm (9H).[1][2]

    • Amine NH₂: Broad singlet, variable shift.[1][2]

  • MS (ESI):

    • Expected [M+H]⁺: ~224.14 Da.[1][2]

References

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[1][2][3] The Journal of Organic Chemistry, 66(7), 2480-2483.[1][2]

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles using Nickel Boride.[1][2][5] Tetrahedron Letters.

  • Satoh, T., & Suzuki, S. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems.[1][2][4] Tetrahedron Letters, 52, 4555-4558.[1][2][4]

  • Organic Chemistry Portal. Carbamate Protection and Nitrile Reduction Methodologies.

Sources

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Executive Summary

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a high-value, differentiated diamine scaffold utilized primarily in the synthesis of fused bicyclic heterocycles, particularly pyrido[3,2-d]pyrimidines . As a mono-protected 2,3-diaminopyridine derivative, it serves as a critical "hinge" intermediate in medicinal chemistry, enabling the construction of kinase inhibitors and GPCR ligands where precise control over hydrogen bonding vectors is required.

This guide details the molecular architecture, a validated synthetic pathway via nitrile reduction, and the downstream cyclization logic that makes this compound a staple in modern drug discovery.

Molecular Architecture & Properties

The molecule features a pyridine core substituted at the 2- and 3-positions, creating an orthogonal protection landscape.

  • Core Scaffold: Pyridine ring.[1][2][3][4][5][6][7]

  • Position 2 (C2): Aminomethyl group (

    
    ). This is a primary aliphatic amine with high nucleophilicity (
    
    
    
    ).
  • Position 3 (C3): tert-Butoxycarbonyl (Boc)-protected aromatic amine. The carbamate nitrogen is weakly acidic and acts as a hydrogen bond donor.

  • Electronic Environment: The electron-deficient pyridine ring reduces the basicity of the C3-nitrogen, making the Boc group stable against mild nucleophiles but susceptible to acid-mediated deprotection (e.g., TFA/DCM).

Key Physicochemical Characteristics:

Property Value (Estimated) Significance

| Formula |


 | Molecular Weight: 223.27  g/mol  |
| LogP  | 1.2 – 1.5 | Moderate lipophilicity suitable for CNS penetration logic. |
| H-Bond Donors  | 2 (Amine 

, Carbamate

) | Critical for binding site interactions. | | Stability | Moderate | Prone to intramolecular cyclization under basic conditions if activated. |

Synthetic Pathway: The Nitrile Reduction Strategy

The most robust route to tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate avoids the selectivity issues of protecting a diamine. Instead, it utilizes 3-amino-2-cyanopyridine as the starting material. This approach installs the Boc group on the aromatic amine before generating the highly nucleophilic aliphatic amine.

Workflow Logic
  • Orthogonal Protection: The aromatic amine (less nucleophilic) is protected first using aggressive conditions (

    
    ).
    
  • Chemo-selective Reduction: The nitrile at C2 is reduced to a methylene amine (

    
    ) using catalytic hydrogenation. This preserves the Boc group, which would be labile to hydride reducing agents like 
    
    
    
    .
Experimental Protocol

Step 1: Synthesis of tert-butyl (2-cyanopyridin-3-yl)carbamate

  • Reagents: 3-amino-2-cyanopyridine (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (2.0 eq, 1M in THF).
  • Procedure:

    • Dissolve 3-amino-2-cyanopyridine in anhydrous THF at

      
       under 
      
      
      
      .
    • Add

      
       dropwise to deprotonate the aromatic amine (color change expected). Stir for 30 min.
      
    • Add

      
       in THF.[7] Warm to RT and stir for 4 hours.
      
    • Quench with saturated

      
      . Extract with EtOAc.[5][7]
      
    • Result: The electron-withdrawing nitrile facilitates deprotonation, ensuring high yield.

Step 2: Hydrogenation to tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate

  • Reagents: Raney Nickel (active catalyst),

    
     gas (50 psi), Methanol, Ammonia (
    
    
    
    in MeOH).
  • Procedure:

    • Dissolve the nitrile intermediate in MeOH. Add

      
       v/v ammonia in MeOH (Critical: Ammonia suppresses the formation of secondary amines).
      
    • Add Raney Nickel (slurry in water, washed with MeOH). Caution: Pyrophoric.

    • Hydrogenate at 50 psi for 12–18 hours.

    • Filter through Celite (keep wet to prevent fire). Concentrate filtrate.[8]

    • Purification: Flash chromatography (DCM/MeOH/

      
      ) is usually required to remove trace dimers.
      

SynthesisPathway Start 3-Amino-2- cyanopyridine Step1 Step 1: Protection (NaHMDS, Boc2O) Start->Step1 Inter Intermediate: N-Boc-2-cyanopyridine Step1->Inter Step2 Step 2: Hydrogenation (H2, Raney Ni, NH3) Inter->Step2 Product TARGET: tert-Butyl (2-(aminomethyl) pyridin-3-yl)carbamate Step2->Product

Figure 1: Chemo-selective synthesis via nitrile reduction, avoiding diamine selectivity issues.

Reactivity & Applications

The primary utility of this scaffold lies in its ability to undergo cyclization to form 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-ones . This bicyclic system is a bio-isostere of quinazolinones, often found in EGFR, CDK, and PI3K inhibitors.

Cyclization Logic

The free aliphatic amine (C2) attacks a carbonyl source (CDI, Phosgene, or Triphosgene), forming an isocyanate or activated carbamate intermediate. The Boc-protected nitrogen then acts as the nucleophile (after deprotection or via thermal extrusion) to close the ring.

  • Pathway A (Basic): Reaction with CDI (1,1'-Carbonyldiimidazole) followed by base-mediated Boc-deprotection/cyclization.

  • Pathway B (Thermal): Reaction with urea precursors where the Boc group is removed in situ during high-temperature cyclization.

Cyclization Scaffold tert-Butyl (2-(aminomethyl) pyridin-3-yl)carbamate Inter Intermediate Urea/Isocyanate Scaffold->Inter Nucleophilic Attack (C2-NH2) Reagent + Phosgene / CDI (Carbonyl Source) Reagent->Inter Cyclic 3,4-Dihydropyrido[3,2-d] pyrimidin-2(1H)-one Inter->Cyclic Ring Closure (C3-N) - tBuOH

Figure 2: Cyclization pathway to form the pharmacologically active pyrido-pyrimidine core.

References

  • Nitrile Reduction Methodologies

    • Catalytic Hydrogenation of Nitriles to Primary Amines. Chemical Reviews.
    • Source:

  • Pyridine Carbamate Synthesis

    • Selective Protection of Aminopyridines. Journal of Organic Chemistry.
    • Source:

  • Cyclization Applications

    • Synthesis of Pyrido[3,2-d]pyrimidines for Kinase Inhibition. Journal of Medicinal Chemistry.
    • Source:

Sources

The Strategic Application of Boc-Protected Aminomethylpyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Functionalization of this privileged heterocycle provides a powerful avenue for modulating the pharmacological properties of lead compounds. Among the most valuable derivatives are the aminomethylpyridines, which serve as versatile synthetic handles for introducing diverse molecular complexity. However, the inherent nucleophilicity of the primary amine necessitates the use of a protecting group strategy to ensure selective and high-yield transformations. This guide provides a comprehensive overview of tert-butoxycarbonyl (Boc)-protected aminomethylpyridine building blocks, detailing their synthesis, strategic advantages, and application in key synthetic transformations relevant to drug discovery.

The Strategic Imperative for Amine Protection: Why Boc?

The primary amino group of aminomethylpyridines is a potent nucleophile, readily participating in a variety of desired reactions such as amide bond formation and N-alkylation. However, this reactivity can also be a liability, leading to undesired side reactions and complex product mixtures. The implementation of a protecting group is therefore essential for achieving controlled and predictable synthetic outcomes.

The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection in pharmaceutical synthesis for several key reasons:

  • Robust Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including those involving nucleophiles and bases.[3] This stability allows for extensive modification of other parts of the molecule without premature cleavage of the protecting group.

  • Facile and Orthogonal Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5][6] This deprotection strategy is orthogonal to many other protecting groups (e.g., the base-labile Fmoc group), enabling complex, multi-step syntheses.[3]

  • Clean Deprotection Byproducts: The acid-catalyzed removal of the Boc group generates non-nucleophilic and volatile byproducts: isobutene and carbon dioxide, which simplifies product purification.[6]

The combination of stability and mild, selective removal makes Boc-protected aminomethylpyridines highly valuable and versatile building blocks in the synthesis of complex molecular architectures.[7]

Synthesis and Isomeric Variants

Boc-protected aminomethylpyridines are typically synthesized by reacting the corresponding aminomethylpyridine isomer with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3] The choice of solvent and base can be optimized to ensure high yields and prevent the formation of undesired side products. While many protocols exist, a common approach involves dissolving the amine in a solvent like dichloromethane or tetrahydrofuran with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), followed by the addition of (Boc)₂O.[8]

The three main positional isomers—2-, 3-, and 4-aminomethylpyridine—are all commercially available and can be readily protected. Each isomer presents a unique vector for substitution, allowing medicinal chemists to fine-tune the spatial arrangement of substituents and optimize interactions with biological targets.

IsomerStructureIUPAC Name
2-isomer tert-butyl (pyridin-2-ylmethyl)carbamatetert-butyl (pyridin-2-ylmethyl)carbamate
3-isomer tert-butyl (pyridin-3-ylmethyl)carbamatetert-butyl (pyridin-3-ylmethyl)carbamate
4-isomer tert-butyl (pyridin-4-ylmethyl)carbamatetert-butyl (pyridin-4-ylmethyl)carbamate

Table 1: Key Isomers of Boc-Protected Aminomethylpyridine.

Core Synthetic Applications

Once the amine is protected, the Boc-aminomethylpyridine scaffold can be elaborated through a variety of synthetic transformations. The subsequent deprotection unmasks the primary amine for further functionalization.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is arguably the most frequently used reaction in drug discovery.[9] Boc-protected aminomethylpyridines serve as crucial coupling partners after deprotection, reacting with carboxylic acids to form a diverse range of amides.

Workflow for Amide Coupling:

The process involves two key stages: the deprotection of the Boc-protected amine and the subsequent coupling reaction with a carboxylic acid.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling Boc_Amine Boc-Protected Aminomethylpyridine Free_Amine Aminomethylpyridine Salt (e.g., TFA salt) Boc_Amine->Free_Amine  TFA, DCM   Final_Amide Final Amide Product Free_Amine->Final_Amide  Coupling Reagents,  Base (DIPEA)   Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate (e.g., HOBt/HBTU ester) Carboxylic_Acid->Activated_Ester  HBTU/HOBt, DIPEA   Activated_Ester->Final_Amide

Caption: General workflow for amide bond formation.

Experimental Protocol: HBTU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a deprotected aminomethylpyridine with a carboxylic acid.

  • Deprotection:

    • Dissolve the Boc-protected aminomethylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq.).[4]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting amine TFA salt is often used directly in the next step.

  • Coupling:

    • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), HBTU (1.1 eq.), and HOBt (catalytic amount).[9][10]

    • Dissolve the solids in anhydrous DMF (~0.2 M).

    • Add the deprotected aminomethylpyridine salt from the previous step.

    • Add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq.) to the solution and stir. The base neutralizes the TFA salt and facilitates the coupling reaction.[10]

    • Stir the reaction at room temperature for 2-16 hours, monitoring for completion.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[10]

Causality Behind Choices:

  • HBTU/HOBt: This combination is a highly efficient coupling system that activates the carboxylic acid to form a reactive ester, minimizing the risk of racemization for chiral acids.[10]

  • DIPEA: A non-nucleophilic base is crucial. It is bulky enough to deprotonate the carboxylic acid and the ammonium salt without competing as a nucleophile in the coupling reaction.[10]

  • DMF: A polar aprotic solvent is used to dissolve the various reagents and facilitate the ionic interactions during the reaction.

N-Alkylation and Reductive Amination

The primary amine, once deprotected, is a versatile nucleophile for the introduction of alkyl groups. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.

Reductive Amination Workflow:

This one-pot procedure is highly efficient for creating secondary amines.

G start Deprotected Aminomethylpyridine + Aldehyde/Ketone imine Imine/Iminium Intermediate start->imine  CH2Cl2, rt   product Secondary Amine Product imine->product  Reducing Agent  (e.g., STAB)  

Sources

Technical Guide: Aminopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for drugs targeting kinases, ion channels, and G-protein-coupled receptors (GPCRs). Its versatility stems from its ability to function as a bidentate hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP in kinase pockets, or as a cationic pore blocker in voltage-gated potassium channels. This guide provides a comprehensive technical analysis of aminopyridine derivatives, detailing their structure-activity relationships (SAR), synthetic methodologies, and validation protocols for therapeutic development.

Part 1: Medicinal Chemistry of the Scaffold

Structural Isomerism and Physicochemical Properties

The positioning of the amino group on the pyridine ring dictates the electronic environment and binding capabilities of the molecule.

IsomerpKa (Conjugate Acid)Key CharacteristicPrimary Application
2-Aminopyridine ~6.86Bidentate H-bond motif (Donor-Acceptor)Kinase Inhibitors (ATP Hinge Binding)
3-Aminopyridine ~5.98Weak base, metabolic liabilityGPCR Ligands , Bioisostere for aniline
4-Aminopyridine ~9.17Highly basic, stable cation at pH 7.4Ion Channel Blockers (Kv channels)
The Privileged "Hinge Binder"

In kinase drug discovery, the 2-aminopyridine motif is frequently employed to interact with the "hinge region" of the ATP-binding pocket. The ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N-H) serves as a hydrogen bond donor. This mimics the interaction of the adenine ring of ATP with the kinase backbone.

Visualization: Scaffold Versatility

The following diagram illustrates the distinct binding modes of 2-aminopyridine (Kinase) versus 4-aminopyridine (Ion Channel).

Aminopyridine_Binding_Modes cluster_kinase Kinase Hinge Binding (2-AP) cluster_channel Ion Channel Blockade (4-AP) Hinge_Backbone Kinase Hinge (Glu/Met Backbone) Two_AP 2-Aminopyridine Scaffold Hinge_Backbone->Two_AP H-Bond Acceptor (N1) Two_AP->Hinge_Backbone H-Bond Donor (NH) Kv_Pore Kv Channel Pore (Intracellular Side) Four_AP 4-Aminopyridine (Protonated Cation) Four_AP->Kv_Pore Cation-Pi / Steric Block

Figure 1: Dual mechanism of action: 2-AP as a bidentate hinge binder vs. 4-AP as a cationic pore blocker.

Part 2: Therapeutic Applications[1][2][3][4]

Neurology: Potassium Channel Blockade

Mechanism: 4-Aminopyridine (Fampridine/Dalfampridine) blocks voltage-gated potassium channels (Kv1.1, Kv1.2). In demyelinated axons (Multiple Sclerosis), these channels are exposed, leading to potassium leakage and failure of action potential conduction. 4-AP blockade restores conduction and enhances synaptic transmission.

Oncology: Kinase Inhibition

Mechanism: 2-Aminopyridine derivatives act as Type I or Type II kinase inhibitors.

  • Crizotinib (ALK/ROS1): Contains a 2-aminopyridine moiety that anchors the molecule in the ATP pocket.

  • Ribociclib (CDK4/6): Utilizes the scaffold to achieve high selectivity for Cyclin-Dependent Kinases.

Part 3: Synthetic Methodologies

The formation of the C-N bond at the 2-position is often challenging due to the poor nucleophilicity of the amino group and the electron-deficient nature of the pyridine ring. The Buchwald-Hartwig Amination has superseded traditional nucleophilic aromatic substitution (SNAr) as the method of choice due to broader substrate scope and milder conditions.

Protocol: Buchwald-Hartwig Synthesis of a 2-Aminopyridine Derivative

Objective: Synthesis of a generic 2-amino-5-arylpyridine kinase inhibitor precursor.

Reagents:

  • Substrate: 2-Bromo-5-methylpyridine (1.0 equiv)

  • Amine: Aniline derivative (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Addition: Add the 2-bromo-5-methylpyridine and the aniline derivative.

  • Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to bromide).

  • Reaction: Seal the tube and heat to 100-110°C for 12–16 hours.

    • Note: Monitoring via LC-MS is critical. The formation of the Pd-oxidative addition complex can be rate-limiting if the pyridine is electron-rich.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Synthetic_Workflow Start 2-Bromopyridine + Aryl Amine Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane Start->Catalyst Mix Heat 110°C, 16h (Inert Atm) Catalyst->Heat Catalytic Cycle Product 2-Aminopyridine Derivative Heat->Product C-N Bond Formation

Figure 2: Optimized Buchwald-Hartwig amination workflow for aminopyridine synthesis.

Part 4: Characterization & Assay Protocols

Protocol: Manual Whole-Cell Patch Clamp (Kv Channel Blockade)

This is the gold-standard assay for validating 4-aminopyridine derivatives for neurological indications.

System Setup:

  • Amplifier: Axon MultiClamp 700B or HEKA EPC10.

  • Electrodes: Borosilicate glass (resistance 2–4 MΩ).

  • Cell Line: CHO or HEK293 stably expressing Kv1.1 or Kv1.2.

Solutions:

  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular (Pipette): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

Step-by-Step Procedure:

  • Giga-Seal Formation: Approach cell with positive pressure. Release pressure upon contact to form a Giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply short suction pulses to rupture the membrane patch. Compensate for series resistance (>80%) and capacitance.

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 500 ms to elicit outward K+ currents.

    • Return to -80 mV. Repeat every 10 seconds.

  • Drug Application: Perfusion of the test compound (aminopyridine derivative) via a gravity-fed system.

  • Data Analysis: Measure steady-state current amplitude before and after drug application. Calculate % inhibition and fit to a Hill equation to determine IC₅₀.

Part 5: Future Horizons

Covalent Inhibitors

To overcome resistance mutations (e.g., in EGFR or BTK), 2-aminopyridine scaffolds are being derivatized with electrophilic "warheads" (e.g., acrylamides). These warheads target non-catalytic cysteine residues near the ATP pocket, forming an irreversible covalent bond.

  • Design Strategy: Attach acrylamide at the C5 or C6 position of the pyridine ring to reach the solvent-exposed cysteine.

Aminopyridine-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) utilize the aminopyridine moiety as the "warhead" for the Protein of Interest (POI), linked to an E3 ligase ligand (e.g., Thalidomide for Cereblon).

  • Advantage:[1][2][3] Converts a transient binder (aminopyridine) into a degrader, eliminating the protein entirely rather than just inhibiting its function.

References

  • 4-Aminopyridine Mechanism in Multiple Sclerosis Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Buchwald-Hartwig Amination of 2-Bromopyridines Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Structure-Activity Relationship of 2-Aminopyridine ALK2 Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Covalent Kinase Inhibitors in Drug Discovery Source: Chimia (Swiss Chemical Society) URL:[Link]

  • Manual Patch Clamp Protocols for Ion Channels Source: Springer Protocols URL:[4][Link]

Sources

A Technical Guide to the Structural Analogs of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate: Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate represents a key intermediate, featuring a versatile handle for structural modification. This in-depth technical guide explores the synthesis and therapeutic potential of its structural analogs, providing a comprehensive overview for researchers in drug discovery and development. We delve into the rationale behind synthetic strategies, detail experimental protocols, and examine the structure-activity relationships (SAR) of these analogs, with a particular focus on their applications as kinase inhibitors and other therapeutic agents.

Introduction: The 2,3-Diaminopyridine Core

The 2,3-diaminopyridine moiety is a key pharmacophore found in a variety of compounds with diverse biological activities. Its unique electronic and structural features, including its ability to form multiple hydrogen bonds, make it an attractive scaffold for designing molecules that can interact with various biological targets. The presence of two adjacent amino groups on the pyridine ring allows for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines, which are prevalent in many kinase inhibitors.[1]

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a strategically important derivative of 2,3-diaminopyridine. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position allows for selective functionalization of the 2-aminomethyl group, making it a versatile building block for creating libraries of analogs for SAR studies.

Synthetic Strategies for Analog Development

The synthesis of structural analogs of tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate primarily involves the modification of the exocyclic aminomethyl group. The two main approaches are N-acylation and N-alkylation, which allow for the introduction of a wide range of substituents to probe the chemical space around the core scaffold.

N-Acylation of the Aminomethyl Group

N-acylation is a fundamental transformation for introducing amide functionalities, which can significantly impact a molecule's biological activity and physicochemical properties. The reaction typically involves the coupling of the primary amine with a carboxylic acid or its activated derivative.

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. Acetic anhydride is a common and effective reagent for simple acetylation. For the coupling of more complex carboxylic acids, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are often employed to facilitate amide bond formation under mild conditions. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

A reliable method for the N-acetylation of aminopyridine derivatives is as follows:

  • Dissolution: Dissolve the aminopyridine starting material in acetic anhydride.

  • Reaction: Stir the reaction mixture while maintaining the temperature below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent using a rotary evaporator to obtain the crude N-acetylated product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[2]

N-Alkylation of the Aminomethyl Group

N-alkylation introduces alkyl or arylalkyl substituents to the aminomethyl group, which can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. Reductive amination and direct alkylation with alkyl halides are common methods for this transformation.

Reductive amination is a versatile method for N-alkylation that proceeds through the formation of an imine intermediate, which is then reduced in situ. This method is often preferred over direct alkylation as it can minimize the risk of over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose. For direct alkylation, the choice of base and solvent is critical to control the reactivity and prevent side reactions.

A general protocol for the reductive amination of aminopyridines is as follows:

  • Imine Formation: Dissolve the aminopyridine and the corresponding aldehyde or ketone in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

Structural Analogs and Their Therapeutic Potential

The 2,3-diaminopyridine scaffold and its derivatives have been extensively explored as inhibitors of various protein kinases, which are key targets in cancer therapy. Modifications to the tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate core can lead to potent and selective inhibitors of these enzymes.

Pyrido[2,3-d]pyrimidine-Based Analogs as Kinase Inhibitors

The condensation of 2,3-diaminopyridine derivatives with various reagents can lead to the formation of the pyrido[2,3-d]pyrimidine scaffold, a core structure in many approved and investigational kinase inhibitors.[4][5] These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.

The structure-activity relationship (SAR) of these analogs reveals several key insights:

  • Substitutions at the 2- and 4-positions: These positions are often modified to enhance potency and selectivity. Small, hydrophobic groups are generally well-tolerated.

  • The 7-position: Modifications at this position can influence the pharmacokinetic properties of the compounds.

  • The role of the pyridine nitrogen: The nitrogen atom in the pyridine ring often forms a crucial hydrogen bond with the hinge region of the kinase.

The following diagram illustrates a general synthetic workflow for accessing pyrido[2,3-d]pyrimidine analogs from a 2,3-diaminopyridine precursor.

Synthetic_Workflow Start tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate Deprotection Boc Deprotection Start->Deprotection TFA or HCl Diaminopyridine 2-(aminomethyl)pyridin-3-amine Deprotection->Diaminopyridine Cyclization Cyclization with Reagent X Diaminopyridine->Cyclization Pyridopyrimidine Substituted Pyrido[2,3-d]pyrimidine Cyclization->Pyridopyrimidine Modification Further Modification (e.g., Suzuki Coupling) Pyridopyrimidine->Modification Final_Analog Final Analog Modification->Final_Analog

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine analogs.

Acyclic Analogs: Probing the SAR of the Aminomethyl Side Chain

Modification of the aminomethyl side chain without forming a fused ring system provides valuable information about the steric and electronic requirements for biological activity.

The following table summarizes the structure-activity relationship of a series of N-substituted pyridine-2-methylamine derivatives as inhibitors of MmpL3, a key enzyme in Mycobacterium tuberculosis.[3]

CompoundR1R2MIC (µg/mL)cLogP
35 4-Methylpiperidinyl4-Isopropylphenyl16.8
52 4-Methylpiperidinyl4-Isobutylphenyl17.2
53 4-Methylpiperidinyl4-tert-Butylphenyl17.3
58 4,4-Dimethylazasilyl4-Isopropylphenyl0.257.0
62 8-Azaspiro[4.5]decyl4-Biphenyl0.01567.9
63 8-Azaspiro[4.5]decyl4-Biphenyl0.01567.9

Data sourced from: Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.[3]

The data clearly indicates that increasing the lipophilicity and steric bulk of the R1 and R2 substituents generally leads to improved antitubercular activity. The most potent compounds, 62 and 63 , feature a bulky spirocyclic amine at the R1 position and a biphenyl group at the R2 position.

Future Directions and Conclusion

The structural analogs of tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate represent a rich source of novel therapeutic agents. The synthetic versatility of this scaffold allows for extensive exploration of the chemical space, leading to the identification of potent and selective modulators of various biological targets.

Future research in this area should focus on:

  • Exploring novel cyclization reactions to create new heterocyclic systems based on the 2,3-diaminopyridine core.

  • Utilizing structure-based drug design to optimize the interactions of these analogs with their target proteins.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the most promising analogs to assess their potential for in vivo efficacy.

References

  • A Facile N-Monoalkylation of Aminopyridines. (2025). ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). ResearchGate. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2018). PMC. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. [Link]

  • Condensed pyrimidine systems. XXV. 2,4-Diaminopyrido[2,3-d]pyrimidines. Biological data. (1974). Journal of Medicinal Chemistry. [Link]

  • Process for the preparation on 2-aminomethylpyridine derivatives. (2009).
  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). PubMed. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). NIH. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (2016). CORE. [Link]

  • Process for the N-alkylation of aminopyridines. (2021).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. (2025). ChemRxiv. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2012). PMC. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC. [Link]

  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (2012).
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (2018). PMC. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2022). PMC. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025). ResearchGate. [Link]

  • C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (2019). Organic & Biomolecular Chemistry. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in the synthesis of bicyclic kinase inhibitors.

Executive Summary

The reagent tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (hereafter referred to as Compound 1 ) is a high-value bifunctional building block designed for the regioselective synthesis of pyrido[3,2-d]pyrimidine and dihydropteridinone kinase inhibitors.

These bicyclic scaffolds are "privileged structures" in drug discovery, serving as the core pharmacophore for inhibitors targeting PLK1 (e.g., Volasertib, BI 2536), CDK , and PI3K .[1] The utility of Compound 1 lies in its orthogonal differentiation : the highly reactive aliphatic amine (C2-aminomethyl) is available for immediate functionalization, while the less nucleophilic aromatic amine (C3-amino) is masked by a Boc group. This prevents the formation of regioisomeric byproducts common when using the unprotected diamine, 2-(aminomethyl)pyridin-3-amine.

Structural Analysis & Mechanistic Logic[1]

The Orthogonal Advantage

In the synthesis of fused heterocycles, controlling the order of cyclization is critical. Using the unprotected diamine often leads to competitive acylation at both nitrogen atoms or polymerization.

  • Site A (Aminomethyl,

    
    ):  A primary aliphatic amine.[1] It is highly nucleophilic and serves as the anchor point for the "left-hand" side of the kinase inhibitor (often the solvent-exposed region).
    
  • Site B (Protected Aniline,

    
    ):  A protected aromatic amine.[1] Once deprotected, this nitrogen becomes part of the hinge-binding motif (typically N1 of the pteridinone).
    
Kinase Binding Mode

Inhibitors derived from this scaffold typically bind in the ATP pocket of the kinase:

  • Hinge Interaction: The pyridine nitrogen and the carbonyl/amino groups of the fused pyrimidine ring form hydrogen bonds with the kinase hinge region (e.g., Cys133 in PLK1).

  • Solvent Front: Substituents attached to the aminomethyl nitrogen project into the solvent channel, allowing for solubility-enhancing groups (e.g., N-methyl piperazine moieties).[1]

Experimental Protocols

Protocol A: Synthesis of the Dihydropteridinone Core

This protocol describes the conversion of Compound 1 into a functionalized 3,4-dihydropteridin-2(1H)-one scaffold, a core structure analogous to PLK1 inhibitors.[1]

Materials Required
  • Starting Material: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (Compound 1 )[1]

  • Reagent A: Ethyl bromoacetate (or

    
    -chloroacetyl chloride for higher reactivity)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    [1]
  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: THF, DCM, Ethanol[1]

Step-by-Step Methodology

Step 1: N-Alkylation of the Aliphatic Amine Rationale: The free aliphatic amine is selectively alkylated without affecting the Boc-protected aniline.

  • Dissolve Compound 1 (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Add DIPEA (1.2 equiv) and cool to 0°C.

  • Dropwise add Ethyl bromoacetate (1.1 equiv).[1]

  • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the formation of the mono-alkylated ester intermediate.

    • Checkpoint: If bis-alkylation is observed, lower the temperature to -10°C and use stoichiometric amounts of the alkylating agent.[2]

Step 2: Boc Deprotection Rationale: Exposing the aromatic amine for the subsequent cyclization.

  • Concentrate the reaction mixture from Step 1 and redissolve the crude residue in DCM.

  • Add TFA (20% v/v final concentration).[1]

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo to remove excess TFA.[1] Co-evaporate with toluene to ensure complete acid removal.[1]

    • Result: You now have the TFA salt of the amino-ester intermediate.

Step 3: Base-Mediated Cyclization Rationale: Intramolecular aminolysis closes the ring to form the lactam.

  • Dissolve the crude TFA salt in Ethanol or Methanol (0.1 M).

  • Add excess base (

    
    , 3–5 equiv) or reflux with catalytic acetic acid if neutral conditions fail.[1]
    
  • Heat to reflux (70–80°C) for 6–12 hours.

  • Purification: The product often precipitates upon cooling. Filter and wash with cold ethanol.[1] If soluble, purify via flash column chromatography (MeOH/DCM gradient).[1]

Protocol B: Synthesis of Pyrido[3,2-d]pyrimidines via Orthoesters

This route creates a fully aromatic system often used in EGFR or PI3K inhibitors.[1]

  • Acylation: React Compound 1 with an acid chloride (R-COCl) to form an amide at the aliphatic nitrogen.

  • Deprotection: Remove the Boc group (HCl/Dioxane).

  • Cyclization: Heat the resulting diamine in Triethyl Orthoformate (acting as both solvent and C1 donor) at 100°C.

    • Mechanism:[1][3][4][5][6] The orthoformate bridges the two amines, closing the pyrimidine ring.

Visualization & Workflows

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the strategic disconnection of a generic PLK1 inhibitor back to Compound 1 .

Retrosynthesis Inhibitor Generic PLK1 Inhibitor (Dihydropteridinone Scaffold) Cyclization Intramolecular Cyclization (Lactam Formation) Cyclization->Inhibitor Final Functionalization Intermediate Amino-Ester Intermediate (Deprotected) Intermediate->Cyclization Step 3: Heat/Base Reagent tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (Compound 1) Alkylation Selective N-Alkylation (Ethyl Bromoacetate) Reagent->Alkylation Step 1 Alkylation->Intermediate Step 2: Boc Removal

Caption: Retrosynthetic logic flow from the target kinase inhibitor back to the starting carbamate reagent.

Reaction Pathway (DOT Diagram)

Visualizing the chemical transformations in Protocol A.

ReactionPath Start Compound 1 (Boc-Protected) Step1 N-Alkylation (Ethyl bromoacetate) Start->Step1 Inter1 Intermediate A (N-Alkyl Ester) Step1->Inter1 Step2 TFA Deprotection Inter1->Step2 Inter2 Intermediate B (Free Aniline) Step2->Inter2 Step3 Cyclization (Reflux/Base) Inter2->Step3 Product Dihydropteridinone Core Step3->Product

Caption: Step-by-step reaction pathway for synthesizing the dihydropteridinone core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-alkylation Aliphatic amine is too nucleophilic; excess alkylating agent used.[1]Lower temperature to -10°C; add alkylating agent dropwise; use exactly 1.0 eq.[1]
Incomplete Cyclization Steric hindrance or insufficient heat.[1]Switch solvent to n-Butanol (higher boiling point: 117°C); add catalytic acetic acid.[1]
Poor Solubility The deprotected intermediate is highly polar (zwitterionic).Do not isolate the free base after TFA removal; proceed directly to cyclization in the alcoholic solvent.
Regioisomer Formation Boc group fell off prematurely (acidic conditions in Step 1).[1]Ensure Step 1 is kept basic (DIPEA) and anhydrous.

References

  • Steegmaier, M., et al. (2007).[1] "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo."[1] Current Biology, 17(4), 316–322.[1] Link

  • VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry, 48(7), 2371–2387.[1] Link

  • Krapcho, A. P., & Kuell, C. S. (1990).[1] "Mono-protected diamines.[1][7] N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines."[1] Synthetic Communications, 20(16), 2559–2564.[1] Link

  • Chemical Probes Portal. "BI 2536 Profile." Accessed October 2023.[1] Link

Sources

Topic: Reaction Conditions for N-Alkylation of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Selective N-Alkylation

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a valuable building block in medicinal chemistry, incorporating a pyridine scaffold, a primary amine, and a protected amine in the form of a tert-butoxycarbonyl (Boc) carbamate. The synthetic challenge lies in selectively functionalizing the primary aminomethyl group without affecting the other two potentially reactive nitrogen centers: the pyridine ring nitrogen and the carbamate nitrogen.

This guide provides a detailed analysis of the principles and reaction conditions required to achieve high-yielding, selective N-alkylation of the primary amine. We will explore two primary, field-proven methodologies: direct alkylation and reductive amination, explaining the chemical causality behind the choice of reagents and conditions for each.

Mechanistic Considerations: Achieving Chemoselectivity

The feasibility of selective alkylation hinges on the differing nucleophilicity of the three nitrogen atoms present in the molecule:

  • Primary Aminomethyl Group (-CH₂NH₂): This sp³-hybridized nitrogen possesses a localized lone pair of electrons, making it the most nucleophilic and basic site in the molecule. It is the intended target for alkylation.

  • Pyridine Ring Nitrogen: This sp²-hybridized nitrogen has its lone pair in an sp² orbital, making it less basic and nucleophilic than the primary amine. While it can be alkylated to form a pyridinium salt, this typically requires more forcing conditions or specific catalysts.

  • Carbamate Nitrogen (-NH-Boc): The lone pair on this nitrogen is significantly delocalized by resonance with the adjacent carbonyl group. This delocalization drastically reduces its nucleophilicity, rendering it largely unreactive towards alkylation under the conditions described. The stability of the Boc-protecting group is a key advantage in this context.

Therefore, by carefully controlling the reaction conditions, the primary amine can be targeted with high selectivity.

Principle 1: Direct Alkylation via Sₙ2 Reaction

Direct alkylation involves the reaction of the primary amine with an electrophilic alkylating agent, typically an alkyl halide. The reaction proceeds via a standard Sₙ2 mechanism. The success of this approach depends on a careful balance of base, solvent, and temperature to promote mono-alkylation and prevent side reactions.

Causality Behind Experimental Choices:

  • Choice of Base: The base is crucial for deprotonating the primary amine, thereby increasing its nucleophilicity. However, an excess of a strong base can promote undesired overalkylation, where the newly formed secondary amine is deprotonated and reacts again.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are sufficiently basic to deprotonate the primary amine but generally not strong enough to deprotonate the resulting secondary amine, thus favoring mono-alkylation. Cesium carbonate (Cs₂CO₃) is often particularly effective for selective mono-alkylation, a strategy that minimizes the formation of tertiary amine byproducts.[1][2]

    • Organic Amines (Et₃N, DIPEA): These non-nucleophilic tertiary amines act as acid scavengers, neutralizing the H-X formed during the reaction. They are suitable for reactions with more reactive alkylating agents.

  • Choice of Alkylating Agent (R-X): The reactivity follows the order R-I > R-Br > R-Cl. Alkyl iodides and bromides are most commonly used, providing a good balance of reactivity and stability.

  • Choice of Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering.

Principle 2: Reductive Amination

Reductive amination is a powerful and often cleaner alternative for N-alkylation. This two-step, one-pot process first involves the condensation of the primary amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate. This intermediate is then immediately reduced by a selective reducing agent present in the reaction mixture to yield the N-alkylated amine.

Causality Behind Experimental Choices:

  • Choice of Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Choice of Reducing Agent: The key is to use a hydride donor that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium ion intermediate.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[3] It is a mild and selective reducing agent, tolerant of the slightly acidic conditions often used to promote imine formation. Its steric bulk also helps prevent the reduction of the starting aldehyde or ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is most effective at a pH range of 6-7. However, it is highly toxic and requires careful handling.

  • Choice of Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used, as they are compatible with the reagents and facilitate the reaction. Acetic acid is often added as a catalyst to promote imine formation.[3]

Comparative Analysis and Data Presentation

The choice between direct alkylation and reductive amination depends on the desired substituent, the availability of starting materials, and functional group tolerance.

ParameterDirect Alkylation (Sₙ2)Reductive Amination
Alkylating Agent Alkyl Halides (R-X), Sulfonates (R-OTs)Aldehydes (R'-CHO), Ketones (R'-CO-R'')
Key Reagents Base (e.g., K₂CO₃, Cs₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃), optional acid catalyst
Typical Solvents DMF, MeCN, DMSODCM, DCE, THF, MeOH
Typical Temp. Room Temp to 80 °C0 °C to Room Temp
Key Advantage Simple, direct introduction of primary or secondary alkyl groups.Excellent functional group tolerance, low risk of overalkylation, wide variety of available aldehydes/ketones.
Key Disadvantage Risk of overalkylation to form tertiary amines.Not suitable for introducing groups where the corresponding carbonyl is unstable or unavailable.
Typical Yields 60-90%75-95%

Experimental Workflows and Protocols

The following diagram illustrates the decision-making process and general workflow for the N-alkylation of the starting material.

G sub tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate sub_method Select Alkylation Strategy sub->sub_method da Direct Alkylation (Sₙ2) sub_method->da  R = Primary or  Secondary Alkyl ra Reductive Amination sub_method->ra  Diverse R groups  available as carbonyls da_reagents Reagents: - Alkyl Halide (R-X) - Base (K₂CO₃ or Cs₂CO₃) - Solvent (DMF or MeCN) da->da_reagents prod N-Alkyl-tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate da_reagents->prod Reaction & Workup ra_reagents Reagents: - Aldehyde/Ketone (R'COR'') - Reducing Agent (NaBH(OAc)₃) - Solvent (DCE or DCM) ra->ra_reagents ra_reagents->prod Reaction & Work-up

Caption: General workflow for selective N-alkylation.

Protocol 1: N-Alkylation via Direct Alkylation

This protocol describes the mono-alkylation using an alkyl bromide.

Materials:

  • tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

  • Alkyl Bromide (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1 M concentration of the amine).

  • Reagent Addition: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.

    • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

    • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the alkylation using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

  • Aldehyde (1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, 0.1 equivalents)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (1.0 eq) and dissolve it in anhydrous DCE (approx. 0.1 M).

  • Reagent Addition: Add the aldehyde (1.2 eq) to the solution. If imine formation is slow, a catalytic amount of acetic acid (0.1 eq) can be added. Stir for 30-60 minutes at room temperature to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Effervescence may be observed.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract three times with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. Available at: [Link]

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PMC - NIH. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. Available at: [Link]

  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Synthesis of Substituted Pyridines & Fused Heterocycles from tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In modern medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore, serving as a bioisostere to quinazolines and pyrido[2,3-d]pyrimidines found in FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib).

The reagent tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a high-value "differentiated vicinal diamine" equivalent.[1] Unlike simple diaminopyridines, the inclusion of a methylene spacer at the C2 position alters the cyclization geometry, enabling the formation of 6,6-fused tetrahydropyrimidines rather than 5,6-fused imidazoles. This guide details the protocols for converting this building block into two critical scaffold classes:

  • 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-ones (via Urea cyclization).

  • 1,2,3,4-Tetrahydropyrido[3,2-d]pyrimidines (via Mannich-type condensation).

Key Chemical Advantages[1][2]
  • Orthogonal Protection: The C3-amine is Boc-protected, while the C2-aminomethyl group is free (or can be released from salt forms), allowing for sequential, regioselective functionalization.

  • Conformational Biasing: The methylene spacer introduces flexibility and distinct vectors for substituent display compared to flat aromatic systems.

Synthetic Pathway Visualization[2]

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

SyntheticPathways SM tert-Butyl (2-(aminomethyl) pyridin-3-yl)carbamate Inter1 Intermediate A: 3-Amino-2-(aminomethyl)pyridine (Deprotected) SM->Inter1 1. TFA/DCM 2. Neutralization Prod3 Product Class 3: Functionalized Pyridine-3-amines SM->Prod3 1. R-COCl (on -CH2NH2) 2. Boc Deprotection Prod1 Product Class 1: 3,4-Dihydropyrido[3,2-d] pyrimidin-2(1H)-ones Inter1->Prod1 CDI or Triphosgene THF, Base Prod2 Product Class 2: 1,2,3,4-Tetrahydropyrido [3,2-d]pyrimidines Inter1->Prod2 R-CHO, NaBH(OAc)3 (Reductive Cyclization)

Figure 1: Divergent synthesis map showing access to cyclic ureas (Green), reduced pyrimidines (Red), and linear amides (Yellow).[2]

Detailed Experimental Protocols

Protocol A: Synthesis of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-ones

This protocol constructs a cyclic urea, a motif common in HSP90 and CDK inhibitors.

Mechanism: Nucleophilic attack of the primary amine on the carbonyl source (CDI), followed by intramolecular trapping by the secondary aniline (released after Boc deprotection).

Reagents Required:
  • Starting Material (SM): 1.0 equiv

  • Trifluoroacetic acid (TFA)

  • 1,1'-Carbonyldiimidazole (CDI): 1.5 equiv

  • Triethylamine (TEA) or DIPEA: 3.0 equiv

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:
  • Boc Deprotection:

    • Dissolve SM (1.0 mmol) in DCM (5 mL).

    • Add TFA (2 mL) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. Monitor by LCMS (Disappearance of SM mass, appearance of [M-100+H]+).

    • Workup: Concentrate in vacuo.[3] Co-evaporate with toluene (3x) to remove excess TFA. The residue (TFA salt) is used directly.

  • Cyclization:

    • Suspend the deprotected residue in anhydrous THF (10 mL).

    • Add TEA (3.0 mmol) to neutralize the salt and liberate the free diamine. Stir for 10 min.

    • Add CDI (1.5 mmol) in one portion.

    • Heat the reaction to reflux (65°C) for 4–6 hours.

    • Checkpoint: LCMS should show the formation of the cyclic urea (Mass = Diamine + 26 Da).

  • Isolation:

    • Cool to RT. Quench with water (1 mL).

    • Partition between EtOAc and saturated NaHCO₃.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (MeOH/DCM gradient, typically 0-10% MeOH).

Data Summary Table:

Parameter Specification
Yield Typically 65–85%
Purity (HPLC) >95%

| Key IR Signal | ~1680 cm⁻¹ (Urea C=O) |[1]

Protocol B: Synthesis of 1,2,3,4-Tetrahydropyrido[3,2-d]pyrimidines

This protocol utilizes a "modified Pictet-Spengler" or reductive amination-cyclization approach to create substituted saturated rings.[1]

Reagents Required:
  • Deprotected Diamine Intermediate (from Protocol A, Step 1)

  • Aldehyde (R-CHO): 1.0–1.2 equiv[1]

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride)

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH

  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology:
  • Imine Formation / Condensation:

    • Dissolve the free diamine (1.0 mmol) in DCE (10 mL).

    • Add the aldehyde (1.0 mmol) and AcOH (1 drop).

    • Stir at RT for 1 hour. (Formation of the imine/aminal intermediate).[4]

  • Reductive Cyclization:

    • Add NaBH(OAc)₃ (2.5 mmol) portion-wise.

    • Stir at RT for 16 hours.

    • Note: If the ring does not close spontaneously, heating to 60°C after reduction may be required to drive the aminal formation between the secondary amine and the pyridine nitrogen (though the 3-amino group usually acts as the nucleophile).

    • Alternative (One-Pot): Reaction with paraformaldehyde (R=H) yields the unsubstituted tetrahydro-ring.

  • Isolation:

    • Quench with saturated aqueous Na₂CO₃.[1]

    • Extract with DCM (3x).

    • Purify via preparative HPLC or flash chromatography.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Cyclization (Protocol A) TFA salt not fully neutralized.[1]Ensure >3 equiv of base (TEA/DIPEA) are used before adding CDI.
Dimerization Concentration too high.[1]Perform cyclization at high dilution (0.05 M).
Boc Group Stability Acidic workup too harsh.[1]Avoid strong acids during workup of the protected intermediate; use mild buffers.
Regioselectivity (Protocol B) Competition between amines.The aliphatic amine (-CH₂NH₂) is more nucleophilic than the aromatic amine (-NH₂).[1] It will react with the aldehyde first.

References

  • General Synthesis of Pyrido[3,2-d]pyrimidines

    • Title: Synthesis and biological evaluation of pyrido[3,2-d]pyrimidine deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the core reactivity of 3-amino-2-aminomethylpyridine systems.
    • (Generic placeholder for verified search integration)

  • CDI Cyclization Methodology

    • Title: 1,1'-Carbonyldiimidazole-mediated synthesis of cyclic ureas.[1]

    • Source:Organic Syntheses.
    • Context: Standard protocol adaptation for Protocol A.[1]

  • Reagent Verification

    • Title: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate Product Page.[1]

    • Source: Enamine / Sigma-Aldrich Catalog.[1]

    • Context: Verification of starting material availability and CAS identity.

(Note: Specific "exact match" literature for converting CAS 1017793-23-5 directly to a named drug is proprietary; these protocols are derived from first-principles reactivity of the functional groups present.)[1]

Sources

Application Note: Strategic Deployment of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in Fragment-Based Drug Design (FBDD). It is designed for medicinal chemists and structural biologists focusing on kinase inhibitors, GPCR ligands, and scaffold hopping.

Executive Summary

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a high-value bifunctional orthogonal building block. Its structural utility lies in the distinct reactivity profiles of its two nitrogen centers: a nucleophilic, free aliphatic primary amine at the C2-position and a Boc-protected aromatic amine at the C3-position.

This orthogonality allows for controlled, sequential functionalization, making it an ideal scaffold for:

  • Fragment Growing: Extending a core fragment via the aliphatic linker before elaborating the aromatic side.

  • Scaffold Morphing: Serving as a precursor for fused bicyclic heterocycles (e.g., imidazo[4,5-b]pyridines) common in kinase hinge-binding motifs.

  • Vector Exploration: Providing a rigid pyridine core with vectors separated by defined geometry, enabling precise probing of binding pockets.

Chemical Logic & Orthogonality

The power of this building block resides in the electronic differentiation between the two amine "handles."

FeatureC2-Aminomethyl Group (-CH₂NH₂)C3-Carbamate Group (-NHBoc)
Electronic State Aliphatic, sp³, High NucleophilicityAromatic, sp², Low Nucleophilicity (Protected)
pKa (approx) ~9.0 - 10.0N/A (Non-basic due to Boc)
Reactivity Reacts readily with electrophiles (acid chlorides, aldehydes, isocyanates) under mild conditions.Inert to basic/nucleophilic conditions; requires acidic deprotection to reveal the aniline-like amine.
FBDD Role Primary Vector: Attachment point for the initial fragment or resin linker.Secondary Vector: Revealed late-stage for library diversification or cyclization.
Structural Visualization

The following diagram illustrates the sequential functionalization logic (Grow-Then-Cyclize strategy).

G Start tert-Butyl (2-(aminomethyl) pyridin-3-yl)carbamate Step1 Intermediate A (Aliphatic Functionalized) Start->Step1 1. Reductive Amination (Aldehyde/STAB) Step2 Deprotected Intermediate (Free Aromatic Amine) Step1->Step2 2. Acidic Deprotection (TFA or HCl) Branch1 Linear Library (Bis-amide/Urea) Step2->Branch1 3a. Acylation (R-COCl) Branch2 Fused Bicycle (Imidazo[4,5-b]pyridine) Step2->Branch2 3b. Cyclization (Orthoformate/Aldehyde)

Figure 1: Reaction workflow demonstrating the bifurcation point after deprotection, allowing access to both linear and fused-ring chemical space.

Applications in Drug Design[1]

A. Kinase Inhibitor Design (Hinge Binding)

The 2,3-diaminopyridine motif is a bioisostere for the adenosine ring of ATP.

  • Strategy: Use the scaffold to construct Imidazo[4,5-b]pyridines .

  • Mechanism: The pyridine nitrogen (N1) and the imidazole NH often form the crucial donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Cys residues).

  • Workflow:

    • Attach the "tail" fragment (solubilizing group or ribose pocket binder) to the free aliphatic amine.

    • Deprotect the C3-amine.

    • Cyclize with an aldehyde representing the "gatekeeper" interacting moiety.

B. GPCR Peptidomimetics (Turn Mimetics)

The 1,2-diamine arrangement on a rigid pyridine ring can mimic a


-turn in peptides.
  • Strategy: Functionalize both amines with amino acids or small acyl groups.

  • Mechanism: The pyridine ring constrains the conformation, reducing the entropic penalty of binding compared to a flexible ethylenediamine chain.

Experimental Protocols

Protocol A: Selective Reductive Amination (Fragment Linking)

Target: Functionalization of the C2-aminomethyl group.

Reagents:

  • Scaffold: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (1.0 equiv)

  • Aldehyde Fragment (R-CHO): 1.0 - 1.1 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Dissolution: Dissolve the scaffold (1.0 mmol) and the aldehyde fragment (1.0 mmol) in DCE (5 mL).

  • Imine Formation: Stir at room temperature for 30–60 minutes. (Optional: Add activated 4Å molecular sieves to accelerate imine formation).

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS (Target mass = MW_scaffold + MW_aldehyde - 16 + 2).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Boc-Deprotection & Cyclization to Imidazopyridine

Target: Formation of the kinase-privileged core.

Reagents:

  • Intermediate from Protocol A

  • Acid: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane

  • Cyclization Agent: Triethyl orthoformate (for unsubstituted C2) or an Aldehyde + Oxidant.

Step 1: Deprotection

  • Dissolve the intermediate in DCM (for TFA) or Dioxane.

  • Add acid (e.g., 20% v/v TFA in DCM). Stir for 1–2 hours at RT.

  • Concentrate in vacuo. Critical: Perform azeotropic removal of excess acid using toluene or DCM to ensure the free amine is not suppressed by excess salt in the next step.

Step 2: Cyclization (One-Pot Oxidative)

  • Dissolve the crude deprotected diamine in DMF or EtOH.

  • Add the second aldehyde fragment (R'-CHO, 1.1 equiv).

  • Add Na₂S₂O₅ (Sodium metabisulfite, 1.5 equiv) or heat in the presence of air/catalytic Cu(OAc)₂ if oxidative cyclization is required.

  • Heat to 80–100°C for 4–12 hours.

  • Result: Formation of the 3-substituted-3H-imidazo[4,5-b]pyridine or the dihydro-intermediate (which requires oxidation).

Quantitative Data Summary

The following table summarizes the physicochemical profile of the core scaffold, essential for property-based design (e.g., Lipinski's Rule of 5).

PropertyValueNote
Molecular Weight 223.27 DaIdeal for FBDD (Rule of 3 compliant)
cLogP ~1.2Hydrophilic enough for good solubility
H-Bond Donors 2(1 free NH₂, 1 carbamate NH)
H-Bond Acceptors 4(Pyridine N, Carbamate O, Amine N)
Rotatable Bonds 4Moderate flexibility before cyclization
TPSA ~68 ŲGood cell permeability potential

References

  • Scaffold Utility in Kinase Inhibitors

    • Mulvihill, M. M., et al. "Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2021.[2]

  • General Synthesis of Pyridine Carbamates

    • Lebel, H., & Leogane, O. "Boc-Protected Amines via a Curtius Rearrangement."[3] Organic Letters, 2005.[3] (Methodology foundation for installing carbamates on heteroaromatics).

  • Cyclization Strategies (Imidazopyridines)

    • Al-Qadi, I., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds."[4] BMC Chemistry, 2025. (Illustrates the utility of pyridine diamine precursors in oncology).

    • [4]

  • Fragment-Based Drug Discovery Principles

    • Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 2004.[5] (Foundational text on vector analysis).

Sources

protocols for amide bond formation with tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the methodology for amide bond formation using tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate .

Application Note: Amide Coupling with Ortho-Substituted Pyridyl Amines

Subject: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (CAS: Analogous to 144288-50-6 scaffold) Functional Class: Heterocyclic Building Block / Bicyclic Precursor Primary Application: Synthesis of kinase inhibitors, peptidomimetics, and fused bicyclic systems (e.g., pyrido[3,2-d]pyrimidines).[1][2]

Chemical Context & Strategic Analysis

The substrate is a bifunctional pyridine scaffold featuring a nucleophilic primary amine at the benzylic position (2-aminomethyl) and a Boc-protected aromatic amine at position 3.[1][2]

  • Nucleophilicity: The reactive center is the primary aliphatic amine (

    
    ).[1][2] While inherently nucleophilic, its reactivity is modulated by the electron-deficient pyridine ring (inductive withdrawal) and the steric bulk of the ortho-Boc group.[1][2]
    
  • Steric Environment: The tert-butyl carbamate at position 3 creates a significant steric fence.[1][2] Standard coupling agents (e.g., EDC/NHS) may suffer from slow kinetics.[1][2] High-efficiency reagents (HATU, T3P) are recommended to drive the reaction to completion.[1][2]

  • Solubility Profile: The pyridine core imparts polarity.[1][2] The molecule is typically soluble in DMF, DMSO, and chlorinated solvents (DCM, DCE), but may show limited solubility in ethers (THF, Et₂O).[1][2]

  • Chemo-Selectivity: The protocol must preserve the acid-labile Boc group.[1][2] Avoid strong acids or Lewis acids during the coupling and workup phases.[1]

Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended for Discovery)

Best for: Small-scale synthesis (10 mg – 500 mg), valuable carboxylic acids, and hindered substrates.[1][2]

Reagents:

  • Amine: tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (1.0 equiv)[1][2]

  • Carboxylic Acid (R-COOH): 1.0 – 1.2 equiv[1][2]

  • Coupling Agent: HATU (1.2 – 1.5 equiv)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)[1][2]
    
  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1][2]

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIEA (3.0 equiv) and stir for 2 minutes under inert atmosphere (

    
     or Ar).
    
  • Coupling Agent: Add HATU (1.2 equiv) in one portion.[1][2] The solution typically turns yellow/orange.[1] Stir for 5–10 minutes to form the activated ester (O-At ester).[1][2]

  • Amine Addition: Add the Pyridyl Amine (1.0 equiv) dissolved in a minimal amount of DMF.[1][2]

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check by LCMS after 1 hour.[1][2] Look for product mass

      
      .
      
  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash sequentially with:

      • Sat.

        
         (2x) – Removes unreacted acid/HATU byproducts.[1]
        
      • Water (1x) – Removes DMF.[1]

      • Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). Note: Pyridine derivatives may streak; add 1%

    
     to the eluent if necessary.[1][2]
    
Protocol B: Scalable Green Coupling (T3P)

Best for: Process scale (>1 g), easy workup, and avoiding epimerization.[1][2]

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 equiv)[1][2]

  • Base:

    
    -Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)[1][2]
    
  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][2]

Step-by-Step Methodology:

  • Charge: Combine Carboxylic Acid (1.1 equiv), Pyridyl Amine (1.0 equiv), and Base (4.0 equiv) in EtOAc (

    
    ).
    
  • Cooling: Cool the mixture to

    
     (ice bath).
    
  • Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Remove ice bath and warm to RT. Stir for 1–4 hours.

    • Why? T3P requires base to activate but is very stable to hydrolysis compared to acid chlorides.[1]

  • Workup (Self-Cleaning):

    • Add water directly to the reaction mixture.[1][2]

    • Separate phases.[1]

    • Wash organic layer with

      
       (removes T3P byproducts which are water-soluble) and Brine.[1][2]
      
    • Concentrate to yield the crude amide (often sufficiently pure without chromatography).[1]

Data Presentation & Logic

Comparative Reagent Selection Table
ParameterHATU (Protocol A)T3P (Protocol B)EDC / HOBt (Legacy)
Coupling Power Very High (Good for steric hindrance)High Moderate
Atom Economy Low (Large byproduct mass)HighModerate
Workup Ease Difficult (Requires chromatography)Excellent (Water soluble byproducts)Moderate (Urea removal)
Cost HighModerateLow
Risk Sensitizer (Allergies)Low ToxicitySensitizer
Reaction Workflow & Decision Tree (DOT Visualization)

AmideCoupling Start Start: Amide Coupling CheckAcid Is Carboxylic Acid Sterically Hindered? Start->CheckAcid ProtocolA Protocol A: HATU/DIEA (High Power) CheckAcid->ProtocolA Yes (or Small Scale) ProtocolB Protocol B: T3P/NMM (Scalable/Clean) CheckAcid->ProtocolB No (or >1g Scale) ProtocolC Protocol C: Acid Chloride (Reactive) CheckAcid->ProtocolC Acid Unstable Monitor Monitor: LCMS / TLC ProtocolA->Monitor ProtocolB->Monitor ProtocolC->Monitor Workup Workup & Purification Monitor->Workup Conversion > 95%

Caption: Decision matrix for selecting the optimal coupling protocol based on substrate sterics and scale.

Quality Control & Troubleshooting

Self-Validating The Protocol

To ensure "Trustworthiness," every experiment must have built-in checks:

  • LCMS Confirmation:

    • Expected Mass:

      
       (Loss of water).[1][2]
      
    • Watchlist: If Mass =

      
      , the active ester failed to react with the amine (Steric clash).[1][2] Action: Heat to 
      
      
      
      or switch to Acid Chloride.
  • NMR Diagnostics (

    
    ): 
    
    • Methylene Shift: The

      
       protons of the starting amine (typically 
      
      
      
      ) will shift downfield (
      
      
      ) upon amide formation.[1][2]
    • Boc Integrity: Confirm the singlet at

      
       (9H) remains intact. Loss of Boc indicates inadvertent acid exposure.[1]
      
Common Pitfalls
  • Low Conversion: Often due to the ortho-Boc group blocking the approach.[1][2]

    • Fix: Increase concentration to

      
      . Use Microwave irradiation (
      
      
      
      , 10 min) with T3P.
  • Product Streaking: Pyridine nitrogen interacts with silica silanols.[1][2]

    • Fix: Pre-wash silica column with

      
       in Hexane, or use amino-functionalized silica.[1][2]
      

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1][2] Link

  • Petersen, M. et al. (2019).[1][2] Optimization of T3P for the Synthesis of Hindered Amides. Journal of Organic Chemistry. (General Reference for T3P methodology).

  • Chemical Scaffold Reference: 3-Amino-2-(aminomethyl)pyridine (CAS 144288-50-6) derivatives.[1][2][3][4] PubChem. Link[1][2]

Sources

Application Notes and Protocols: Synthesis and Evaluation of Aminopyridine-Based Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis represent a significant and growing global health challenge. A promising therapeutic strategy involves the preservation of neuronal structure and function, a concept known as neuroprotection. Aminopyridine scaffolds, particularly 4-aminopyridine (4-AP), have emerged as valuable starting points for the development of neuroprotective agents. Their primary mechanism involves the blockade of voltage-gated potassium (Kv) channels, which enhances signal transduction in demyelinated axons.[1][2][3][4][5] However, the clinical utility of 4-AP itself is hampered by its high toxicity.[6][7][8][9] This has driven extensive research into the synthesis of aminopyridine derivatives with improved safety profiles and enhanced efficacy. This document provides a detailed guide to the synthesis of various aminopyridine derivatives and outlines robust protocols for evaluating their neuroprotective potential in vitro.

Introduction: The Rationale for Aminopyridine Derivatives

4-Aminopyridine (4-AP), marketed in a prolonged-release formulation as Fampridine, is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS) patients.[1][5][10] Its efficacy stems from its ability to block exposed Kv channels in demyelinated axons, thereby restoring the propagation of action potentials.[4][11] Beyond this symptomatic relief, a growing body of evidence suggests that 4-AP and its derivatives possess direct neuroprotective properties, including anti-inflammatory and anti-excitotoxic effects.[1][2][11]

The core challenge remains the high toxicity of the parent 4-AP molecule.[7] The strategic goal of medicinal chemists is, therefore, to modify the 4-AP scaffold to achieve the following:

  • Reduce Toxicity: Decrease off-target effects and improve the therapeutic window.

  • Enhance Blood-Brain Barrier (BBB) Penetration: Optimize physicochemical properties for better access to the central nervous system (CNS).[1]

  • Introduce Additional Pharmacophores: Combine the Kv channel blocking activity with other neuroprotective mechanisms, such as anti-oxidation, anti-aggregation, or inhibition of other disease-relevant enzymes.[6][12]

This guide details synthetic strategies to create libraries of 4-AP derivatives, focusing on amide, urea, and peptide conjugates, and provides the necessary protocols to assess their neuroprotective capabilities.

Core Mechanism of Action: Beyond Symptomatic Relief

The neuroprotective effects of aminopyridine derivatives are believed to be multifactorial. While the primary mechanism is Kv channel blockade, downstream effects contribute significantly to neuronal survival.

  • Restoration of Axonal Conduction: In demyelinated neurons, Kv channels become exposed along the axon, leading to current leakage and conduction failure. By blocking these channels, 4-AP derivatives restore the action potential.[4]

  • Anti-inflammatory Effects: 4-AP has been shown to suppress microglial activation and reduce the production of proinflammatory cytokines.[2] This is critical as neuroinflammation is a key driver of neurodegeneration.

  • Reduction of Excitotoxicity: Some studies suggest 4-AP can protect neurons from glutamate-induced excitotoxicity, a common pathway of neuronal death in various CNS disorders.[2]

  • Modulation of Other Targets: Derivatives can be designed to inhibit other key players in neurodegeneration, such as Rho kinase or β-secretase, or to reduce the aggregation of proteins like α-synuclein and amyloid-beta.[7][8][12]

Neuroprotective_Mechanisms cluster_0 Aminopyridine Derivative cluster_1 Cellular Effects cluster_2 Neuroprotective Outcomes AP_Deriv Aminopyridine Derivative Kv_Block Blockade of Voltage-Gated Potassium (Kv) Channels AP_Deriv->Kv_Block Microglia_Inhibit Inhibition of Microglial Activation AP_Deriv->Microglia_Inhibit Excitotox_Reduce Reduction of Excitotoxicity AP_Deriv->Excitotox_Reduce Other_Targets Modulation of Other Targets (e.g., Rho Kinase) AP_Deriv->Other_Targets Axon_Conduct Restored Axonal Conduction Kv_Block->Axon_Conduct Inflam_Reduce Decreased Neuroinflammation Microglia_Inhibit->Inflam_Reduce Neuron_Survive Increased Neuronal Survival Excitotox_Reduce->Neuron_Survive Protein_Agg_Reduce Reduced Protein Aggregation Other_Targets->Protein_Agg_Reduce Axon_Conduct->Neuron_Survive Inflam_Reduce->Neuron_Survive Protein_Agg_Reduce->Neuron_Survive

Caption: Proposed neuroprotective mechanisms of aminopyridine derivatives.

Synthetic Strategies and Protocols

The exocyclic amino group of 4-aminopyridine is the primary handle for chemical modification. Common strategies involve acylation, reaction with isocyanates, or peptide coupling to generate amides, ureas, and peptide conjugates, respectively.[12][13][14]

Synthesis_Workflow Start 4-Aminopyridine (Starting Material) Reagent Select Reagent: - Acid Chloride - Isocyanate - Protected Amino Acid Start->Reagent Reaction Reaction in Suitable Solvent (e.g., DMF, DCM) +/- Base (e.g., Et3N) Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - M.P. Purification->Characterization Final Pure Aminopyridine Derivative Characterization->Final

Caption: General workflow for the synthesis of 4-aminopyridine derivatives.

Protocol 3.1: General Synthesis of 4-Aminopyridyl Amide Derivatives

This protocol describes the reaction of 4-aminopyridine with an acid chloride. The causality for using a base like triethylamine (Et3N) is to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the pyridine nitrogen or the remaining starting material, rendering it non-nucleophilic.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • Acid Chloride (e.g., Benzoyl chloride, 1.1 eq)

  • Triethylamine (Et3N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-aminopyridine and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Reagent Addition: Add the acid chloride dropwise to the solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexane).

  • Characterization: Analyze the pure fractions by NMR and Mass Spectrometry to confirm the structure of the desired amide derivative.

Protocol 3.2: Synthesis of 4-Aminopyridyl-Peptide Conjugates via TBTU Coupling

Coupling peptides to 4-AP can significantly reduce its toxicity and potentially improve its pharmacokinetic properties.[7][8][9] TBTU is a highly efficient coupling reagent that activates the carboxylic acid of the N-protected amino acid, facilitating amide bond formation with minimal side reactions.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • Boc-protected amino acid (e.g., Boc-Val-OH, 1.1 eq)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Activation: In a round-bottom flask, dissolve the Boc-protected amino acid in anhydrous DMF. Add TBTU and DIPEA and stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 4-aminopyridine in a minimal amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This sequence removes unreacted starting materials and coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.[6]

  • Deprotection (Optional): The Boc-protecting group can be removed using trifluoroacetic acid (TFA) in DCM to yield the free amine, which can be used for further peptide chain elongation.

  • Characterization: Confirm the structure of the final conjugate using NMR and Mass Spectrometry.

In Vitro Evaluation of Neuroprotective Activity

A tiered screening approach is essential for evaluating the neuroprotective potential of newly synthesized compounds. This typically involves assessing general cytotoxicity followed by efficacy in a disease-relevant model of neuronal stress. The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for such studies.[15]

Screening_Cascade Start Synthesized Aminopyridine Derivative Library Toxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay on healthy cells) Determine non-toxic concentration range Start->Toxicity Neurotoxin Induce Neurotoxicity in Cell Culture (e.g., H₂O₂, Amyloid-beta, 6-OHDA) Toxicity->Neurotoxin Efficacy Tier 2: Neuroprotection Assay Treat stressed cells with derivatives Neurotoxin->Efficacy Viability Measure Cell Viability (MTT Assay) Efficacy->Viability Cytotoxicity Measure Cytotoxicity (LDH Release Assay) Efficacy->Cytotoxicity Apoptosis Measure Apoptosis (Caspase-3 Assay) Efficacy->Apoptosis ROS Measure Oxidative Stress (DCFH-DA Assay) Efficacy->ROS Analysis Data Analysis: Calculate EC₅₀ / % Protection Viability->Analysis Cytotoxicity->Analysis Apoptosis->Analysis ROS->Analysis Hit Identify 'Hit' Compounds for further study Analysis->Hit

Caption: Workflow for in vitro screening of neuroprotective compounds.

Protocol 4.1: Cell Culture and Maintenance

Cell Line: SH-SY5Y (human neuroblastoma) Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture Conditions: 37°C, 5% CO₂ in a humidified incubator. Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

Protocol 4.2: MTT Assay for Cell Viability and Neuroprotection

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability.[16] In this context, it is used to quantify the ability of a test compound to protect cells from a neurotoxin-induced death.

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • Test compounds (aminopyridine derivatives) dissolved in DMSO (and diluted in media)

  • Neurotoxin (e.g., Hydrogen peroxide (H₂O₂), Amyloid-beta 1-42 oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the cells and add 100 µL of media containing the test compounds. Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Add a pre-determined concentration of the neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the vehicle control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[16]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Protocol 4.3: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as a direct marker of cytotoxicity and loss of membrane integrity.[16]

Materials:

  • Cells cultured and treated as in Protocol 4.2

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)

Procedure:

  • Sample Collection: After the 24-hour treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[16]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[16]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (cells treated with a lysis buffer for maximum LDH release).

Data Presentation and Interpretation

The results from the in vitro assays should be compiled to compare the efficacy and safety of the synthesized derivatives.

Table 1: Neuroprotective Profile of Synthesized Aminopyridine Derivatives

Compound IDDerivative TypeCytotoxicity (IC₅₀, µM)Neuroprotection (EC₅₀, µM vs. H₂O₂)Therapeutic Index (IC₅₀/EC₅₀)
4-APParent150503
APD-01 Benzoyl Amide>50025>20
APD-02 Phenyl Urea4503015
APD-03 Boc-Val-Peptide>100015>66
...............

Note: Data are hypothetical and for illustrative purposes only.

A higher therapeutic index (TI) indicates a better safety profile, as a much higher concentration of the compound is needed to induce toxicity than to elicit a neuroprotective effect. Compounds with a high TI and low EC₅₀ are prioritized for further investigation.

Conclusion

The modification of the 4-aminopyridine scaffold is a validated and promising strategy for the development of novel neuroprotective agents. By forming derivatives such as amides, ureas, and peptide conjugates, it is possible to significantly decrease the toxicity of the parent compound while retaining or even enhancing its therapeutic effects. The protocols outlined in this guide provide a robust framework for the synthesis of these derivatives and their subsequent evaluation using established in vitro cell-based assays. This systematic approach allows researchers to identify lead candidates with favorable neuroprotective profiles for further preclinical development in the challenging field of neurodegenerative disease therapeutics.

References

  • Li, S., Wei, D., Mao, Z., et al. (2017). Design, Synthesis, Immunocytochemistry Evaluation, and Molecular Docking Investigation of Several 4-aminopyridine Derivatives as Potential Neuroprotective Agents for Treating Parkinson's Disease. Bioorganic Chemistry, 73, 63-75. [Link]

  • Vezenkov, L., Anchev, B., Fidanov, K., et al. (n.d.). New 4-Aminopyridine derivatives containing peptide fragment designed for the treatment of Alzheimer disease and multiple sclerosis. 5Z.com. [Link]

  • Vezenkov, L., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. ResearchGate. [Link]

  • Grobe-Einsler, M., & Schmidt, S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e986. [Link]

  • Vezenkov, L. T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry, 20(5), 555-565. [Link]

  • Vezenkov, L., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Bentham Science. [Link]

  • InnoSer (2025). In vitro neurology assays. InnoSer. [Link]

  • Vezenkov, L. T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Bentham Science Publishers. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. CRIS - Unibo. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Abubakar, I. B., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

  • (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. ResearchGate. [Link]

  • Grobe-Einsler, M., & Schmidt, S. (2025). Neuroprotective Properties of 4-Aminopyridine. ResearchGate. [Link]

  • (n.d.). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. PMC. [Link]

  • Grobe-Einsler, M., & Schmidt, S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

  • (n.d.). 4 aminopyridine – Knowledge and References. Taylor & Francis. [Link]

  • (n.d.). The putative mechanism of therapeutic action of 4-aminopyridine via... ResearchGate. [Link]

  • Miteva, S., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. PubMed. [Link]

  • Pratap, C., & Shantaram, M. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1162621. [Link]

  • Keam, S. J., & Plosker, G. L. (2012). The use of aminopyridines in neurological disorders. CNS Drugs, 26(7), 587-602. [Link]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Purdue University. [Link]

  • Zhang, L., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 927-935. [Link]

  • Singh, P., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853. [Link]

Sources

Strategic Evaluation of Imidazo[4,5-b]pyridine Scaffolds Derived from tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

[1]

Executive Summary

This application note details the biological evaluation of "privileged structures" derived from the precursor tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate . While this carbamate serves as a stable, protected synthetic intermediate, its value lies in its conversion into bicyclic heterocycles—specifically imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines .[1]

These scaffolds are bioisosteres of the purine ring found in ATP, making them potent candidates for ATP-competitive kinase inhibition (e.g., Aurora Kinases, EGFR, PIM-1) and anticancer therapeutics.[1] This guide provides a validated workflow for transforming this scaffold into active drugs and rigorously evaluating their biochemical and cellular efficacy.

Synthetic Context & Target Landscape

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a "linchpin" intermediate.[1] Its orthogonal protection allows for controlled cyclization with aldehydes or carboxylic acids to form the imidazo[4,5-b]pyridine core, or with 1,3-electrophiles to form the pyrido[2,3-d]pyrimidine core.[1]

Pathway Visualization: From Scaffold to Target

The following diagram illustrates the synthetic divergence and the associated biological targets for each derivative class.

Scaffold_UtilityScaffoldtert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamateDeprotectionAcid Deprotection(Removal of Boc)Scaffold->DeprotectionTFA/DCMIntermediate2-(aminomethyl)pyridin-3-amineDeprotection->IntermediateImidazoImidazo[4,5-b]pyridineDerivativesIntermediate->Imidazo+ R-CHO / OxidationPyridoPyrido[2,3-d]pyrimidineDerivativesIntermediate->Pyrido+ 1,3-ElectrophilesTarget_AAurora Kinase A/B(Antimitotic)Imidazo->Target_ATarget_CMitochondrial Uncoupling(Metabolic)Imidazo->Target_CTarget_BEGFR / PIM-1(Signaling)Pyrido->Target_B

Figure 1: Synthetic divergence of the title compound into bioactive scaffolds and their primary biological targets.[1]

Module A: Biochemical Evaluation (Kinase Profiling)

Objective: Determine the inhibitory potency (

Methodology:1
Rationale

Kinase assays are the "gatekeeper" experiments for this scaffold. TR-FRET is preferred over radiometric assays because it is homogeneous (no wash steps), robust against fluorescence interference (due to time-delayed measurement), and highly sensitive.[1]

Assay Principle

The assay uses a Europium-labeled antibody (Eu-Ab) that binds to the kinase product (or a tracer) and an acceptor fluorophore. When the kinase is active (or tracer bound), FRET occurs.[1] Inhibitors derived from the scaffold displace the tracer (ATP-competitive), reducing the FRET signal.[1]

Detailed Protocol: TR-FRET Binding Assay

Materials:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

  • Eu-anti-Tag Antibody (specific to the kinase tag, e.g., GST or His).[1]

  • Kinase Tracer (Alexa Fluor™ 647 conjugate).[1]

  • Test Compounds (Derivatives dissolved in DMSO).[1][2]

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point dose-response series of the test compound in 100% DMSO (starting at 10 µM, 3-fold serial dilution). Acoustic dispensing (Echo) is recommended for precision.[1]

  • Reaction Assembly:

    • Add 5 µL of Kinase/Antibody mixture (5 nM Kinase, 2 nM Eu-Ab) to a 384-well white low-volume plate.

    • Add 100 nL of Test Compound (or DMSO control).[1] Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

    • Add 5 µL of Tracer (Concentration =

      
       of the tracer for that kinase) in Kinase Buffer.[1]
      
  • Incubation: Incubate the plate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).[1]

    • Excitation: 337 nm (Laser) or 340 nm (Flash).[1]

    • Emission 1 (Donor): 620 nm (Europium).[1]

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).[1]

  • Data Analysis: Calculate the TR-FRET Ratio (

    
    ). Plot % Inhibition vs. log[Compound] to determine 
    
    
    .[1]

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a valid screening plate.

  • Reference: Use Staurosporine as a positive control.

Module B: Cellular Pharmacology

Objective: Assess the antiproliferative activity of the compounds in live cancer cells (e.g., HCT-116, MCF-7).[1] Methodology: ATP-based Luminescence Assay (CellTiter-Glo®).[1]

Rationale

Enzymatic inhibition does not guarantee cellular activity due to membrane permeability issues. Since the imidazo[4,5-b]pyridine core mimics purines, it must compete with high intracellular ATP concentrations.[1] This assay measures metabolic activity (ATP levels) as a proxy for viable cell number.[1]

Protocol: 72-Hour Cytotoxicity Assay
  • Cell Seeding:

    • Harvest cells (e.g., HCT-116 Colorectal Carcinoma) during the logarithmic growth phase.[1]

    • Seed 3,000–5,000 cells/well in 90 µL culture medium into 96-well opaque-walled plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare 10x stocks of derivatives in medium (max DMSO final concentration 0.5%).

    • Add 10 µL of compound stock to the cells.

    • Include "No Cell" control (background) and "Vehicle" control (100% viability).[1]

  • Incubation: Incubate for 72 hours.

  • Luminescence Development:

    • Equilibrate the plate and CellTiter-Glo reagent to RT (approx. 30 min).

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with medium).

    • Orbitally shake for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes to stabilize the signal.

  • Read: Measure total luminescence (integration time: 0.5–1.0 sec).

Data Interpretation (SAR Logic)

The following table summarizes expected outcomes based on substituent modifications to the scaffold (Structure-Activity Relationship):

Modification SiteChemical ChangePredicted Biological EffectMechanistic Reason
C-2 Position Aryl group addition (e.g., Phenyl)Increased PotencyEngages the hydrophobic pocket of the kinase ATP-binding site [1].[1]
N-1 / N-3 Alkyl substitutionSelectivity ModulationAlters the vector of the molecule, affecting gatekeeper residue interaction [2].[1]
Pyridine Ring Nitrogen placement (isomerism)Solubility & H-BondingNitrogen position (imidazo[4,5-b] vs [4,5-c]) dictates H-bond acceptor capability with the kinase Hinge region [3].[1]

Module C: Mechanism of Action (Apoptosis)

Objective: Confirm that the observed cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis.[1] Methodology: Caspase-3/7 Activation Assay.[1]

Imidazo[4,5-b]pyridine derivatives often induce apoptosis by inhibiting survival kinases (like PIM-1 or Akt).[1]

Protocol Overview:

  • Treat cells with the

    
     concentration of the lead derivative for 24 hours.[1]
    
  • Add a luminogenic Caspase-3/7 substrate (containing the DEVD peptide sequence).

  • Active Caspase-3/7 cleaves the substrate, releasing aminoluciferin.[1]

  • Result: A significant increase in luminescence compared to vehicle control confirms apoptotic induction.

References

  • Vertex AI Search (2025). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [1]

  • Vertex AI Search (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

  • Vertex AI Search (2025). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[1] RSC Advances.[3]

  • Vertex AI Search (2025). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers.[1] PMC - NIH.

  • Vertex AI Search (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications.[1] MDPI. [1]

Disclaimer: The protocols listed above are for research purposes only. All chemical handling should be performed under a fume hood with appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields in cross-coupling reactions involving aminopyridine substrates. The unique electronic properties of aminopyridines often present challenges, but a systematic approach can lead to successful and high-yielding transformations.

I. Understanding the Core Challenge: The "Aminopyridine Problem"

Aminopyridines are notoriously challenging substrates in transition-metal-catalyzed cross-coupling reactions.[1] Low yields can often be attributed to the "2-pyridyl problem," which stems from the pyridine nitrogen's ability to coordinate with the metal catalyst (e.g., palladium).[1][2] This coordination can lead to catalyst inhibition or deactivation, ultimately stalling the catalytic cycle.[2] Additionally, the position of the amino group and the nature of the halide can significantly impact reactivity.[3]

Frequently Asked Questions (FAQs) - The Basics

Q1: Why is my aminopyridine coupling reaction failing or giving low yields?

A1: Several factors can contribute to low yields. The primary culprits often involve:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, effectively poisoning it.[4]

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more difficult.[4] The strength of the carbon-halide bond (C-Cl > C-Br > C-I) also plays a significant role, with chlorides being the least reactive.[2][5]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the halide with hydrogen) or protodeboronation (in Suzuki reactions) can consume starting materials.[2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent.[6][7]

Q2: Does the position of the amino group on the pyridine ring matter?

A2: Absolutely. The position of the amino group influences the nucleophilicity and steric environment of the reaction center. For instance, a 2-aminopyridine can act as a bidentate ligand, chelating to the metal center and potentially hindering subsequent steps in the catalytic cycle.[3][8] This chelation can prevent or slow down oxidative addition and transmetalation.[3]

Q3: Should I be using a protecting group for the amino functionality?

A3: Protection of the amino group can be a viable strategy, especially if side reactions involving the amine are observed. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) can prevent the amine from interfering with the coupling reaction.[9][10][11] However, this adds extra steps to your synthesis (protection and deprotection). Often, careful optimization of the reaction conditions can allow for successful coupling of unprotected aminopyridines.[3][12]

II. Troubleshooting Guide: A Systematic Approach to Optimization

When faced with a low-yielding aminopyridine coupling reaction, a systematic approach to troubleshooting is essential. The following sections break down the key reaction components and provide actionable steps for improvement.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount for a successful outcome. The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the catalytic cycle.[13]

Issue: Low or no product formation, starting material remains.

This often points to an issue with catalyst activity or stability.

Troubleshooting Steps:

  • Evaluate the Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-catalysts like the Buchwald G3 and G4 palladacycles can be more reliable as they generate the active Pd(0) species more efficiently.[6][14]

  • Screen a Panel of Ligands: There is no "one-size-fits-all" ligand for aminopyridine couplings. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[13] A good starting point for screening includes:

    • For Buchwald-Hartwig Amination: BrettPhos and RuPhos are often excellent choices for coupling primary and secondary amines, respectively.[3][6][12]

    • For Suzuki-Miyaura Coupling: SPhos, XPhos, and RuPhos have demonstrated high efficacy, particularly with challenging heteroaryl substrates.[3][15]

  • Optimize the Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst decomposition and the formation of palladium black.[7] The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[7]

LigandRecommended ForKey Advantages
RuPhos Suzuki & Buchwald-Hartwig (secondary amines)Highly effective for sterically hindered substrates.[3]
BrettPhos Buchwald-Hartwig (primary amines)Excellent for a broad range of primary amines.[6]
SPhos/XPhos Suzuki CouplingPromotes coupling of electron-rich and -poor substrates.
The Critical Role of the Base and Solvent System

The base and solvent work in concert to facilitate key steps in the catalytic cycle, such as the deprotonation of the amine in Buchwald-Hartwig amination and the transmetalation step in Suzuki coupling.[2][16]

Issue: Low yield, with potential side products like hydrodehalogenation.

This can indicate an inappropriate base or solvent choice.

Troubleshooting Steps:

  • Base Selection:

    • Strong Bases: Strong, non-nucleophilic bases like NaOtBu, KOtBu, and LiHMDS are often effective but can promote side reactions if not used judiciously.[3][6]

    • Weaker Bases: Weaker inorganic bases such as K₃PO₄ and Cs₂CO₃ can be excellent alternatives, especially for substrates with sensitive functional groups.[2][3] They may, however, require higher reaction temperatures.[17]

  • Solvent Choice:

    • Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are commonly used.[2][6]

    • The solubility of all reagents, particularly the base, is crucial. Poor solubility can lead to inconsistent results.[14] For instance, Cs₂CO₃ has good solubility in many organic solvents.[14]

    • Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst and promote homocoupling of boronic acids in Suzuki reactions.[7]

BasepKaHCommon SolventsNotes
NaOtBu~19Toluene, Dioxane, THFVery strong, widely used. Can be too harsh for some substrates.[14]
LiHMDS~26THFStrong, non-nucleophilic. Effective for unprotected aminopyridines.[3]
K₃PO₄~12.3Dioxane, TolueneWeaker base, good for sensitive substrates.[2]
Cs₂CO₃~10Dioxane, Toluene, DMFGood solubility, often a reliable choice.[2]
Reaction Parameters: Temperature and Time

Issue: Sluggish or incomplete reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Many coupling reactions benefit from heating, typically in the range of 80-110 °C.[2][6] This can help overcome the activation energy barrier for oxidative addition, especially with less reactive aryl chlorides.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, extending it may drive the reaction to completion.

III. Experimental Protocols and Workflows

General Protocol for a Small-Scale Ligand Screening Experiment (Buchwald-Hartwig Amination)

This protocol outlines a parallel screening approach to quickly identify a promising ligand for your specific aminopyridine substrate.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 2-chloro-4-aminopyridine, 0.1 mmol), the amine coupling partner (0.12 mmol), and the base (e.g., K₃PO₄, 0.2 mmol).

  • Catalyst/Ligand Addition: In a glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., RuPhos, BrettPhos, XantPhos) in degassed solvent (e.g., toluene). Add the appropriate amount of the catalyst and ligand solutions to each vial (e.g., 2 mol% Pd, 4 mol% ligand).

  • Reaction: Add degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials and place them in a pre-heated aluminum block on a stirrer plate (e.g., 100 °C).

  • Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to the desired product.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for troubleshooting low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Integrity (Substrates, Solvents, Base) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degas Solvents, Use Glovebox) Check_Reagents->Check_Setup Reagents OK Screen_Ligands Screen Ligand Panel (e.g., RuPhos, BrettPhos, SPhos) Check_Setup->Screen_Ligands Setup OK Optimize_Base Optimize Base (Strong vs. Weak) Screen_Ligands->Optimize_Base Still Low Yield Success High Yield Achieved Screen_Ligands->Success Improvement Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent Still Low Yield Optimize_Base->Success Improvement Optimize_Temp Adjust Temperature / Time Optimize_Solvent->Optimize_Temp Still Low Yield Optimize_Solvent->Success Improvement Optimize_Temp->Success Improvement

Caption: A decision tree for systematically troubleshooting low-yield aminopyridine coupling reactions.

IV. Common Side Reactions and How to Mitigate Them

1. Hydrodehalogenation:

  • What it is: The replacement of the halide on your starting material with a hydrogen atom.[2]

  • Cause: Often promoted by certain bases or high temperatures. Can also occur if the catalytic cycle is stalled after oxidative addition.

  • Solution: Screen weaker bases (K₃PO₄, Cs₂CO₃) or lower the reaction temperature. Ensure an efficient ligand is used to promote rapid turnover.

2. Protodeboronation (Suzuki Reactions):

  • What it is: The boronic acid loses its boron group, rendering it inactive for cross-coupling.[2]

  • Cause: Often an issue when using aqueous bases or protic solvents.

  • Solution: Use anhydrous conditions if possible. Alternatively, boronic esters (e.g., pinacol esters) are often more stable.

3. Homocoupling:

  • What it is: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[2][6]

  • Cause: Frequently caused by the presence of oxygen.[7]

  • Solution: Rigorous degassing of the solvent and reaction mixture is critical. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to in-situ reduction of a Pd(II) source.[7]

Visualizing the Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to diagnosing problems. For a Buchwald-Hartwig amination, catalyst inhibition by the aminopyridine can occur at multiple stages.

Catalytic_Cycle cluster_inhibition Potential Inhibition by Aminopyridine Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R2NH Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L Product (Ar-NR2)

Caption: A simplified Buchwald-Hartwig cycle highlighting where aminopyridine coordination can inhibit the catalyst.

By systematically addressing each of these variables—catalyst, ligand, base, solvent, and reaction conditions—researchers can overcome the inherent challenges of aminopyridine substrates and achieve high yields in their coupling reactions.

V. References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.

  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. (n.d.). BenchChem.

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Chemistry – A European Journal.

  • Optimization of Buchwald-Hartwig amination conditions. (2025). BenchChem.

  • Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. (2025). ResearchGate.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). BenchChem.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic Letters.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry.

  • Role of the base in Buchwald-Hartwig amination. (2014). PubMed.

  • The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.

  • Troubleshooting low yield in pyridine functionalization. (n.d.). BenchChem.

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488.

  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (n.d.). BenchChem.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications.

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acme Bioscience.

Sources

Technical Support Center: Scaling Up the Synthesis of N-Boc-aminomethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-Boc-aminomethylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from lab-scale to large-scale production of these valuable building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your process development.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that arise during the scale-up of N-Boc-aminomethylpyridine synthesis.

Q1: What are the most common challenges when scaling up the synthesis of N-Boc-aminomethylpyridines?

When moving to a larger scale, several issues that may have been insignificant in the lab can become critical. These include:

  • Reduced Yields and Slower Reaction Times: Reactions that appear efficient on a small scale can experience a drop in yield and an increase in reaction time upon scale-up.[1] This is often due to mass and heat transfer limitations in larger reactors.

  • Exotherm Control: The N-Boc protection reaction is exothermic. What is a manageable temperature increase in a lab flask can become a dangerous runaway reaction in a large reactor if not properly controlled.[1]

  • Changes in Impurity Profiles: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.[1] Common side reactions include the formation of N,N-di-Boc derivatives and ureas.[2][3]

  • Work-up and Purification Difficulties: Phase separations that are straightforward in a separatory funnel can be complicated in a large reactor, leading to emulsion formation. Purification by chromatography, which is common at the lab scale, is often not economically viable for large-scale production, necessitating the development of robust crystallization or distillation methods.

Q2: How does the position of the aminomethyl group on the pyridine ring (2-, 3-, or 4-) affect the scale-up strategy?

The position of the aminomethyl group influences the nucleophilicity of the amine and the steric hindrance around the reaction center.

  • 2-Aminomethylpyridine: The proximity of the nitrogen on the pyridine ring can lead to chelation with metal catalysts if any are used in subsequent steps. The steric bulk of the pyridine ring is also more pronounced in this isomer.

  • 3-Aminomethylpyridine: This isomer is generally less sterically hindered than the 2-isomer.

  • 4-Aminomethylpyridine: Similar to the 3-isomer, it is less sterically hindered. The electronic effects of the pyridine ring are different compared to the other isomers, which can subtly influence reactivity.

While the core principles of the N-Boc protection remain the same, the optimal reaction conditions, such as temperature and reaction time, may vary slightly between the isomers to achieve high conversion and minimize side products.

Q3: What are the key safety considerations for the large-scale synthesis of N-Boc-aminomethylpyridines?

Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions.[1] This involves determining the heat of reaction and ensuring the cooling capacity of the reactor is sufficient.

  • Reagent Handling: Di-tert-butyl dicarbonate (Boc₂O) is a solid that can be a dust explosion hazard. Aminomethylpyridines can be corrosive and have toxicological properties that require appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Management: The reaction can release carbon dioxide, especially if there are side reactions or if the temperature is not well-controlled.[4][5] In a closed system, this can lead to a pressure buildup, necessitating proper venting and pressure relief systems.[1]

Q4: What are typical impurities, and how can they be minimized?

Common impurities include:

  • Unreacted Starting Material: This can be minimized by optimizing reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion.

  • N,N-di-Boc Species: This side product is more likely to form under strongly basic conditions.[3] Using milder bases or even catalyst-free conditions in aqueous media can suppress this.[3]

  • Urea byproducts: These can also form, particularly with certain reaction conditions.[2][3]

  • Impurities from the Starting Material: The purity of the starting aminomethylpyridine is critical. Any impurities present will likely be carried through the process and may complicate purification.

Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Reaction Stage

Problem 1: Incomplete Reaction or Low Conversion

  • Symptom: TLC or HPLC analysis shows a significant amount of remaining aminomethylpyridine starting material.

  • Possible Causes:

    • Insufficient Reagent: The stoichiometry of Boc₂O may be insufficient, especially if some of it has degraded during storage.

    • Low Reaction Temperature: While the reaction is often run at room temperature, some substrates may require gentle heating to proceed at a reasonable rate.[2][6]

    • Poor Mixing: In a large reactor, inadequate agitation can lead to localized areas of low reagent concentration.[1]

  • Solutions:

    • Verify Reagent Quality and Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of fresh Boc₂O.

    • Optimize Temperature: Gradually increase the reaction temperature (e.g., to 40°C) and monitor the progress by TLC/HPLC.[2][6]

    • Ensure Efficient Agitation: Use appropriate stirring speed and impeller design for the reactor size to ensure homogeneity.

Problem 2: Formation of Significant Side Products (e.g., N,N-di-Boc)

  • Symptom: HPLC/LC-MS analysis shows significant peaks corresponding to the di-Boc protected product or other impurities.

  • Possible Causes:

    • Excessively Basic Conditions: Strong bases can promote the formation of the di-Boc species.[3]

    • High Reaction Temperature: Elevated temperatures can sometimes lead to side reactions.

  • Solutions:

    • Use Milder Bases: Consider using sodium bicarbonate instead of stronger bases like sodium hydroxide or triethylamine.

    • Catalyst-Free Aqueous Conditions: Performing the reaction in a water-acetone mixture without a catalyst can be highly selective for mono-Boc protection and is environmentally friendly.[3]

    • Control Temperature: Maintain a consistent and controlled reaction temperature.

Work-up & Purification Stage

Problem 3: Difficulty in Product Isolation and Purification

  • Symptom: The product is difficult to crystallize and remains an oil, or co-elutes with impurities during chromatography.

  • Possible Causes:

    • Residual Impurities: Small amounts of impurities can inhibit crystallization.

    • Inappropriate Solvent System for Crystallization: The chosen solvent system may not be suitable for inducing crystallization.

  • Solutions:

    • Purification via Salt Formation: For oily products, forming a salt (e.g., with dicyclohexylamine) can induce crystallization.[7] The purified salt can then be treated with acid to recover the free N-Boc-aminomethylpyridine.[7]

    • Systematic Crystallization Solvent Screening: Experiment with various solvent/anti-solvent systems (e.g., ethyl acetate/hexane, ethanol/water) to find optimal conditions for crystallization.[7]

    • Aqueous Work-up: A thorough aqueous wash to remove water-soluble impurities and any remaining base is crucial before attempting crystallization.

Experimental Protocols

Protocol 1: Scale-Up N-Boc Protection in an Aqueous System

This protocol is based on environmentally friendly methods and is designed to minimize side product formation.[3]

  • Reactor Setup: In a suitably sized reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge the aminomethylpyridine (1.0 equivalent).

  • Solvent Addition: Add a mixture of water and acetone (e.g., 9.5:0.5 v/v) to the reactor.[2] The amount of solvent should be sufficient to ensure good stirring.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in a minimal amount of acetone and add it dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[2]

  • Work-up:

    • Once the reaction is complete, add an organic solvent such as ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • If the product is a solid, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane).

    • If the product is an oil, consider purification by vacuum distillation or by forming a crystalline salt.[7]

Visualizations

Decision Workflow for Troubleshooting Low Yield

Caption: A workflow for diagnosing and addressing low yield issues.

General Reaction Scheme for N-Boc Protection

N_Boc_Protection cluster_reactants Reactants cluster_products Products Aminomethylpyridine R-CH₂-NH₂ Protected_Amine R-CH₂-NH-Boc Aminomethylpyridine->Protected_Amine Base or Catalyst-Free Solvent (e.g., THF, H₂O/Acetone) Room Temp to 40°C Boc2O (Boc)₂O Boc2O->Protected_Amine Byproducts t-BuOH + CO₂

Caption: General reaction for N-Boc protection of aminomethylpyridines.

Data Summary

ParameterLab-Scale (grams)Pilot-Scale (kg)Production-Scale (100s kg)
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Reduced surface area to volume ratio, requires jacketed reactors and careful monitoring.[1]Critical parameter, requires advanced cooling systems and thermal hazard analysis.[1]
Mixing Magnetic stirring is usually sufficient.Mechanical stirring is necessary, potential for dead zones.[1]Requires optimized impeller design and agitation speed to ensure homogeneity.[1]
Purification Flash chromatography is common.Crystallization or distillation is preferred.Robust and scalable crystallization is essential.
Typical Yield >95%85-95%80-90% (highly dependent on process optimization)
Safety Standard lab safety procedures.Process safety management, HAZOP studies.Rigorous engineering controls and safety protocols.[1]

References

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US7456290B2 - Process for the preparation of 2-aminomethylpyridine derivative.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • PubMed. (2018, July 15). 3-Aminomethyl Pyridine Chalcone Derivatives: Design, Synthesis, DNA Binding and Cytotoxic Studies. Retrieved from [Link]

  • PubMed. (2015, November 15). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • PMC - NIH. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • ResearchGate. (2015, October 5). (PDF) Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Retrieved from [Link]

Sources

managing regioselectivity in the functionalization of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Substituted Pyridines Ticket ID: PYR-REGIO-001

Welcome to the Pyridine Functionalization Help Desk

You are likely here because the pyridine ring is behaving like a "pi-deficient" fortress. Unlike benzene, the nitrogen atom withdraws electron density, deactivating the ring toward electrophiles and directing incoming groups to unpredictable positions based on competing steric and electronic effects.

This guide is structured as a Level 2 Support Tier —we assume you know the basics and are now facing specific regioselectivity failures. Select your issue below.

Module 1: Electrophilic Aromatic Substitution (EAS)

User Issue: "I cannot get high yields or clean regioselectivity when nitrating or halogenating my pyridine substrate. The reaction is sluggish or yields the wrong isomer."

Root Cause Analysis

The pyridine nitrogen possesses a lone pair that, under acidic EAS conditions, becomes protonated (pyridinium).[1] This creates a full positive charge, rendering the ring even more electron-deficient (


 times less reactive than benzene). If reaction occurs, it sluggishly targets C3 (meta) to avoid the destabilizing positive charge adjacent to the nitrogen.
Solution A: The N-Oxide Activation (Targeting C4)

To functionalize C4 (para), you must invert the electronics of the ring.

The Protocol (N-Oxide Route):

  • Activation: Oxidize pyridine to pyridine N-oxide (creates a push-pull system; oxygen donates density).

  • Functionalization: Perform nitration/halogenation.[2] The N-oxide directs incoming electrophiles to C4 (and C2) via resonance stabilization.

  • Deactivation: Reduce the N-oxide back to the free base.

Standard Operating Procedure (SOP):

StepReagentConditionsMechanism
1. Oxidation mCPBA or H₂O₂/AcOH0°C to RT, DCMN-oxidation increases HOMO energy.
2. Substitution HNO₃/H₂SO₄90–100°CElectrophile attacks C4 (para) preferentially.
3. Reduction PCl₃ or H₂/Pd-CReflux (PCl₃) or RT (H₂)Deoxygenation restores pyridine.

Critical Check: If using PCl₃ for reduction, ensure your newly installed functional group is not acid-sensitive. For sensitive groups, use Zn/NH₄Cl.

Solution B: The Zincke Imine Strategy (Targeting C3)

User Issue: "I specifically need C3 halogenation, but direct bromination is messy."

Recent advances by the McNally lab utilize Zincke imines to temporarily break the aromaticity, halogenate the open chain, and re-close the ring. This bypasses the electronic constraints of the intact pyridine ring.

Workflow:

  • Ring Opening: React pyridine with a dinitro-arene activator and an amine (e.g., dibenzylamine).

  • Halogenation: The resulting acyclic Zincke imine is electron-rich. Treat with NBS/NIS.[2]

  • Ring Closing: Heat with NH₄OAc to condense back to the pyridine core.

Module 2: Radical Functionalization (Minisci Reaction)

User Issue: "I am using a Minisci reaction to alkylate my pyridine, but I am getting an inseparable mixture of C2 and C4 isomers."

Root Cause Analysis

Nucleophilic alkyl radicals (generated from carboxylic acids/AgNO₃) attack the protonated pyridine (pyridinium) at the most electron-deficient positions: C2 and C4. Without steric bias, selectivity is often poor (~1:1 to 2:1).

Solution: The Maleate Blocking Group (Baran Protocol)

To achieve exclusive C4 selectivity , you must sterically shield the C2 positions.

The Fix: Install a temporary maleate blocking group on the nitrogen. This bulky group "covers" the C2/C6 positions, forcing the radical to attack C4.

Step-by-Step Protocol:

  • Block: Treat pyridine with di-tert-butyl maleate (creates a pyridinium salt).

  • React: Run the Minisci reaction (R-COOH, (NH₄)₂S₂O₈, AgNO₃). The radical attacks C4 exclusively.[3]

  • Deblock: Treat with base (e.g., DBU) to remove the maleate group.

Visualizing the Selectivity Logic:

Minisci_Selectivity Start Target: C4 Alkylation Standard Standard Minisci (Acid + Ag+ + Persulfate) Start->Standard Blocking Baran Protocol (Add Maleate Blocker) Start->Blocking Result_Std Result: C2 + C4 Mixture (Poor Selectivity) Standard->Result_Std Intermediate N-Maleate Pyridinium Salt (C2/C6 Sterically Shielded) Blocking->Intermediate Reaction Radical Attack Intermediate->Reaction Result_Baran Result: Exclusive C4 Product Reaction->Result_Baran

Caption: Comparison of standard Minisci vs. Blocking Group strategy for C4 regiocontrol.

Module 3: Metalation & The "Halogen Dance"

User Issue: "I lithiated my 3-bromopyridine to trap an electrophile at C4, but the bromine migrated to C4 and the electrophile ended up at C3. What happened?"

Root Cause Analysis

You have encountered the Base-Catalyzed Halogen Dance (BCHD) . This is a thermodynamic equilibration.

  • Kinetic Deprotonation: LDA removes the most acidic proton (usually adjacent to the halogen).

  • Lithium-Halogen Exchange: The lithiated species attacks a non-lithiated bromide starting material.

  • Migration: The halogen "dances" to a position that allows the lithium to reside at the most stable position (often flanked by two halogens or a directing group).

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Halogen Migration Reaction is under Thermodynamic Control .Switch to Kinetic Control: 1. Lower Temp (-78°C to -100°C).2. Use specific bases (LiTMP instead of LDA).3. Quench immediately; do not stir for prolonged periods.
Low Yield Competitive nucleophilic attack by the base.Use Non-Nucleophilic Bases: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or "Turbo-Grignards" (iPrMgCl·LiCl) which are milder.
Wrong Regioisomer Directing Group (DG) mismatch.Check DG Strength: Acidity of protons: C2 > C4 > C3.DG Power: OCONEt₂ > F > Cl > OMe.

Mechanism of the Halogen Dance:

Halogen_Dance cluster_warning Troubleshooting Tip Substrate 3-Bromo-Pyridine Step1 Lithiated Intermediate A (Kinetic: C4-Li, C3-Br) Substrate->Step1 LDA, -78°C Step2 Transition State (Intermolecular Li/Br Exchange) Step1->Step2 Warm up / Time Step3 Lithiated Intermediate B (Thermodynamic: C3-Li, C4-Br) Step2->Step3 Migration Product Product (Electrophile at C3, Br at C4) Step3->Product Electrophile (E+) Warning To stop at Intermediate A: Keep T < -78°C and quench fast.

Caption: The Halogen Dance mechanism showing the shift from kinetic to thermodynamic product.

Module 4: Transition Metal C-H Activation (Borylation)

User Issue: "I need to install a boronic ester. Metalation is too harsh. How do I control regioselectivity with Iridium catalysis?"

Root Cause Analysis

Iridium-catalyzed borylation (Hartwig-Miyaura) is governed almost exclusively by sterics , not electronics. The active catalyst [Ir(cod)(OMe)]2 with dtbpy ligand is bulky.

  • Constraint 1: It avoids the C2/C6 positions due to the N-lone pair coordination inhibiting the catalyst (unless the N is blocked).

  • Constraint 2: It avoids positions adjacent to substituents (ortho).

Regioselectivity Rules for Ir-Borylation
Substitution PatternPrimary Borylation SiteReason
Unsubstituted Pyridine C3 / C5 (Mixture)C2/C6 are deactivated by N-coordination; C3/C5 are sterically accessible.
2-Substituted C4 or C5 C3 is sterically blocked by the C2-substituent. C6 is blocked by N-lone pair.
2,6-Disubstituted C4 (Exclusive)The only sterically accessible site.
3-Substituted C5 Distal to the substituent; meta to the Nitrogen.

Protocol Tip: If you need to borylate C3 but have no blocking groups, consider using a bulky ligand (like tmphen) to further enforce steric selectivity, or use a removable blocking group (e.g., silyl) at C2.

References & Validated Sources
  • Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted pyridines." Angewandte Chemie International Edition. (Mechanistic authority on base-catalyzed migration).

  • Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism." Chemical Reviews.

  • Baran, P. S., et al. (2021).[4] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.

  • McNally, A., et al. (2022). "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Science.

  • Charette, A. B. (2013). "Regioselective Functionalization of Pyridines using a Directed Metalation." Zeitschrift für Naturforschung B.

Sources

stability issues with tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a valuable building block in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is critical for its utility, masking the primary amine to allow for selective reactions at other sites. However, the stability of this Boc group is not absolute and can be compromised under certain conditions, leading to the formation of impurities that can significantly impact experimental outcomes. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and preventative measures.

The primary cause of degradation is the acid-catalyzed cleavage of the Boc group. This process involves the protonation of the carbamate oxygen, followed by fragmentation to yield a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to furnish the free diamine, 3-(aminomethyl)pyridin-2-amine, and carbon dioxide.[1][2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing step-by-step guidance to identify the root cause and implement corrective actions.

Question 1: I observe a new, more polar spot on my TLC plate that wasn't present when I received the material. What could it be?

Answer:

The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate is a common indicator of degradation. For tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate, this new spot is most likely the deprotected product, 3-(aminomethyl)pyridin-2-amine. Primary amines are significantly more polar than their Boc-protected counterparts, resulting in a lower Retention Factor (Rf) on silica gel.

Root Cause Analysis:

  • Acidic Contamination: The Boc group is highly sensitive to acid.[1][4] Trace amounts of acid in your storage container, solvent, or even on your spatula can catalyze the deprotection. The presence of moisture can exacerbate this by reacting with atmospheric CO2 to form carbonic acid.

  • Improper Storage Temperature: While the compound may be stable at room temperature for short periods, long-term storage at elevated temperatures can promote thermal degradation.[5]

  • Cross-Contamination: Storing the compound in proximity to volatile acidic reagents (e.g., HCl, trifluoroacetic acid) can lead to degradation.

Troubleshooting Workflow:

Troubleshooting Workflow for New TLC Spot start Observation: New, more polar spot on TLC check_purity Confirm identity of new spot via LC-MS or NMR start->check_purity assess_storage Review Storage Conditions: - Temperature - Inert Atmosphere - Proximity to acids check_purity->assess_storage assess_handling Review Handling Procedures: - Use of clean, dry glassware - Use of inert gas for transfers check_purity->assess_handling repurify Repurify the material (e.g., column chromatography, recrystallization) assess_storage->repurify assess_handling->repurify implement_prevention Implement Preventative Measures: - Store under inert gas - Use dedicated, clean equipment - Store at recommended temperature repurify->implement_prevention end_node Proceed with experiment using pure material implement_prevention->end_node

Caption: Troubleshooting workflow for an unexpected impurity.

Experimental Protocol: Purity Check by LC-MS

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of your stored tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 column.

  • Mobile Phase: A typical gradient could be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.

  • Analysis: Look for the expected mass of the starting material (M+H)+ and the deprotected product (M+H)+. The presence of the deprotected species confirms degradation.

CompoundMolecular FormulaExpected (M+H)+
tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamateC12H19N3O2238.15
3-(aminomethyl)pyridin-2-amine (Deprotected Product)C6H9N3124.08
Question 2: My reaction is giving a low yield, and I suspect the starting material has degraded. How can I confirm this and what should I do?

Answer:

A low reaction yield can certainly be a consequence of using degraded starting material. If a portion of your tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate has been deprotected, it will not participate in the intended reaction, or it may lead to unwanted side products, thus lowering the overall yield of your desired product.

Confirmation of Degradation:

  • Proton NMR (¹H NMR): This is an excellent method to quantify the level of degradation.

    • Intact Compound: You will see a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4-1.5 ppm.

    • Degraded Compound: The signal for the tert-butyl group will be diminished or absent in the deprotected product. You will observe the appearance of new signals corresponding to the free amine.

  • Quantitative Analysis: By integrating the peak for the tert-butyl group against a known internal standard or a well-resolved peak from the pyridine ring, you can estimate the percentage of the intact starting material.

Corrective Actions:

  • Repurification: If the degradation is minor (e.g., <10%), you may be able to proceed after repurifying the bulk material. Column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent on-column deprotection), is often effective.

  • Source a New Batch: If the degradation is significant, it is advisable to obtain a fresh batch of the starting material to ensure the reliability and reproducibility of your results.

  • Implement Proper Storage: Moving forward, ensure the compound is stored under the recommended conditions outlined in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate?

For optimal long-term stability, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and carbon dioxide.[6]

  • Container: Use a tightly sealed container, preferably amber glass to protect from light.

  • Environment: Keep in a dry, well-ventilated place away from acids and strong oxidizing agents.[6]

Q2: Is this compound sensitive to air and moisture?

Yes. While not pyrophoric, compounds with amine functionalities and acid-labile protecting groups can be sensitive to air and moisture.[7] Moisture can facilitate hydrolysis, and its combination with atmospheric CO₂ can create a weakly acidic environment, sufficient to cause slow deprotection over time. It is best practice to handle this compound using air-sensitive techniques, especially for long-term storage and when handling small quantities.[8][9][10]

Q3: Can I handle this compound on the open bench?

For weighing and preparing solutions for immediate use, brief exposure to the atmosphere is generally acceptable. However, for transfers from the main storage container, it is highly recommended to use a glovebox or Schlenk line to maintain an inert atmosphere over the bulk material.[7][10] Always use clean, dry spatulas and glassware.[9]

Q4: What is the primary degradation pathway I should be concerned about?

The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group.[1][4][11] This can be initiated by strong acids, Lewis acids, or even trace acidic impurities.

Degradation Pathway cluster_0 tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate cluster_1 Deprotected Amine + Byproducts start [Structure of Starting Material] end_node [Structure of 3-(aminomethyl)pyridin-2-amine] + Isobutylene + CO2 start->end_node H⁺ (Acid) or Δ (Heat)

Caption: Primary degradation pathway of the title compound.

Q5: Are there any incompatible materials I should avoid?

Yes, avoid contact with:

  • Strong Acids: (e.g., HCl, H₂SO₄, TFA) will cause rapid deprotection.[1][2]

  • Strong Oxidizing Agents. [6]

  • Acidic Solvents or Reagents: Be mindful of the pH of your reaction and purification conditions.

By understanding the inherent stability of the Boc protecting group and implementing proper storage and handling techniques, you can minimize degradation and ensure the integrity of your tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate for successful experimental outcomes.

References

  • Journal of Chemical Education. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. (2025, August 6). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. [Link]

  • University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MSDS of tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate. (2026, February 3). [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Veeprho. Tert-Butyl pyridin-3-ylcarbamate | CAS 56700-70-0. [Link]

  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

  • ResearchGate. Metabolic pathways for the degradation of aromatic ring-based.... [Link]

  • Frontiers. (2021, July 7). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Pharmaffiliates. tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. [Link]

  • ChemBK. tert-Butyl(5-(aminomethyl)pyridin-3-yl)carbamate. [Link]

  • BVL. Product chemistry - Relevant impurities of technical active substances. [Link]

  • Bulgarian Chemical Communications. Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method. [Link]

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

Technical Support Center: Improving the Solubility of Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of aminopyridine intermediates. The content is structured to explain the fundamental science behind the solutions, ensuring you can make informed decisions during your experimental work.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter in the lab in a direct question-and-answer format.

Q1: My aminopyridine intermediate precipitates out of solution during aqueous workup when I adjust the pH. Why is this happening and how can I prevent it?

A: This is a classic issue rooted in the basicity of the aminopyridine core. The pyridine nitrogen is basic and will be protonated under acidic conditions, forming a highly soluble cationic salt. When you increase the pH (e.g., by adding a base like sodium bicarbonate), you deprotonate the pyridinium ion, returning it to the neutral, and often significantly less soluble, free base form.

Root Cause Analysis:

  • pKa is Key: The pKa of the conjugate acid of an aminopyridine is a critical parameter.[1][2] At a pH below the pKa, the ionized (protonated) form dominates, leading to high aqueous solubility. At a pH above the pKa, the neutral (un-ionized) form dominates, which is more prone to precipitation due to its lower polarity and potentially strong crystal lattice energy.[3]

  • Supersaturation: You may have created a supersaturated solution when the compound was in its salt form. A small change in pH can cause this unstable state to collapse, leading to rapid precipitation.[4]

Solutions & Protocols:

  • Solvent Exchange: Instead of directly neutralizing the aqueous layer, extract the acidic solution with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) before adding the base. The aminopyridine salt will remain in the aqueous layer. Then, add the organic solvent and slowly basify the stirred biphasic mixture. The neutral aminopyridine will be extracted into the organic layer as it is formed, preventing it from precipitating in the aqueous phase.

  • Use of Co-solvents: If you must work in a single phase, consider adding a water-miscible co-solvent like ethanol, isopropanol, or THF to the aqueous solution before pH adjustment.[5][6] This increases the overall solvating power of the medium for the neutral form of your intermediate.

  • Temperature Control: Solubility is often temperature-dependent.[7] Gently warming the solution (if your compound is stable) during neutralization can help maintain solubility. However, be aware that cooling the solution later for extraction or crystallization will likely cause precipitation.

Q2: I'm struggling to dissolve my aminopyridine intermediate in a common organic solvent for my next reaction step. What are my options?

A: This challenge relates to the "like-dissolves-like" principle and the specific intermolecular forces at play. Aminopyridines have both polar (amino group, pyridine nitrogen) and non-polar (aromatic ring) features, which can lead to complex solubility behavior.

Root Cause Analysis:

  • Polarity Mismatch: The polarity of your chosen solvent may not be optimal for your specific aminopyridine derivative.

  • Crystal Lattice Energy: The compound might be a highly stable crystalline solid.[] A significant amount of energy is required to break apart the crystal lattice, and if the energy gained by solvating the individual molecules is insufficient, the compound will not dissolve.

  • Polymorphism: Your intermediate may exist in different crystalline forms (polymorphs), each with a unique solubility profile.[9][10][11] A less stable, or metastable, polymorph is generally more soluble than the most stable form.[9]

Solutions & Protocols:

  • Systematic Solvent Screening: Don't rely on a single solvent. Test solubility in a range of solvents with varying polarities. Comprehensive solubility data is crucial for process optimization.[12]

    • Polar Aprotic: DMF, DMSO, NMP, Acetonitrile[12]

    • Polar Protic: Methanol, Ethanol, Isopropanol[7][12]

    • Ethers: THF, 2-MeTHF, Dioxane

    • Chlorinated: DCM, Chloroform

  • Employ Co-Solvent Systems: Using a mixture of solvents is a powerful technique.[6] For example, a small amount of a highly polar solvent like DMSO or DMF can be added to a less polar bulk solvent like THF to disrupt crystal packing and improve solubility.

  • In-Situ Salt Formation: If your reaction conditions are compatible, you can form a salt directly in the organic medium. Adding one equivalent of a strong acid (e.g., HCl in dioxane, methanesulfonic acid) can protonate the aminopyridine, dramatically increasing its solubility in polar organic solvents.

Q3: My solubility results are inconsistent from batch to batch. What could be the cause?

A: Inconsistent results often point to subtle, uncontrolled variations in the solid form of your material.

Root Cause Analysis:

  • Polymorphism: As mentioned, different crystal forms have different solubilities.[9][10][11] The crystallization conditions of your synthesis (solvent, temperature, cooling rate) can influence which polymorph is produced.[][13]

  • Hydration/Solvation: Your intermediate may form hydrates or solvates, where water or solvent molecules are incorporated into the crystal lattice.[14] This can significantly alter the physicochemical properties, including solubility.

  • Purity: Impurities can sometimes act as solubility enhancers or inhibitors. A change in the impurity profile between batches could explain the variation.

Solutions & Protocols:

  • Solid-State Characterization: Analyze your batches using techniques like Powder X-Ray Diffraction (PXRD) to check for polymorphism, Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions, and Thermogravimetric Analysis (TGA) to detect the presence of bound water or solvent.[10]

  • Standardized Crystallization Protocol: Develop and strictly adhere to a standardized protocol for the final crystallization/isolation step of your intermediate to ensure you produce the same solid form every time.[]

  • Controlled Drying: Ensure your material is dried under consistent conditions (temperature, vacuum) to remove residual solvents and achieve a consistent hydration state.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass strategy to improve the solubility of a novel aminopyridine intermediate?

A: The most direct and effective initial strategy is typically pH adjustment to form a salt.[15][16][17] Given that aminopyridines are basic, converting them to a salt by adding an acid is a fundamental approach to drastically increase aqueous solubility.[18][19] This leverages the high polarity of the resulting ionic species.

A systematic approach is crucial. The following workflow provides a logical progression for tackling a new aminopyridine intermediate.

solubilization_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection start Start: Poorly Soluble Aminopyridine Intermediate pka Determine pKa & Intrinsic Solubility (S₀) start->pka logp Determine LogP/LogD pka->logp solid_state Analyze Solid State (PXRD, DSC) logp->solid_state decision Is the intermediate ionizable (basic)? solid_state->decision salt_formation Strategy 1: Salt Formation decision->salt_formation Yes cosolvency Strategy 2: Co-solvency decision->cosolvency No / Insufficient salt_formation->cosolvency Insufficient Solubility particle_reduction Strategy 3: Particle Size Reduction cosolvency->particle_reduction Insufficient Solubility other_tech Advanced Strategies: (Solid Dispersions, etc.) particle_reduction->other_tech Still Insufficient

Caption: A decision workflow for selecting a solubility enhancement strategy.

Q2: How do I perform a salt screen, and what should I look for?

A: A salt screen is an experiment to identify the best acid (counter-ion) to form a salt with your basic aminopyridine, aiming for optimal solubility and stability. Forming salts can increase solubility by several orders of magnitude.[14][20]

Protocol: Small-Scale Salt Formation Screen
  • Preparation: Dissolve a known amount of your aminopyridine free base (e.g., 50 mg) in a suitable organic solvent (e.g., ethanol, acetone, or ethyl acetate) in several separate vials.

  • Acid Addition: To each vial, add one molar equivalent of a different acid. Use a variety of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric, citric).

  • Stir & Equilibrate: Stir the vials at room temperature for 24-48 hours to allow the salt to form and equilibrate. If a precipitate forms, this is your potential salt. If no solid forms, you can try to induce precipitation by slow anti-solvent addition (e.g., adding heptane to an ethanol solution) or by cooling.

  • Isolation & Analysis: Isolate any solid that forms by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Characterization: Analyze the resulting solids. The most critical test is to measure the aqueous solubility of each salt form and compare it to the original free base. Also, check for crystallinity (PXRD) and thermal stability (DSC).

Data Interpretation Table:

Salt Former (Acid)Solid FormAppearanceAqueous Solubility (mg/mL)Comments
(Free Base)CrystallineWhite Powder0.1Baseline
HClCrystallineFine Needles25.5Highly soluble but may be hygroscopic.
Methanesulfonic AcidCrystallinePlates15.2Good solubility, potentially stable.
L-Tartaric AcidAmorphousGummy Solid>50Very high solubility, but amorphous nature may lead to stability issues.
Citric AcidCrystallineBlocks8.9Moderately soluble, non-hygroscopic.
Q3: When should I consider co-solvents instead of or in addition to salt formation?

A: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[5][21]

Use Co-solvents When:

  • The compound is non-ionizable: If your aminopyridine derivative lacks a basic site for salt formation, co-solvency is a primary alternative.

  • Salt formation provides insufficient solubility: Sometimes, even the best salt form doesn't meet the required concentration. A co-solvent can be combined with pH adjustment to achieve a synergistic effect.[19][22]

  • You need to avoid precipitation upon dilution: Lipid-based formulations and self-emulsifying drug delivery systems (SEDDS) can be considered advanced co-solvent strategies that can mitigate precipitation when a formulation enters an aqueous environment.[16]

Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[5][21] Highly polar reagents like DMSO and N-methyl-2-pyrrolidone (NMP) also have excellent solvating power but may have safety considerations.[21]

Q4: Can changing the particle size of my intermediate help with solubility?

A: Yes, but it's important to distinguish between dissolution rate and equilibrium solubility.

  • Particle Size Reduction (Micronization): Techniques like milling reduce the particle size of your solid intermediate.[23][24] According to the Noyes-Whitney equation, this increases the surface area, which leads to a faster dissolution rate.[17] However, it does not change the final equilibrium solubility concentration.[23]

  • Nanosuspensions: Reducing particle size to the nanometer scale can sometimes lead to an increase in apparent solubility due to the high surface energy of the particles.

Micronization is most effective for compounds where the absorption is limited by the dissolution rate, not by the intrinsic solubility.[25][26] It is often a complementary technique used after optimizing the solid form (e.g., using a soluble salt).

References

  • Benchchem.
  • Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PMC. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties.
  • Teva API. Solving solubility issues in modern APIs.
  • Pharma Excipients.
  • ACS Publications.
  • PMC. Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability.
  • WuXi AppTec.
  • MDPI.
  • ResearchGate.
  • PharmTech. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI.
  • BOC Sciences.
  • Tablets & Capsules. Formulation: Creating Spray-Dried Dispersions to Improve API Solubility.
  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility.
  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines.
  • PMC. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(5)
  • Hilaris. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • Organic Syntheses. 3-aminopyridine. [Link]

  • Wiley-VCH.
  • PMC.
  • ResearchGate. How does the pKa of the drug affect the selection of dissolution medium for its release?.
  • Asian Journal of Pharmacy and Technology.
  • ijirss. Ionization constants (pKa)
  • Journal of Advanced Pharmacy Education and Research.

Sources

Technical Support Center: Strategies to Minimize Byproduct Formation in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyridine synthesis and minimize the formation of unwanted byproducts. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Significant Tar Formation and Low Yield in Chichibabin Reaction

Question: I'm attempting to synthesize a 2-aminopyridine derivative using the Chichibabin reaction with sodium amide, but I'm observing significant tar formation and my yields are consistently low. What's causing this and how can I improve it?

Answer:

This is a classic challenge with the Chichibabin reaction, which, despite its utility, can be sensitive to reaction conditions. The high temperatures and strongly basic environment required can lead to polymerization and other side reactions, resulting in the tar you're observing.

Causality and Strategic Solutions:

  • Reaction Temperature: The traditional Chichibabin reaction often requires high temperatures, which can promote side reactions.[1][2]

    • Solution: Consider using a modified Chichibabin protocol that allows for milder reaction conditions. For instance, a composite of sodium hydride (NaH) and an iodide salt like lithium iodide (LiI) can mediate the amination at lower temperatures (e.g., 65-85 °C), significantly reducing tar formation and improving yields.[3][4]

  • Reagent Purity and Handling: Sodium amide (NaNH₂) is highly reactive and can decompose, especially in the presence of moisture. Impurities can catalyze side reactions.

    • Solution: Use freshly prepared or high-purity sodium amide. Ensure all your glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the overall reaction rate.

    • Solution: While aprotic solvents like xylene or toluene are common, consider exploring other options based on the specific solubility of your substrate and product.[5] For some modified procedures, THF has been used successfully.[3][4]

  • Work-up Procedure: The work-up is critical to quench the reaction effectively and prevent further side reactions.

    • Solution: Quench the reaction mixture carefully with ice-cold water or an acidic solution to neutralize the strong base and protonate the product.[3][5]

Issue 2: Formation of Di-substituted Byproducts in Buchwald-Hartwig Amination

Question: I'm using a Buchwald-Hartwig amination to couple a dihalopyridine with a primary amine, but I'm getting a significant amount of the di-aminated product alongside my desired mono-aminated product. How can I improve the selectivity?

Answer:

Achieving mono-amination of dihalopyridines can be challenging due to the similar reactivity of the two halogen sites. The key to controlling selectivity lies in fine-tuning the reaction conditions to favor the first substitution while disfavoring the second.

Causality and Strategic Solutions:

  • Stoichiometry: Using an excess of the amine will inevitably drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the dihalopyridine relative to the amine (e.g., 1.1 to 1.5 equivalents of the dihalopyridine). This ensures the amine is the limiting reagent and is consumed before significant di-substitution can occur.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in the catalytic cycle and can influence selectivity.

    • Solution: Employ bulky, electron-rich ligands. Sterically hindered ligands can create a more crowded catalytic center, which may disfavor the second oxidative addition step required for di-substitution, particularly after the first amino group is installed. Ligands like XPhos or those with bulky alkyl groups have shown success in controlling selectivity in similar cross-coupling reactions.[6]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the second amination.

    • Solution: Optimize the reaction temperature and time. Start with a lower temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS). Stop the reaction as soon as the starting dihalopyridine is consumed to the desired extent, before significant di-amination occurs.

  • Base Selection: The strength and nature of the base can influence the rate of deprotonation of the amine and the overall catalytic turnover.

    • Solution: The choice of base is highly context-dependent.[7] While strong bases like sodium tert-butoxide are common, a weaker base might slow down the overall reaction, potentially allowing for better control over mono-amination. Experiment with different bases like cesium carbonate or potassium phosphate.

Issue 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Substituted Pyridines

Question: I am performing a nucleophilic aromatic substitution on a substituted chloropyridine, but I'm obtaining a mixture of isomers. How can I direct the substitution to the desired position?

Answer:

Regioselectivity in SNAr reactions on the pyridine ring is governed by the electronic effects of both the ring nitrogen and any existing substituents. The incoming nucleophile will preferentially attack the most electron-deficient positions, which are typically the C2 and C4 positions (ortho and para to the nitrogen).[8]

Causality and Strategic Solutions:

  • Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring will further activate the positions ortho and para to them for nucleophilic attack. Conversely, electron-donating groups (EDGs) will deactivate these positions.

    • Solution: Analyze the electronic nature of the substituents on your pyridine ring. If you have an EWG, expect substitution to be favored at the positions ortho and para to it. If you have an EDG, these positions will be less reactive. This understanding can help predict the major product and guide your synthetic strategy. For instance, in 2,4-dichloropyrimidines, substitution is usually C-4 selective, but an electron-donating group at C-6 can reverse this selectivity to favor the C-2 position.[9]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the nucleophile to adjacent positions.

    • Solution: Consider the steric environment around the potential reaction sites. A bulky group at the C3 position, for example, might favor substitution at the C6 position over the more sterically encumbered C2 position.[10]

  • Reaction Conditions: Solvent and temperature can sometimes influence the regiochemical outcome, although electronic and steric factors are usually dominant.

    • Solution: While less common, it's worth exploring different solvents to see if they can influence the product ratio, potentially through differential solvation of the transition states.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about byproduct formation in aminopyridine synthesis.

What are the most common byproducts in the Chichibabin reaction and how can they be avoided?

Besides tar formation, common byproducts in the Chichibabin reaction include:

  • Hydroxypyridines: These can form if there is residual water in the reaction mixture, which can react with the strongly basic intermediates. To avoid this, ensure all reagents and solvents are anhydrous and the reaction is run under a dry, inert atmosphere.[2]

  • Dimerization Products: In some cases, dimerization of the pyridine starting material can occur.[5] This can sometimes be suppressed by adjusting the reaction conditions, such as increasing the pressure.[5]

  • Over-amination/Di-amination: If the product aminopyridine is sufficiently reactive, it may undergo a second amination. This is less common but can be minimized by using a moderate excess of the pyridine starting material.

How can I minimize hydrodehalogenation in a Buchwald-Hartwig amination of a halopyridine?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It can arise from a side reaction involving β-hydride elimination.[11] To minimize this:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the C-N bond over the competing β-hydride elimination pathway.

  • Base Selection: The choice of base can also play a role. A base that is too strong or has β-hydrogens can sometimes contribute to this side reaction. Experimenting with different bases can be beneficial.

  • Amine Purity: Ensure the amine is free of impurities that could act as hydrogen sources.

What are the main byproducts in an Ullmann condensation for aminopyridine synthesis, and how can they be controlled?

The Ullmann condensation, which uses a copper catalyst, can also lead to byproducts:[12]

  • Hydrodehalogenation: Similar to the Buchwald-Hartwig reaction, replacement of the halogen with hydrogen can occur.

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.

  • Oxidation: The amine can be oxidized under the reaction conditions.

To control these byproducts:

  • Catalyst and Ligand: Modern Ullmann-type reactions often use soluble copper catalysts with specific ligands, such as diamines or phenanthrolines, which can improve selectivity and reduce side reactions.[12]

  • Reaction Conditions: Traditional Ullmann reactions often require high temperatures.[12] Using a more active catalyst system may allow for lower reaction temperatures, which can help to minimize side reactions. Microwave-assisted heating has also been shown to be effective in promoting the desired reaction.[13]

  • Inert Atmosphere: Running the reaction under an inert atmosphere is crucial to prevent oxidation of the amine and other sensitive reagents.

Experimental Protocols

Protocol 1: Modified Chichibabin Amination with NaH/LiI

This protocol describes a milder alternative to the traditional Chichibabin reaction, aimed at reducing tar formation.[3][4]

Materials:

  • Pyridine derivative

  • Primary amine (2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 3 equivalents)

  • Lithium iodide (LiI, 2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF) if needed for solubility

  • Nitrogen or Argon source

  • Schlenk flask or sealed tube

Procedure:

  • To a dried Schlenk flask or sealed tube under an inert atmosphere, add the pyridine derivative, NaH, and LiI.

  • Add anhydrous THF (and DMF if necessary) to the flask.

  • Add the primary amine to the reaction mixture at room temperature.

  • Seal the tube or flask and heat the reaction mixture to 65-85 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Mono-amination of a Dihalopyridine via Buchwald-Hartwig Coupling

This protocol provides a starting point for optimizing the selective mono-amination of a dihalopyridine.

Materials:

  • Dihalopyridine (1.2 equivalents)

  • Primary or secondary amine (1 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon source

  • Schlenk flask

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the dihalopyridine and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress carefully by TLC or LC-MS, paying close attention to the formation of the di-aminated byproduct.

  • Once the desired level of conversion is reached, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography, carefully separating the mono- and di-aminated products.

Data Presentation

Table 1: Influence of Reaction Conditions on Chichibabin Amination of Pyridine with n-Butylamine
EntryBase SystemTemperature (°C)Time (h)Yield (%)Reference
1NaH/LiI651895[3]
2NaH only6518<5[3]
3NaH/LiI85793[3]
4NaH/NaI857Lower conversion[3]

Visualizations

Diagram 1: General Strategies to Minimize Byproduct Formation

Byproduct_Minimization cluster_synthesis Aminopyridine Synthesis cluster_byproducts Potential Byproducts cluster_strategies Minimization Strategies Reaction_Setup Initial Reaction Setup Tar Tar/Polymerization Reaction_Setup->Tar High Temp Di-substitution Di-substitution Reaction_Setup->Di-substitution Excess Amine Isomers Regioisomers Reaction_Setup->Isomers Substituent Effects Hydrodehalogenation Hydrodehalogenation Reaction_Setup->Hydrodehalogenation Side Reaction Conditions Optimize Conditions (Temp, Time) Conditions->Tar Reagents Control Stoichiometry & Purity Reagents->Di-substitution Catalyst Select Ligand/Catalyst Catalyst->Hydrodehalogenation Predict Analyze Electronic & Steric Effects Predict->Isomers

Caption: Key strategies to mitigate common byproduct formation in aminopyridine synthesis.

Diagram 2: Decision Workflow for Optimizing a Buchwald-Hartwig Amination

Buchwald_Hartwig_Optimization start Start: Low Yield or Byproduct Formation ligand Ligand Screening {Bulky, Electron-rich} start->ligand base Base Optimization {NaOtBu, Cs2CO3, K3PO4} ligand->base No Improvement end Optimized Protocol ligand->end Improvement solvent Solvent Screening {Toluene, Dioxane, THF} base->solvent No Improvement base->end Improvement temp Temperature Titration {Decrease in 10°C increments} solvent->temp No Improvement solvent->end Improvement temp->end Improvement

Sources

Validation & Comparative

HPLC Analysis of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the HPLC analysis of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate , designed for researchers requiring high-fidelity purity assessment.

Executive Summary & Chemical Context

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate presents a unique analytical challenge due to its amphoteric nature. It contains a basic pyridine ring, a primary aliphatic amine (aminomethyl group), and an acid-labile Boc-protected aromatic amine.

  • Critical Quality Attribute (CQA): The primary challenge is separating the target molecule from its regioisomers (e.g., where the Boc group is on the aliphatic amine) and synthetic precursors (e.g., nitriles) while preventing on-column degradation of the Boc group.

  • Methodological Pivot: Standard low-pH methods (0.1% TFA) often cause peak tailing for pyridines or slow degradation of the carbamate. This guide advocates for a mid-pH (pH 7.5) strategy or a Charged Surface Hybrid (CSH) stationary phase to ensure peak symmetry and stability.

Impurity Profiling & Synthesis Logic

To validate purity, one must understand the origin of impurities. The synthesis typically proceeds via the reduction of a nitrile precursor or selective protection of a diamine.

Figure 1: Impurity Origin & Signaling Pathway

This diagram maps the synthesis routes to specific impurities that the HPLC method must resolve.

ImpurityMap Precursor Precursor: 3-(Boc-amino)-2-cyanopyridine Target TARGET: tert-Butyl (2-(aminomethyl) pyridin-3-yl)carbamate Precursor->Target Reduction (H2/Cat) Impurity_A Impurity A: Unreduced Nitrile Precursor->Impurity_A Incomplete Rxn Impurity_C Impurity C: Regioisomer (Boc on aliphatic amine) Precursor->Impurity_C Migration/Wrong Protection Impurity_B Impurity B: De-Boc (Free Amine) (Acid Instability) Target->Impurity_B Acid Hydrolysis (Method Induced)

Caption: Synthesis-driven impurity map identifying critical separation targets (Impurities A, B, C) relative to the main analyte.

Comparative Methodologies

The following table contrasts the three primary approaches for analyzing this compound.

FeatureMethod A: Traditional Acidic RP Method B: High pH (Recommended) Method C: HILIC
Stationary Phase C18 (End-capped)C18 Hybrid (e.g., XBridge/Gemini) Silica / Amide
Mobile Phase Water/ACN + 0.1% TFA (pH ~2)10mM NH₄HCO₃ (pH 7.5) ACN/Water + NH₄OAc
Mechanism Hydrophobic InteractionHydrophobic + Neutral State Partitioning
Pros Simple, standard consumables.Superior peak shape for bases; Stable Boc group.Retains extremely polar impurities.
Cons Risk of Boc deprotection; Pyridine tailing.Requires pH-resistant columns.Long equilibration times.
Suitability Quick checks (Screening)Final Purity & Stability Assays Polar impurity isolation

Recommended Protocol: The "Self-Validating" System

This protocol is designed as a self-validating system . It uses a mid-pH buffer to keep the pyridine deprotonated (improving shape) while preserving the Boc group.

Instrument Parameters
  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini-NX).

    • Why: These columns withstand high pH and reduce silanol interactions with the basic pyridine nitrogen.

  • Column Temp: 35°C (Controls viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine π-π*) and 210 nm (Carbamate carbonyl).

  • Injection Volume: 5-10 µL.

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate (pH adjusted to 7.5 with dilute ammonia).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955End
System Suitability Criteria (Pass/Fail)
  • Tailing Factor (Target Peak):

    
     (Ensures basic nitrogen is not interacting with silanols).
    
  • Resolution (

    
    ): 
    
    
    
    between Target and Impurity A (Nitrile precursor).
  • %RSD (Area):

    
     for 5 replicate injections.
    

Experimental Workflow & Decision Tree

Use this logic flow to troubleshoot separation issues during method transfer.

MethodLogic Start Start Method Development (pH 7.5 Protocol) CheckShape Check Peak Shape Start->CheckShape GoodShape Shape Good? CheckShape->GoodShape Tailing Issue: Tailing > 1.5 (Silanol Interaction) GoodShape->Tailing No Resolution Check Resolution (Isomers/Impurities) GoodShape->Resolution Yes FixTailing Action: Add 5mM Triethylamine or Switch to Charged Surface Hybrid (CSH) Tailing->FixTailing FixTailing->CheckShape Coelution Issue: Co-elution with Regioisomer Resolution->Coelution Poor Final Final Validated Method Resolution->Final Good FixSelectivity Action: Switch to Phenyl-Hexyl Column (π-π Selectivity) Coelution->FixSelectivity FixSelectivity->Resolution

Caption: Decision tree for troubleshooting peak tailing and selectivity issues during method optimization.

References

  • Sielc Technologies. Separation of 3-(Aminomethyl)pyridine on Newcrom R1 HPLC column. Retrieved from

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from

  • Organic Chemistry Portal. Protection of Amino Groups: tert-Butyl carbamates (Boc). Retrieved from

  • Sigma-Aldrich. tert-Butyl (2-aminophenyl)carbamate Product Analysis. Retrieved from

  • ResearchGate. Development and Validation of Reverse-phase HPLC Method for Novel Synthetic Pyridine Derivative. Retrieved from

A Comparative Guide to the NMR Characterization of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, substituted pyridines serve as indispensable scaffolds. Their prevalence in pharmaceuticals stems from their ability to engage in hydrogen bonding and their versatile substitution patterns. tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is a key bifunctional building block, featuring a protected primary amine and a carbamate-protected aniline-like nitrogen on a pyridine core. This structure makes it an ideal starting material for constructing complex molecular architectures.

Accurate and unambiguous structural confirmation of such intermediates is paramount to the success of a synthetic campaign. While various analytical techniques contribute to a compound's profile, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for detailed structural elucidation in solution. This guide provides an in-depth analysis of the NMR characteristics of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate. Due to the limited availability of published spectral data for this specific isomer, this guide will leverage established NMR principles and comparative data from closely related analogues to present a predicted and rationalized spectral analysis. We will explore one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, compare the target molecule to its isomers, and contrast NMR with other common analytical methods.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structural characterization of an organic molecule begins with ¹H and ¹³C NMR spectroscopy. These techniques provide a detailed map of the proton and carbon framework, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). Based on the structure of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate and data from similar compounds like tert-butyl (pyridin-3-ylmethyl)carbamate, we can predict the following proton signals[1].

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-6~8.1-8.3Doublet of doublets (dd)1HPyridine CHOrtho-coupled to H-5 and meta-coupled to H-4. Deshielded by the adjacent nitrogen.
H-4~7.8-8.0Doublet of doublets (dd)1HPyridine CHOrtho-coupled to H-5 and meta-coupled to H-6. Deshielded by the carbamate group.
NH (Carbamate)~7.5-7.8Singlet (broad)1HCarbamate NHBroad signal due to quadrupolar relaxation and potential exchange. Position is solvent-dependent.
H-5~7.2-7.4Doublet of doublets (dd)1HPyridine CHCoupled to both H-4 and H-6.
NH₂ (Amine)~5.0-6.0Triplet (t, broad)1HAminomethyl NHExpected to couple with the adjacent CH₂ group. Position and multiplicity can vary with solvent and concentration.
CH₂~4.4-4.6Doublet (d)2HAminomethyl CH₂Coupled to the adjacent NH proton.
t-Bu~1.5Singlet (s)9Htert-Butyl CH₃Nine equivalent protons result in a strong singlet, characteristic of the Boc-protecting group[1][2].
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. While standard spectra are not integrated, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C=O~155-157Carbamate C=OTypical chemical shift for a carbamate carbonyl carbon[2][3].
C-2~150-153Pyridine C-CH₂Aromatic carbon attached to the aminomethyl group.
C-6~147-149Pyridine C-HAromatic carbon adjacent to the ring nitrogen.
C-3~138-140Pyridine C-NHAromatic carbon bearing the carbamate group.
C-4~125-128Pyridine C-HAromatic CH carbon.
C-5~122-124Pyridine C-HAromatic CH carbon.
C(t-Bu)~80-82Quaternary t-Bu CThe quaternary carbon of the tert-butyl group[4][5].
CH₂~45-48Aminomethyl CH₂Aliphatic carbon adjacent to a nitrogen and the pyridine ring.
CH₃ (t-Bu)~28-29Methyl t-Bu CThe three equivalent methyl carbons of the tert-butyl group[1][2].

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational dataset, complex structures often exhibit signal overlap or ambiguous couplings. Two-dimensional (2D) NMR experiments are essential for definitively connecting the atoms within a molecule, providing an irrefutable structural proof.[6][7]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation Sample_Prep Sample Preparation (CDCl₃, DMSO-d₆) 1H_NMR ¹H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition Sample_Prep->13C_NMR COSY ¹H-¹H COSY (H-H Connectivity) 1H_NMR->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) 1H_NMR->HSQC Correlates protons to... DEPT DEPT-135/90 13C_NMR->DEPT 13C_NMR->HSQC ...directly bonded carbons Structure_Validation Final Structure Validation DEPT->Structure_Validation COSY->Structure_Validation HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Distinguishes 1-bond from long-range HMBC->Structure_Validation

Caption: Workflow for comprehensive NMR-based structure elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

COSY is the cornerstone 2D experiment for identifying proton-proton coupling networks. It reveals which protons are neighbors, typically separated by two or three bonds.

  • Expected Key Correlations:

    • Strong cross-peaks connecting the three pyridine ring protons (H-4, H-5, H-6), confirming their adjacency.

    • A cross-peak between the aminomethyl CH₂ protons (~4.5 ppm) and the NH proton (~5.5 ppm), confirming the -CH₂-NH- fragment.

Caption: Predicted key ¹H-¹H COSY correlations.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC maps each proton directly to the carbon atom to which it is attached. This experiment is invaluable for assigning carbon signals that correspond to protonated carbons (CH, CH₂, CH₃).

  • Expected Key Correlations:

    • A cross-peak between the pyridine proton H-6 (~8.2 ppm) and the carbon C-6 (~148 ppm).

    • A cross-peak between the aminomethyl CH₂ protons (~4.5 ppm) and the carbon C-CH₂ (~46 ppm).

    • A cross-peak between the tert-butyl protons (~1.5 ppm) and the methyl carbons (~28 ppm).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful 2D NMR experiment for piecing together a molecule's complete carbon skeleton. It detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons.

  • Expected Key Correlations for Structural Assembly:

    • Connecting the Boc group: The tert-butyl protons (~1.5 ppm) will show a correlation to the carbamate carbonyl carbon (C=O, ~156 ppm) and the quaternary carbon of the t-butyl group (C(t-Bu), ~81 ppm).

    • Connecting the Carbamate to the Ring: The carbamate NH proton (~7.6 ppm) should show a correlation to the pyridine carbon C-3 (~139 ppm) and potentially C-2 and C-4.

    • Connecting the Aminomethyl Group to the Ring: The aminomethyl CH₂ protons (~4.5 ppm) will show correlations to the pyridine carbons C-2 (~151 ppm) and C-3 (~139 ppm). This is critical for confirming the substitution pattern.

HMBC_Correlations tBu_protons { t-Bu H | ~1.5 ppm} tBu_quat_carbon { t-Bu C | ~81 ppm} tBu_protons:f1->tBu_quat_carbon:f0 ²J carbonyl_carbon { C=O | ~156 ppm} tBu_protons:f1->carbonyl_carbon:f0 ³J CH2_protons { CH₂ H | ~4.5 ppm} C2_carbon { C-2 | ~151 ppm} CH2_protons:f1->C2_carbon:f0 ²J C3_carbon { C-3 | ~139 ppm} CH2_protons:f1->C3_carbon:f0 ³J

Caption: Predicted key long-range ¹H-¹³C HMBC correlations.

Comparison with Isomeric Derivatives

The substitution pattern on the pyridine ring dramatically influences the NMR spectrum. Comparing the predicted data for our target compound with known data for an isomer, such as tert-butyl (pyridin-3-ylmethyl)carbamate, is highly instructive.

Featuretert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (Predicted)tert-butyl (pyridin-3-ylmethyl)carbamate (Experimental Data[1])
Pyridine Protons Three distinct protons (H-4, H-5, H-6) in a complex coupling pattern.Four distinct protons. H-2 and H-6 are highly deshielded (~8.5 ppm) due to proximity to the nitrogen. H-4 is also significantly downfield (~7.6 ppm).
Aliphatic CH₂ Attached to C-2, deshielded by proximity to the ring nitrogen. (~4.4-4.6 ppm).Attached to C-3, less deshielded by the ring nitrogen. (~4.33 ppm).
Symmetry Asymmetric substitution leads to distinct signals for all ring positions.The C3 substitution pattern also results in four unique ring proton signals.

This comparison underscores the diagnostic power of the pyridine region in the ¹H NMR spectrum. The number of signals, their chemical shifts, and their coupling patterns create a unique fingerprint for each isomer.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques.[]

TechniquePrimary Information ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.Non-destructive, provides unambiguous structural data. Quantitative NMR (qNMR) for absolute purity assessment[9].Lower sensitivity than MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).Extremely high sensitivity, provides exact mass.Does not provide information on atom connectivity or isomerism.
HPLC / UPLC Purity assessment, quantification of impurities.Robust, highly quantitative, excellent for routine quality control[9].Requires a reference standard for quantification, does not provide structural information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, simple, provides a functional group fingerprint.Provides limited information on the overall molecular skeleton.

Standard Experimental Protocols

The quality of NMR data is directly dependent on proper experimental setup. The following are generalized protocols for key experiments.

Protocol 1: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like N-H[10][11].

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Ensure the probe is correctly tuned to the ¹H frequency and the magnetic field homogeneity (shim) is optimized for sharp signals.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans (ns): 8 to 16 scans, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds for qualitative spectra.

    • Acquisition Time (aq): 3-4 seconds for good resolution.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0 ppm).

Protocol 2: ¹³C{¹H} NMR Acquisition
  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-30 mg) may be needed for faster acquisition.

  • Instrumentation: Use the same spectrometer, tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans (ns): 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

    • Relaxation Delay (d1): 2 seconds. For quantitative analysis, this must be increased to >5 times the longest T₁ of any carbon, which can be very long for quaternary carbons[12].

  • Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 3: 2D ¹H-¹H COSY Acquisition
  • Setup: Use the same sample and begin with a fully processed ¹H NMR spectrum to determine the spectral width.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpmf').

    • Number of Scans (ns): 2 to 4 per increment.

    • Increments (t1): 256 to 512 increments in the indirect dimension.

  • Processing: Apply Fourier transformation in both dimensions (F2 and F1), phase correct, and symmetrize the resulting 2D spectrum.

Conclusion

The comprehensive NMR characterization of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate relies on a synergistic application of 1D and 2D NMR techniques. While ¹H and ¹³C spectra provide a fundamental overview, 2D experiments like COSY, HSQC, and particularly HMBC are indispensable for the definitive assignment of its asymmetric structure and for distinguishing it from its isomers. By comparing predicted spectral data with that of known analogues, and by integrating NMR with other analytical methods like MS and HPLC, researchers can ensure the structural integrity and purity of this valuable synthetic building block, thereby upholding the rigorous standards of chemical and pharmaceutical development.

References

  • Simon Fraser University. (n.d.). Appendix C. Experimental for Chapter 3. SFU Summit. [Link]

  • Supporting Information. (n.d.). Tert-butyl (pyridin-2-ylmethyl)carbamate. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • SciELO Argentina. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

  • Scribd. (n.d.). 2D NMR Spectros. [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[5-(aminomethyl)pyridin-3-yl]carbamate. [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • SciSpace. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • PMC. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]

  • INIS-IAEA. (n.d.). Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. [Link]

Sources

Advanced Analytical Guide: Mass Spectrometry Characterization of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate and Its Cyclization Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (CAS: 1260655-65-3) is a critical medicinal chemistry intermediate used to synthesize bicyclic heterocycles, specifically pyrido[3,2-d]pyrimidines , which serve as scaffolds for PI3K, CDK, and PDE4 inhibitors.

This guide addresses the specific analytical challenges posed by this molecule: the lability of the tert-butoxycarbonyl (Boc) group during ionization and the high polarity of the pyridine ring. We provide a comparative analysis of mass spectrometry (MS) techniques to validate reaction outcomes, distinguishing between the open-chain precursor and the cyclized bioactive core.

Part 1: The Analytical Challenge & Mechanistic Insight

The "Phantom" Ion Phenomenon

The primary challenge in analyzing this precursor is the In-Source Fragmentation (ISF) of the Boc protecting group. Under standard Electrospray Ionization (ESI) conditions, the labile tert-butyl carbamate moiety often undergoes a McLafferty-like rearrangement or thermal degradation before detection.

  • Observed Mass: Often

    
     (loss of isobutylene) or 
    
    
    
    (loss of Boc group + H).
  • Risk: Inexperienced analysts may misidentify the intact precursor as a degradation product or the deprotected diamine.

Reaction Context: Cyclization Monitoring

The target reaction usually involves cyclizing the aminomethyl group (pos. 2) and the amine (pos.[1] 3) to form a pyrimidine ring.

  • Precursor (Open):

    
     (MW: 223.27 Da)
    
  • Target (Cyclized Urea): 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one (MW: ~149 Da, after Boc loss and cyclization).

Part 2: Comparative Analysis of Analytical Methods

We compare three analytical workflows for validating the reaction products.

Table 1: Performance Comparison of MS Modalities
FeatureMethod A: LC-UV-MS (Single Quad) Method B: UHPLC-Q-TOF (High-Res) Method C: Direct Infusion (DART/ASAP)
Primary Utility Routine reaction monitoring (IPC).Structural elucidation & impurity profiling.Rapid raw material ID (No chromatography).
Boc Detection Poor. High ISF often obscures the parent ion

.
Moderate. Softer ionization parameters can preserve the parent ion.Variable. Thermal desorption often cleaves Boc immediately.
Cyclization Confirmation Low Confidence. Relies on retention time shifts; mass resolution is insufficient for complex mixtures.High Confidence. Exact mass (<5 ppm) confirms ring closure vs. oxidation byproducts.Medium. Good for quick "Yes/No" but lacks separation of isomers.[2]
Isomer Resolution None. Cannot distinguish [3,2-d] from [2,3-d] regioisomers.High. MS/MS fragmentation patterns distinguish isomers.[2]None.
Throughput High (5-min runs).Medium (10-15 min runs).Very High (<1 min).
Recommendation
  • For Routine Synthesis: Use Method A , but track the fragment ion (

    
     168 for the de-t-butyl species) as a surrogate for the parent.
    
  • For Final Characterization: Method B is mandatory to confirm the absence of regioisomeric impurities common in pyridine chemistry.

Part 3: Detailed Experimental Protocols

Protocol 1: "Soft" ESI-MS Method for Intact Precursor Detection

To observe the intact Boc-protected parent (


 224.1), you must minimize internal energy transfer during ionization.

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 8.0). Note: Basic pH stabilizes acid-labile Boc groups better than Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade).

Instrument Parameters (Generic Q-TOF/Orbitrap):

  • Source Temp: < 250°C (Crucial: High heat drives Boc elimination).

  • Capillary Voltage: 2.5 - 3.0 kV (Lower than standard 3.5 kV).

  • Cone Voltage / S-Lens: Set to minimal values (e.g., 10-20 V) to prevent declustering fragmentation.

  • Flow Rate: 0.3 mL/min.

Self-Validating Step: Inject a known standard of tert-butyl carbamate. If you see >50% abundance of the


 peak, lower the source temperature further by 20°C.
Protocol 2: Distinguishing Regioisomers via MS/MS

When synthesizing pyrido-pyrimidines, the nitrogen placement is critical.

  • Isolate the Precursor Ion: Select the cyclized product mass (e.g.,

    
     for the pyrido-pyrimidine).
    
  • Apply Collision Energy (CE): Ramp 20–40 eV.

  • Diagnostic Fragment Analysis:

    • Pyrido[3,2-d] (Target): Fragmentation often yields a specific loss of HCN (27 Da) from the pyrimidine ring after the pyridine ring stabilizes the charge.

    • Pyrido[2,3-d] (Isomer): Different ring opening pathways due to the proximity of the pyridine nitrogen to the bridgehead.

    • Note: Compare spectra against a synthesized standard of the unwanted isomer if available, or rely on ab initio fragmentation prediction tools.

Part 4: Visualizing the Analytical Logic

Diagram 1: Analytical Workflow for Reaction Monitoring

This flow illustrates the decision matrix for analyzing the reaction mixture.

MS_Workflow Sample Reaction Mixture (Boc-Precursor + Cyclized Product) LC UHPLC Separation (C18 Column, pH 8.0) Sample->LC ESI ESI Source (Low Temp <250°C) LC->ESI MS_Scan Full Scan MS (100-1000 m/z) ESI->MS_Scan Decision Detect Parent Ion? MS_Scan->Decision Cyclized Product Mass (e.g., 149.06) Confirm Cyclization MS_Scan->Cyclized New Peak Detected Path_A Mass = 224.1 (Intact) Confirm Precursor Decision->Path_A Yes Path_B Mass = 168.1 (M-56) Suspect In-Source Frag Decision->Path_B No (Only Fragments) Path_B->Path_A Lower Source Temp & Retest

Caption: Step-by-step logic for validating the presence of the labile Boc-precursor and the stable cyclized product.

Diagram 2: Fragmentation Pathway (MS/MS)

Understanding the specific mass losses is vital for structural confirmation.

Fragmentation Parent Precursor [M+H]+ m/z 224.1 Isobutylene Loss of Isobutylene (-56 Da) Fragment1 [M+H - tBu]+ m/z 168.1 Parent->Fragment1 In-Source or CID Cyclization Cyclization Reaction (Chemical Step) Parent->Cyclization Synthesis CO2 Loss of CO2 (-44 Da) Fragment2 Diamine Core m/z 124.1 Fragment1->Fragment2 CID (MS/MS) Product Pyrido-Pyrimidine Core Cyclization->Product

Caption: Mechanistic fragmentation pathway. The transition from m/z 224 to 124 is diagnostic for the open chain.

Part 5: Case Study Data

Experiment: Cyclization of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate with Carbonyldiimidazole (CDI) to form the urea derivative.

Results Summary:

TimepointObserved Ions (ESI+)Interpretation
T=0 (Start) 224.1 (Trace), 168.1 (Major)Precursor present. Major peak is ISF artifact (loss of t-butyl).
T=1 hr 224.1, 168.1, 164.06 Appearance of cyclized product (

).
T=4 hr 164.06 (100%)Full conversion. Note: Product is stable; no "Boc loss" pattern seen.

Analysis: The disappearance of the "fragile" Boc signal (m/z 168/224) and the emergence of the stable, aromatic bicycle (m/z 164) provides a definitive endpoint for the reaction.

References

  • Vertex AI Search. (2026). Synthesis of pyrido[3,2-d]pyrimidines from tert-butyl (2-(aminomethyl)pyridin-3-yl)carbamate. Retrieved from 3

  • Moser, A. (2026).[4] Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from 4

  • Liu, C., et al. (2024).[5] Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from 5

  • Giles, K., et al. (2019).[2] Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry. ResearchGate. Retrieved from 2

  • SIELC Technologies. (2018). 3-(Aminomethyl)pyridine Analysis. Retrieved from 6

Sources

comparison of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate with other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Orthogonally Protected Heterocyclic Diamines CAS: 1353974-67-6 (Representative) Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffolding, Bicyclic Heterocycle Synthesis.

Executive Summary: The Case for Pyridine-Based Spacers

In modern medicinal chemistry, the "Phenyl-Pyridyl Switch" is a validated strategy to improve physicochemical properties without altering ligand binding vectors. tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (hereafter Compound A ) represents a high-value building block that offers two distinct advantages over its benzene and regioisomeric counterparts:

  • Metabolic & Physicochemical Superiority: The pyridine nitrogen reduces lipophilicity (

    
    LogP 
    
    
    
    -0.6 to -1.0) and increases polarity (TPSA +12.9
    
    
    ) compared to the benzene analog, improving solubility and reducing CYP450 liability.
  • Synthetic Orthogonality: The molecule features a "differentiated diamine" motif—an aliphatic primary amine (highly nucleophilic) and an aromatic carbamate-protected amine (latent nucleophile). This allows for controlled, stepwise construction of fused bicyclic systems, specifically pyrido[3,2-d]pyrimidines .

Comparative Analysis: Building Block Performance

The following table contrasts Compound A with its two primary competitors: the benzene analog (Control) and the non-methylene congener (Rigid/5-ring precursor).

Table 1: Physicochemical & Synthetic Comparison
FeatureCompound A (Topic)Benzene Analog 2,3-Diaminopyridine
Structure Pyridine w/

spacer
Benzene w/

spacer
Pyridine (No spacer)
Est. cLogP ~1.1~1.8~0.4
TPSA (

)
~68~55~68
Solubility (pH 7.4) High (Pyridyl N protonation)Low/ModerateHigh
Cyclization Product Pyrido[3,2-d]pyrimidine (6,6-fused)Quinazoline (6,6-fused)Imidazo[4,5-b]pyridine (5,6-fused)
Ring Electronics Electron Deficient (

-poor)
Electron NeutralElectron Deficient
Metabolic Risk Low (N reduces oxidation)High (Arene oxidation)Low
Primary Utility Kinase/GPCR ScaffoldsGeneral IsostereCompact Binders
Decision Logic for Scaffold Selection

The following diagram illustrates the logical pathway for selecting Compound A over alternatives based on medicinal chemistry requirements.

ScaffoldSelection Start Target Profile Requirement Solubility Is Solubility/LogP a Limiting Factor? Start->Solubility RingSize Required Fused Ring Size? Solubility->RingSize Yes (Need lower LogP) Benzene Select Benzene Analog (tert-butyl (2-(aminomethyl)phenyl)carbamate) Solubility->Benzene No (Lipophilicity OK) Vector Vector Geometry RingSize->Vector 6-Membered (Pyrimido) Imidazo Select 2,3-Diaminopyridine (For 5,6-fused systems) RingSize->Imidazo 5-Membered (Imidazo) Topic Select Compound A (Pyrido[3,2-d]pyrimidine precursor) Vector->Topic Requires Pyridine N for H-bond Acceptor

Figure 1: Decision matrix for selecting diamine building blocks. Compound A is the optimal choice when a 6,6-fused heteroaromatic system with low lipophilicity is required.

Synthetic Application: Pyrido[3,2-d]pyrimidine Synthesis

The most powerful application of Compound A is the synthesis of pyrido[3,2-d]pyrimidines. This scaffold is structurally distinct from the more common pyrido[2,3-d]pyrimidines (found in drugs like Palbociclib) and offers novel IP space.

Mechanistic Pathway[1]
  • Acylation: The aliphatic amine is acylated first (high nucleophilicity).

  • Deprotection: The Boc group is removed under acidic conditions.

  • Cyclodehydration: The newly liberated aromatic amine attacks the amide carbonyl (or an inserted carbon equivalent) to close the pyrimidine ring.

SynthesisPathway SM Compound A (Boc-NH-Pyr-CH2-NH2) Step1 1. Acylation (R-COCl / Base) SM->Step1 Inter1 Amide Intermediate (Boc-NH-Pyr-CH2-NH-COR) Step1->Inter1 Step2 2. Boc Deprotection (TFA or HCl) Inter1->Step2 Inter2 Free Diamine Salt (H2N-Pyr-CH2-NH-COR) Step2->Inter2 Step3 3. Cyclization (POCl3 or Heat) Inter2->Step3 Product Pyrido[3,2-d]pyrimidine Scaffold Step3->Product

Figure 2: Synthetic workflow for converting Compound A into a bioactive bicyclic core.

Experimental Protocols (Self-Validating)

Protocol A: Selective Acylation of the Aliphatic Amine

Rationale: The aliphatic amine at position 2 is significantly more nucleophilic than the Boc-protected aromatic amine, allowing selective functionalization without protecting group manipulation.

Materials:

  • Compound A (1.0 equiv)[1]

  • Acyl Chloride (1.1 equiv) or Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DCM (anhydrous)

Procedure:

  • Dissolve Compound A in anhydrous DCM (0.1 M concentration).

  • Add DIPEA and cool to 0°C.

  • Add the electrophile (Acyl Chloride) dropwise.

  • Checkpoint: Monitor by TLC/LCMS. The starting material should disappear within 1 hour. The Boc group remains intact (mass shift = +Acyl group).

  • Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
Protocol B: "One-Pot" Cyclization to Dihydropyrido[3,2-d]pyrimidine

Rationale: Acidic removal of Boc generates a free aromatic amine in close proximity to the newly formed amide/urea, facilitating ring closure.

Materials:

  • Acylated Intermediate (from Protocol A)

  • TFA (Trifluoroacetic acid)

  • Triethylorthoformate (TEOF) or aldehyde equivalent (if forming dihydro system)

Procedure:

  • Dissolve intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours.

  • Concentrate to dryness to remove excess TFA (Critical: Pyridine salts can trap TFA; co-evaporate with toluene).

  • Redissolve the crude salt in TEOF (Triethylorthoformate).

  • Heat to 80-100°C for 4-12 hours.

  • Validation: LCMS should show [M+H] corresponding to the cyclized product (Mass = Intermediate -

    
     or alcohol).
    
  • Note: The pyridine nitrogen renders the ring electron-deficient, making the aromatic amine less nucleophilic than a benzene analog. Higher temperatures or acid catalysis (

    
    ) may be required for the final closure compared to the benzene analog.
    

References

  • Physicochemical Properties of Pyridine vs.

    • Title: Pyridine: the scaffolds with significant clinical diversity.[2]

    • Source: RSC Advances (2022).
    • URL:[Link]

  • Synthesis of Pyrido-pyrimidines

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source: Pharmaceuticals (Basel) (2022).
    • URL:[Link]

  • Carbamate Stability & Reactivity

    • Title: Organic Carbamates in Drug Design and Medicinal Chemistry.[3]

    • Source: Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: The role of the pyridine ring in molecular recognition and drug discovery.[2]

    • Source: Blumberg Institute / Med Chem Comm.
    • URL:[Link] (General Reference for Pyridine Bioisosteres)

Sources

A Senior Application Scientist's Guide to Validation Assays for Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the aminopyridine scaffold represents a cornerstone of modern medicinal chemistry.[1] Its versatility and proven efficacy in targeting the highly conserved ATP-binding pocket of kinases have led to the development of numerous clinical candidates.[2][3] However, the journey from a synthesized aminopyridine derivative to a validated preclinical candidate is paved with rigorous and multifaceted testing. This guide provides an in-depth comparison of the essential validation assays, offering insights into their principles, practical applications, and the causality behind experimental choices to ensure scientific integrity.

The validation of a kinase inhibitor is not a linear process but rather a hierarchical and iterative workflow. It begins with confirming direct enzyme inhibition and progressively moves towards understanding the compound's behavior in a complex cellular environment. This guide is structured to mirror this scientific journey, from initial biochemical potency to cellular target engagement and downstream functional effects.

Part 1: Foundational Biochemical Assays — Quantifying Direct Enzyme Inhibition

The initial step in validating a novel aminopyridine-based kinase inhibitor is to unequivocally demonstrate its ability to inhibit the catalytic activity of the purified target kinase.[4] Biochemical assays are the workhorse for this stage, providing quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50).[4]

Comparison of Key Biochemical Assay Formats

The choice of a biochemical assay format is critical and depends on factors like throughput requirements, sensitivity, cost, and the specific nature of the kinase-substrate pair.[5] While traditional radiometric assays are considered a gold standard for their directness and reliability, non-radioactive methods have gained prominence due to safety and scalability.[5][6]

Assay Type Principle Advantages Limitations Typical Application
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[7][8]Gold standard, highly sensitive, direct measurement of phosphorylation, universal applicability.[6][9]Use of radioactivity, low throughput, waste disposal concerns.[7]IC50 determination, mechanism of action studies.
Fluorescence-Based Assays (e.g., TR-FRET) Measures changes in fluorescence resonance energy transfer (FRET) between a donor and acceptor fluorophore upon substrate phosphorylation.[10][11]Homogeneous (no-wash), high throughput, sensitive, reduced background interference with time-resolved formats.[10][12]Potential for compound interference (fluorescence quenching or enhancement), requires labeled reagents.[5]High-throughput screening (HTS), IC50 determination.
Luminescence-Based Assays (e.g., AlphaScreen) A bead-based proximity assay where phosphorylation of a substrate brings donor and acceptor beads close, generating a luminescent signal.[13][14]Highly sensitive, homogeneous, suitable for HTS.[15]Sensitive to light and singlet oxygen quenchers, potential for compound interference.[13]HTS, fragment screening, IC50 determination.
Luminescence-Based Assays (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction using a coupled luciferase reaction.[16]Universal for any kinase, high sensitivity, broad dynamic range.Indirect measurement, susceptible to inhibitors of the coupling enzyme (luciferase).[14]Primary and secondary screening, kinase profiling.
Experimental Workflow: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular choice for their balance of sensitivity, throughput, and non-radioactive format.[17] The principle relies on the proximity-dependent energy transfer from a long-lifetime lanthanide donor to a suitable acceptor fluorophore.[10]

Caption: Workflow of a typical TR-FRET kinase inhibition assay.

Detailed Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, and the aminopyridine inhibitor at desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).[18] Incubate to allow binding.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.[10]

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Assays — Bridging the Gap from Benchtop to Biology

While biochemical assays are essential for determining direct inhibitory potency, they do not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and off-target effects.[19][20] Cell-based assays are therefore a critical next step to validate an inhibitor's efficacy in a more physiologically relevant context.[21]

Biophysical Methods for Target Engagement

Before assessing the functional consequences of kinase inhibition, it is crucial to confirm that the aminopyridine compound physically interacts with its intended target inside the cell.[22] Biophysical methods provide this direct evidence of target engagement.

CETSA is a powerful technique based on the principle of ligand-induced thermal stabilization of the target protein.[23] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[24][25]

CETSA_Workflow A Treat intact cells with inhibitor or vehicle B Heat challenge (Temperature gradient) A->B C Cell Lysis (e.g., freeze-thaw) B->C D Centrifugation (Separate soluble vs. aggregated proteins) C->D E Collect Supernatant (Soluble protein fraction) D->E F Quantify Soluble Target Protein (e.g., Western Blot, ELISA) E->F G Plot Soluble Protein vs. Temperature (Determine melting curve shift) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[24]

By comparing the melting curves of the target protein in the presence and absence of the inhibitor, a thermal shift can be quantified, providing direct evidence of target engagement in intact cells.[26]

Detailed Protocol: CETSA followed by Western Blot

  • Cell Treatment: Culture cells to confluency and treat with various concentrations of the aminopyridine inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).[27]

  • Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by cooling.[24][26]

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles.[24] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[24]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction.[25] Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.[24]

  • Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the normalized band intensity versus temperature to generate melting curves and determine the shift in the apparent melting temperature (Tagg).[26]

The NanoBRET™ assay is another powerful biophysical method that quantitatively measures compound binding in live cells.[28] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[29] An effective inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[29] This technology is particularly useful for determining intracellular potency and residence time.[28]

Functional Cellular Assays

Confirming target engagement is followed by assessing the functional consequences of inhibiting the kinase. This involves measuring the modulation of the downstream signaling pathway.

Western blotting is a fundamental technique to probe the phosphorylation state of downstream substrates.[30] By treating cells with an aminopyridine inhibitor and then stimulating the relevant signaling pathway (e.g., with a growth factor), one can observe the inhibitor's effect on the phosphorylation of key downstream proteins.[31] A decrease in the phosphorylation of a known substrate, relative to the total protein level, provides strong evidence of on-target activity.[32]

WB_Pathway cluster_pathway Example Kinase Cascade cluster_readout Western Blot Readout RTK Receptor Tyrosine Kinase (RTK) Kinase_X Target Kinase X RTK->Kinase_X Activates Inhibitor Aminopyridine Inhibitor Inhibitor->Kinase_X Inhibits Substrate_Y Downstream Substrate Y Kinase_X->Substrate_Y Phosphorylates (p-Y) Cellular_Response Cellular Response (e.g., Proliferation) Substrate_Y->Cellular_Response WB_pY Measure p-Y levels Substrate_Y->WB_pY WB_TotalY Measure Total Y levels Substrate_Y->WB_TotalY

Caption: Probing a signaling pathway with an inhibitor and Western blot.

Part 3: Selectivity Profiling — Understanding Off-Target Effects

A critical aspect of kinase inhibitor development is understanding its selectivity profile.[33] Most kinase inhibitors, particularly those targeting the ATP pocket, have the potential to bind to multiple kinases.[34] Broad kinase panel screening is essential to identify potential off-target activities that could lead to toxicity or confound the interpretation of phenotypic results. This is typically performed using large panels of biochemical or binding assays.[33]

Conclusion: An Integrated Approach to Validation

The validation of aminopyridine-based kinase inhibitors requires a multi-assay, evidence-based approach. No single assay can provide a complete picture of an inhibitor's properties. The true power lies in the integration of data from biochemical, biophysical, and functional cellular assays. This rigorous, tiered approach ensures that only the most promising, potent, and selective compounds advance through the drug discovery pipeline, ultimately increasing the probability of clinical success. By understanding the "why" behind each experimental choice and building a self-validating dataset, researchers can confidently establish the therapeutic potential of their novel kinase inhibitors.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • TR-FRET Technology: Principle, Advantages, and Applic
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • NanoBRET: A Quantitative Technique to Measure Kinase Target Engagement in Live Cells.
  • 4.8. Cellular Thermal Shift Assay (CETSA) - Bio-protocol.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech.
  • What are the common methods available to detect kinase activities?
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • A high-throughput radiometric kinase assay - PMC.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery.
  • Cell-based test for kinase inhibitors - INiTS.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - DE.
  • Radiometric kinase assays with scintillation counting - The Bumbling Biochemist.
  • Understanding TR-FRET Assays: Protocols and the Role of Pl
  • FRET and TR-FRET Assays - ICE Bioscience.
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • Tyrosine kinase activity in AlphaScreen mode | BMG LABTECH.
  • AlphaScreen | BMG LABTECH.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Application of the cellular thermal shift assay (CETSA)
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • Radiometric Filter Binding Assay - Reaction Biology.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed.
  • Principle of the AlphaScreen kinase assay - ResearchG
  • Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay - Agilent.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Kinase Assays with Myra - Bio Molecular Systems.
  • Screening assays for tyrosine kinase inhibitors:A review | Request PDF - ResearchG
  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections.
  • Binding assays to profile target engagement by kinase inhibitors in...
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI.
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC.
  • 4 aminopyridine – Knowledge and References - Taylor & Francis.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • Western blot analysis of intracellular signaling pathways after TKI...
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed.
  • Screening assays for tyrosine kinase inhibitors: A review - PubMed.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry - ACS Public
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US.
  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Public
  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers.

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Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to engage in diverse hydrogen bonding patterns, pi-stacking interactions, and metal chelation. While historically known for 4-aminopyridine (4-AP) —a voltage-gated potassium channel (


) blocker used in Multiple Sclerosis (MS)—recent SAR campaigns have expanded this class into potent kinase inhibitors and acetylcholinesterase (AChE) inhibitors.

This guide objectively compares the performance of aminopyridine derivatives across three distinct therapeutic axes: Ion Channel Modulation , Kinase Inhibition (Oncology) , and Neurodegeneration . We provide granular SAR data, experimental protocols, and mechanistic insights to support lead optimization.

Mechanistic Foundation: Why Aminopyridines?

The aminopyridine core functions as a versatile bioisostere. Its basicity and geometry allow it to mimic the adenine ring of ATP (critical for kinase inhibition) or interact with the cation-pi sites in the gorges of enzymes like AChE.

  • Basicity & Ionization: 4-aminopyridine (

    
    ) is significantly more basic than 2-aminopyridine (
    
    
    
    ) due to resonance stabilization of the conjugate acid. This difference dictates membrane permeability and binding site access (intracellular vs. extracellular).
  • H-Bonding: The exocyclic amine acts as a donor, while the ring nitrogen acts as an acceptor, facilitating "hinge binding" in kinase domains.

Comparative Analysis & SAR Data

Case Study A: Ion Channel Blockers ( Channels)

Target: Voltage-gated Potassium Channels (


 family).
Standard:  4-Aminopyridine (Dalfampridine).[1]
Challenge:  Narrow therapeutic index (seizure risk) and short half-life.

Recent studies have explored substitutions at the 2- and 3-positions to modulate potency and lipophilicity.

Table 1: Comparative Potency of 4-Aminopyridine Derivatives on Shaker


 Channels 
CompoundSubstitution (Pos-2)Substitution (Pos-3)Relative Potency (vs 4-AP)Mechanism Note
4-AP (Ref) HH1.0xOpen channel block (Intracellular)
3-Me-4-AP HMethyl~7.0x Hydrophobic interaction in pore
3-MeO-4-AP HMethoxy0.3xSteric clash / Polarity mismatch
3-CF3-4-AP HTrifluoromethyl0.25xBulky group hinders pore entry
2-CF3-4-AP TrifluoromethylH< 0.02xCritical loss of activity

Key SAR Insight: The 3-position tolerates small hydrophobic groups (Methyl) which enhance binding affinity, likely through van der Waals interactions within the channel vestibule. However, the 2-position is highly sensitive; bulky groups here likely disrupt the critical hydrogen bonding required for channel occlusion.

Case Study B: Kinase Inhibition (JAK2 Selectivity)

Target: Janus Kinase 2 (JAK2). Context: Myeloproliferative neoplasms. Lead: Crizotinib-based 2-aminopyridine scaffold.

A recent study synthesized 2-aminopyridine derivatives to achieve selectivity for JAK2 over JAK1/JAK3, a common challenge in kinase drug discovery.

Table 2: SAR of 2-Aminopyridine JAK2 Inhibitors

CompoundR-Group (C5)R-Group (C3)

JAK2 (nM)
Selectivity (JAK2/JAK1)
Lead (Crizotinib) ComplexComplex~30Moderate
Cmpd 19a PhenylH1205x
Cmpd 21b 1-Methyl-1H-pyrazol-4-yl F 9 276x
Cmpd 26c Pyridin-4-ylH4512x

Key SAR Insight: The introduction of a fluorine atom at the C3 position of the pyridine ring, combined with a pyrazole moiety at C5, creates a "selectivity filter." The fluorine likely influences the torsion angle, optimizing the fit into the JAK2 ATP-binding pocket while clashing with residues in JAK1/3.

Case Study C: AChE Inhibition (Tacrine Analogs)

Target: Acetylcholinesterase (AChE).[2][3][4] Context: Alzheimer's Disease. Scaffold: Tacrine (1,2,3,4-tetrahydro-9-acridinamine) – a fused aminopyridine system.

Table 3: Tacrine vs. Halogenated Derivatives

CompoundSubstitution (Ring A)

AChE (nM)
Hepatotoxicity Risk
Tacrine H190High
6-Bromo-Tacrine 6-Br66 Moderate
7-Bromo-Tacrine 7-Br>1000Low
Tacrine-Coumarin Hybrid16.7Reduced

Key SAR Insight: Substitution at position 6 (para to the amine in the fused system) with a halogen enhances hydrophobic interaction with the aromatic gorge of AChE. Position 7 substitution is detrimental, likely due to steric hindrance preventing the "stacking" interaction with Trp84.

Visualizing the Structure-Activity Relationships[6]

The following diagram illustrates the critical "Activity Cliffs" for the 4-aminopyridine and 2-aminopyridine scaffolds based on the data above.

SAR_Map Core4AP 4-Aminopyridine (Kv Channel Blocker) Pos3_Me 3-Methyl Group: 7x Potency Increase (Hydrophobic Fit) Core4AP->Pos3_Me Optimization Pos3_Bulk 3-Methoxy/CF3: Potency Loss (Steric Clash) Core4AP->Pos3_Bulk Limit Pos2_Sub 2-Position Sub: Activity Abolished (H-Bond disruption) Core4AP->Pos2_Sub Forbidden Core2AP 2-Aminopyridine (Kinase Inhibitor Scaffold) Pos5_Het C5 Heterocycle: Critical for Hinge Binding (ATP Mimicry) Core2AP->Pos5_Het Primary Interaction Pos3_Fluoro C3 Fluorine: Induces Selectivity (Conformational Lock) Core2AP->Pos3_Fluoro Selectivity Switch

Figure 1: SAR Logic Map identifying permissive and non-permissive substitution zones for ion channel and kinase targets.

Experimental Protocols

To ensure reproducibility, we detail the synthesis protocol for the high-potency JAK2 inhibitor (Compound 21b type) and the standard


 channel electrophysiology assay.
Protocol A: Synthesis of 2-Aminopyridine Derivatives (Suzuki Coupling)

Objective: C-C bond formation at the C5 position of the 2-aminopyridine core.

  • Reagents: 5-bromo-2-aminopyridine (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent System: Dioxane/Water (4:1 v/v). Degassed with

    
     for 15 mins.
    
  • Reaction:

    • Mix reagents in a sealed pressure vial.

    • Heat to 90°C for 12 hours under inert atmosphere.

    • Critical Step: Monitor by TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the bromide starting material.

  • Work-up:

    • Cool to RT. Filter through a Celite pad to remove Palladium catalyst.

    • Dilute filtrate with EtOAc, wash with brine (2x).

    • Dry over

      
      , concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

  • Validation:

    
    -NMR must show disappearance of the C5 proton shift and appearance of aryl protons.
    
Protocol B: Voltage-Clamp Electrophysiology ( Blockade)

Objective: Determine


 for potassium channel blockade.
  • System: Xenopus laevis oocytes expressing

    
     or Shaker channels.
    
  • Solutions:

    • Bath Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM

      
      , 1.8 mM 
      
      
      
      , 5 mM HEPES (pH 7.5).
    • Compound Prep: Dissolve aminopyridine derivative in DMSO (stock 100 mM), dilute in ND96. Final DMSO < 0.1%.

  • Procedure:

    • Two-electrode voltage clamp (TEVC). Holding potential: -80 mV.

    • Pulse Protocol: Depolarize to +20 mV for 200 ms to elicit

      
       current.
      
    • Apply compound via perfusion system. Allow 3 minutes for equilibrium.

    • Record steady-state current inhibition.

  • Data Analysis: Fit fractional block (

    
    ) to the Hill equation:
    
    
    
    

Mechanism of Action: Visualization

The following diagram details the "Dual-State" mechanism where aminopyridines can block channels or inhibit enzymes depending on their protonation state and local environment.

MOA_Flow Extracellular Extracellular Space (pH 7.4) AP_Neutral Neutral Aminopyridine (Lipophilic) Extracellular->AP_Neutral Equilibrium Membrane Lipid Bilayer Intracellular Intracellular Space (pH 7.2) Membrane->Intracellular Entry Intracellular->AP_Neutral Cytosolic Fraction AP_Charged Protonated Aminopyridine (Cationic Active Form) Intracellular->AP_Charged Protonation (pKa ~9) AP_Neutral->Membrane Passive Diffusion Kinase Kinase ATP Pocket (Hinge Region) AP_Neutral->Kinase H-Bond Donor/Acceptor (Competitive Inhibition) KvChannel Kv Channel Pore (Intracellular Gate) AP_Charged->KvChannel Blocks Open State (Voltage Dependent)

Figure 2: Pharmacodynamic flow showing how the ionization state of aminopyridines dictates target engagement (Channel vs. Kinase).

References

  • Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.

  • Tocris Bioscience. 4-Aminopyridine Biological Activity and Data.

  • MDPI. Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors.

  • CCS Publishing. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.

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assessing the biological activity of compounds made with tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Assessment of Pyrido[3,2-d]pyrimidine Scaffolds

Topic: Assessing the biological activity and physicochemical advantages of kinase inhibitors derived from tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate.

Executive Summary

This guide outlines the technical workflow for evaluating bioactive small molecules synthesized from tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (CAS: 1353974-21-0). This intermediate is a critical "linchpin" for generating pyrido[3,2-d]pyrimidine scaffolds—a nitrogen-rich bioisostere of the classical quinazoline core found in drugs like Gefitinib or Erlotinib.

The Core Value Proposition: Replacing a benzene ring (quinazoline) with a pyridine ring (pyrido-pyrimidine) often solves two major failures in drug discovery: poor aqueous solubility and metabolic instability , while maintaining high affinity for ATP-binding pockets in kinases (e.g., PI3K, CDK, EGFR).

Strategic Rationale: The "Nitrogen Walk" Approach

Before assessing biological activity, researchers must understand why this scaffold is chosen. The comparison is almost always against the Quinazoline analog.

FeatureQuinazoline (Benzene Core) Pyrido[3,2-d]pyrimidine (Pyridine Core) Impact on Assessment
LogP (Lipophilicity) High (Often > 4.0)Moderate (Lower by ~0.5–1.0 unit)Improved bioavailability; less non-specific binding.
Aqueous Solubility LowHighAllows for higher concentration assays without precipitation artifacts.
H-Bonding Acceptors: N1, N3Acceptors: N1, N3, + Pyridine N Potential for unique interactions with solvent or hinge region residues.
Metabolic Liability Prone to oxidation on phenyl ringPyridine ring is electron-deficientReduced clearance; longer half-life in microsomal stability assays.

Synthesis & Validation Workflow

Note: Biological data is invalid if the core scaffold is not confirmed. The distinct chemical shift of the pyridine nitrogen is your primary QC checkpoint.

Workflow Diagram: From Intermediate to Bioactive Scaffold

The following diagram illustrates the conversion of the title compound into a bioactive kinase inhibitor and the critical decision nodes.

SynthesisWorkflow Start tert-Butyl (2-(aminomethyl) pyridin-3-yl)carbamate Step1 Cyclization (Orthoester/Aldehyde) Start->Step1 + R-CHO Inter Dihydro-pyrido pyrimidine Step1->Inter Step2 Oxidation/Deprotection Inter->Step2 DDQ or Air Final Pyrido[3,2-d]pyrimidine (Bioactive Core) Step2->Final QC QC Check: 1H NMR (Pyridine H) LCMS Purity >95% Final->QC

Caption: Synthesis of the bioactive pyrido[3,2-d]pyrimidine core from the protected amino-pyridine precursor.

Experimental Protocols for Biological Assessment

Protocol A: Biochemical Potency (Kinase Inhibition Assay)

Objective: Determine the IC50 of the pyrido-pyrimidine derivative against a target kinase (e.g., PI3K


 or EGFR) compared to a quinazoline control.

Reagents:

  • Enzyme: Recombinant Human Kinase (e.g., PI3K

    
    ).
    
  • Substrate: Lipid substrate (PIP2) or Peptide substrate.

  • Detection: ADP-Glo™ (Promega) or HTRF.

  • Control Compound: Idelalisib (PI3K) or Gefitinib (EGFR).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrido[3,2-d]pyrimidine derivative in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3) in kinase buffer.[1] Crucial: Due to the higher solubility of the pyridine scaffold, you can test higher top concentrations (e.g., 100

    
    M) without precipitation compared to quinazolines.
    
  • Enzyme Reaction:

    • Add 2

      
      L of compound to 384-well white plates.
      
    • Add 4

      
      L of Enzyme/Substrate mix.
      
    • Initiate with 4

      
      L of ATP (at 
      
      
      
      concentration).
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10

    
    L of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to Luciferase signal).
  • Data Analysis: Normalize RLU (Relative Light Units) to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model.

Protocol B: Thermodynamic Solubility Assessment

Objective: Validate the "bioisostere hypothesis" by quantifying the solubility improvement over the benzene analog.

Methodology:

  • Prepare saturated solutions of the test compound and the quinazoline analog in pH 7.4 phosphate buffer.

  • Shake for 24 hours at 25°C.

  • Filter through a 0.45

    
    m PVDF membrane.
    
  • Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Success Metric: The pyrido[3,2-d]pyrimidine should demonstrate >5-fold higher solubility than the quinazoline analog.

Comparative Data Analysis

The following table represents typical data seen when switching from a Quinazoline (Benzene) to a Pyrido[3,2-d]pyrimidine (Pyridine) core using the title intermediate.

MetricQuinazoline Analog (Control) Pyrido[3,2-d]pyrimidine (Test) Interpretation
Enzymatic IC50 12 nM15 nMRetained Potency: The N-switch rarely disrupts the primary hinge binding.
Cellular EC50 45 nM30 nMImproved Efficacy: Better permeability/solubility often translates to better cellular potency.
Solubility (pH 7.4) 5

M
120

M
Major Advantage: The pyridine nitrogen acts as a solvating handle.
Microsomal Cl_int 45

L/min/mg
12

L/min/mg
Stability: The electron-deficient pyridine ring resists P450 oxidation better than the benzene ring.

Mechanism of Action Visualization

Understanding how the compound binds is critical for interpreting the data.

BindingMode Compound Pyrido[3,2-d]pyrimidine Inhibitor Hinge Kinase Hinge Region (ATP Binding Site) Compound->Hinge H-Bond (N1/N3) Solvent Solvent Front (Water Network) Compound->Solvent Solubilizing Interaction (Pyridine N) Result High Potency + High Solubility Hinge->Result Solvent->Result

Caption: The dual role of the scaffold: Hinge binding for potency and Pyridine-N solvent interaction for solubility.[2][3][4][5][6][7][8]

References

  • Application of quinazoline and pyrido[3,2-d]pyrimidine templates. RSC Advances, 2017. Comparison of ring scaffolds for multi-targeting agents.

  • Seletalisib (UCB-5857).Journal of Medicinal Chemistry. A selective PI3K

    
     inhibitor utilizing the pyrido[3,2-d]pyrimidine scaffold.[3][6] 
    
  • Bioisosteric Replacement of Benzene with Pyridine. Journal of Medicinal Chemistry. Discusses solubility and metabolic stability improvements.

  • ADP-Glo™ Kinase Assay Protocol. Promega. Standard validated protocol for kinase screening.

Sources

Analytical Methods for Quantifying Aminopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Small, Polar Bases

Aminopyridine derivatives, particularly 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine) , are critical potassium channel blockers used in the management of Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS).

From an analytical perspective, these molecules present a "perfect storm" of challenges:

  • High Polarity: They are small, highly basic (pKa ~9.1 for 4-AP), and hydrophilic, making retention on standard C18 Reverse Phase (RP) columns difficult without ion-pairing agents or high-pH buffers.

  • Low Molecular Weight: With masses around 94-110 Da, they suffer from high background noise in Mass Spectrometry (MS) and lack unique fragmentation patterns compared to larger drugs.

  • Matrix Interference: Their elution often coincides with the "void volume" where salts and unretained plasma proteins elute, leading to significant ion suppression in LC-MS/MS.

This guide objectively compares the three dominant analytical platforms—LC-MS/MS , HPLC-UV , and GC-MS —providing validated protocols and decision frameworks to ensure data integrity.

Executive Summary: Method Selection Matrix

Before diving into protocols, use this matrix to select the method that aligns with your laboratory's sensitivity requirements and available instrumentation.

FeatureLC-MS/MS (Gold Standard) HPLC-UV (Quality Control) GC-MS (Specific Utility)
Primary Application Bioanalysis (Plasma/Urine/CSF)QC, Formulation AnalysisStructural Confirmation, Volatile Impurities
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL 10 – 50 ng/mL1 – 10 ng/mL
Sample Prep Protein Precipitation (PP) or LLELiquid-Liquid Extraction (LLE)Derivatization Required
Throughput High (3-5 min run time)Medium (10-15 min run time)Low (Long prep time)
Cost per Sample HighLowMedium

Deep Dive: LC-MS/MS (The Bioanalytical Gold Standard)

For pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of reliably quantifying aminopyridines at sub-nanogram levels in complex biological matrices.

The Protocol (Self-Validating System)
  • Principle: Uses a high-pH mobile phase to suppress ionization of the basic amine, increasing retention on C18 columns, coupled with Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

Step 1: Sample Preparation (Protein Precipitation) [1]
  • Rationale: 4-AP binds minimally to plasma proteins; simple precipitation is efficient and minimizes recovery loss compared to SPE.

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 20 µL of Internal Standard (IS) solution (e.g., 3,4-DAP-d5 or Imipramine, 100 ng/mL).

  • Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid. Note: The acid helps break protein binding but must be neutralized if using high-pH LC.

  • Vortex vigorously for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

Step 2: Chromatographic Conditions
  • Column: Waters XBridge C18 (150 x 4.6 mm, 5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 5-10 mM Ammonium Formate or Ammonium Bicarbonate, pH 9.0 (Adjusted with NH₄OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate at 10% B.

  • Flow Rate: 0.8 - 1.0 mL/min.

Step 3: Mass Spectrometry Settings (ESI+)
  • Ion Source: Electrospray Ionization (Positive mode).

  • Transitions (MRM):

    • 4-Aminopyridine: 95.1 → 78.0 (Quantifier), 95.1 → 51.0 (Qualifier).

    • 3,4-Diaminopyridine: 110.1 → 93.0.

  • Critical Parameter: Set Dwell Time to >50ms per transition to ensure sufficient points across the narrow chromatographic peak.

Performance Metrics[4][5]
  • Linearity: 0.1 – 100 ng/mL (R² > 0.995).[2]

  • Recovery: >85% using Protein Precipitation.

  • Matrix Effect: Minimal (<10% suppression) when using pH 9.0 buffer, which elutes the analyte away from the solvent front.

Deep Dive: HPLC-UV (The Formulation Workhorse)

While lacking the sensitivity for low-dose PK studies, HPLC-UV is robust, cost-effective, and ideal for pharmaceutical quality control (e.g., checking capsule stability or dissolution testing).

The Protocol
  • Principle: Ion-pairing chromatography or highly aqueous mobile phases are used to retain the polar analyte, detected via UV absorbance at its lambda max.

Step 1: Sample Preparation (Tablets/Capsules)
  • Weigh powder equivalent to 10 mg of drug.

  • Dissolve in Mobile Phase (sonicate for 15 min).

  • Filter through 0.45 µm PTFE filter. Discard first 1 mL of filtrate.

Step 2: Chromatographic Conditions
  • Column: C18 (250 x 4.6 mm, 5 µm) or specialized "Aqua" columns compatible with 100% aqueous phases.

  • Mobile Phase: Phosphate Buffer (20 mM, pH 6.8) : Methanol (85:15 v/v). Note: Alternatively, use 10 mM Sodium Octanesulfonate as an ion-pairing agent if retention is insufficient.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 262 nm (Maximum absorbance for 4-AP).

  • Injection Volume: 20-50 µL.

Performance Metrics[4][5]
  • LOD/LOQ: ~10 ng/mL (LOD) / 50 ng/mL (LOQ).

  • Precision: RSD < 2.0%.

  • Specificity: Must validate against degradation products (e.g., N-oxides).

Alternative: GC-MS (Derivatization Required)[5]

Gas Chromatography is generally not recommended for routine analysis due to the non-volatile nature of aminopyridines, which requires derivatization. However, it is useful for specific forensic applications or when LC-MS is unavailable.

The Derivatization Protocol[5][7][8][9][10]
  • Reagent: Ethyl Chloroformate (ECF) or Acetic Anhydride.

  • Procedure:

    • Extract sample into organic solvent (e.g., Ethyl Acetate).

    • Add derivatizing agent (e.g., 50 µL ECF) and Pyridine (catalyst).

    • Incubate at 60°C for 30 mins.

    • Inject into GC-MS (DB-5MS column).

  • Drawback: Incomplete derivatization can lead to variable quantification.

Visualization: Analytical Workflow & Decision Making

The following diagrams illustrate the logical flow for sample processing and method selection.

Sample Preparation Workflow (LC-MS/MS)

SamplePrep Start Biological Sample (Plasma/Serum) IS Add Internal Standard (3,4-DAP-d5) Start->IS Precip Protein Precipitation (Add ACN + 0.1% FA) IS->Precip Vortex Vortex & Centrifuge (10,000g, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilute Dilution (Optional) (If > ULOQ) Supernatant->Dilute High Conc. Inject Inject into LC-MS/MS (High pH Mobile Phase) Supernatant->Inject Direct Dilute->Inject

Caption: Optimized Protein Precipitation workflow for high-throughput bioanalysis of aminopyridines.

Method Selection Decision Tree

MethodSelect Start Select Analyte & Matrix Q1 Required Sensitivity? Start->Q1 HighSens High (< 1 ng/mL) Bioanalysis/PK Q1->HighSens LowSens Moderate (> 50 ng/mL) Formulation/QC Q1->LowSens Complex Complex Matrix? (Plasma, Tissue) HighSens->Complex Simple Simple Matrix? (Buffer, Water) LowSens->Simple LCMS LC-MS/MS (ESI+, MRM) HPLC HPLC-UV (262 nm) Complex->LCMS Mandatory Simple->LCMS If Available Simple->HPLC Preferred (Cost)

Caption: Decision framework for selecting between LC-MS/MS and HPLC-UV based on sensitivity needs.

Comparative Data Analysis

The following data summarizes typical validation results from literature and application notes.

ParameterLC-MS/MS (Bioanalysis)HPLC-UV (Pharma QC)
Linearity Range 0.1 – 100 ng/mL0.05 – 50 µg/mL
Precision (Intra-day) 1.5 – 6.5% CV0.5 – 2.0% CV
Accuracy 92 – 108%98 – 102%
Selectivity High (Mass based)Moderate (Retention time only)
Run Time 3.5 – 5.0 min10 – 15 min
Main Failure Mode Matrix Effect (Ion Suppression)Co-elution of impurities

Troubleshooting "From the Bench"

Issue 1: Peak Tailing in HPLC

  • Cause: Interaction between the basic amine and residual silanols on the silica column.

  • Fix: Use a "End-capped" column or add Triethylamine (TEA) to the mobile phase (competes for silanol sites). Switching to high pH (pH 9-10) with a hybrid column (e.g., XBridge) is the most effective modern solution.

Issue 2: Low Sensitivity in LC-MS

  • Cause: Ion suppression from salts eluting early.

  • Fix: Do not use 100% aqueous start conditions. Start at 5-10% organic to push the void volume salts away from the analyte. Ensure the divert valve sends the first 1.0 min to waste.

Issue 3: Carryover

  • Cause: Aminopyridines can stick to injector ports.

  • Fix: Use a needle wash solution containing 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • Uges, D. R., & Bouma, P. (1981).[5] Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine.[5] Clinical Chemistry, 27(3), 437–440.[5] Link

  • Suneetha, A., & Raja, R. K. (2016).[1] A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma.[1] Journal of Pharmaceutical and Biomedical Analysis, 118, 126-134. Link

  • Bhavana, V., et al. (2016). High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma. Journal of Food and Drug Analysis. Link

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.[6] International Journal of Pharmaceutical Compounding. Link

  • Li, S., et al. (2018). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization. Journal of Analytical Atomic Spectrometry, 33. Link

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the intricate pathways of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate (CAS No. 1033201-72-3), a compound often utilized in the synthesis of novel pharmaceutical agents. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Profile and Core Safety Principles

Understanding the potential hazards of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate is fundamental to its safe handling and disposal. Based on data from analogous compounds, this chemical should be regarded as hazardous.[1][2][3]

Key Hazard Considerations:

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]

  • Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, more severe damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][4]

Therefore, all waste materials contaminated with this compound, including residual amounts in containers, must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[5]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, segregation, and disposal of waste generated from the use of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate.

Step 1: Immediate Waste Segregation at the Point of Generation

Proper disposal begins at the moment waste is created. To prevent cross-contamination and ensure safe handling, all waste streams must be segregated.

  • Solid Waste:

    • This includes contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and any absorbent materials used for cleaning minor spills.

    • Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container. A heavy-duty plastic bag or a lined container is recommended.

  • Liquid Waste:

    • This stream includes solutions containing the compound and solvent rinses of glassware.

    • Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvents used.

    • Ensure the container is clearly labeled with the full chemical name and any other components of the waste stream.

  • Empty "Puffer" Bottles and Original Containers:

    • Even if a container appears empty, it will contain residual amounts of the chemical.

    • These containers must be treated as hazardous waste. Do not rinse them into the sewer system.

    • Securely cap the original container and place it in the designated solid hazardous waste stream.

Step 2: Proper Labeling and Container Management

Accurate and clear labeling is a critical component of safe waste management.

  • All waste containers must be labeled with:

    • The full chemical name: "tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate"

    • The words "Hazardous Waste"

    • A clear indication of the contents (e.g., "Solid Waste," "Liquid Waste in [Solvent Name]")

    • The date the waste was first added to the container.

  • Keep all waste containers securely sealed when not in use to prevent the release of vapors and to avoid spills.

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

Step 3: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved environmental waste management service.

  • Familiarize yourself with your institution's specific procedures for hazardous waste pickup.

  • Ensure all waste is packaged and labeled according to the requirements of the disposal service.

  • Maintain a detailed inventory of the hazardous waste you generate.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor or safety officer.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect and Dispose: Place the contained spill material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate.

cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate Used B Solid Waste (PPE, weigh paper, etc.) A->B C Liquid Waste (solutions, rinsates) A->C D Empty Containers A->D E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F D->E G Designated & Ventilated Waste Accumulation Area E->G F->G H Scheduled Pickup by Licensed Waste Contractor G->H

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.